2-Amino-N,2-dimethylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDWTXSXRFPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-N,2-dimethylpropanamide chemical properties
An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile α-amino amide building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, reactivity, plausible synthetic routes, and applications, grounding theoretical knowledge in practical, field-proven insights.
Molecular Identity and Structure
This compound is a unique organic molecule featuring a primary amine adjacent to a quaternary carbon center, which is in turn bonded to a tertiary amide. This distinct substitution pattern imparts significant steric hindrance around the stereocenter, influencing its reactivity and conformational properties.
-
IUPAC Name: this compound
-
Common Synonyms: N-Methyl-2-amino-2-methylpropionamide, 2-Amino-N,2-dimethylpropionamide
-
Key CAS Number: 106914-07-2[1]
-
Molecular Formula: C₅H₁₂N₂O[1]
-
Molecular Weight: 116.16 g/mol [1]
Caption: 2D Structure of this compound.
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The table below summarizes its fundamental computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[2] |
| Molecular Weight | 116.16 g/mol | PubChem[2] |
| Appearance | Not specified (predicted to be solid or liquid) | - |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
| XLogP3-AA (Computed) | -0.8 | PubChem[2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[2] |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | PubChem[2] |
Spectroscopic Profile (Predicted)
Due to the absence of publicly available experimental spectra, this section provides a predicted analysis based on established principles of NMR and IR spectroscopy. This serves as a benchmark for researchers to verify the identity and purity of synthesized material.
Predicted ¹H NMR Spectroscopy
-
Solvent: CDCl₃ or D₂O
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.80 - 2.90 | Singlet | 3H | N-CH₃ | Methyl group attached to the amide nitrogen. The singlet indicates no adjacent protons. |
| ~ 1.50 - 2.00 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine. Often appears as a broad signal and is exchangeable with D₂O. |
| ~ 1.30 - 1.40 | Singlet | 6H | -C(CH₃ )₂ | Two equivalent methyl groups on the quaternary carbon, resulting in a single, strong singlet signal. |
Predicted ¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 - 180 | C =O | Carbonyl carbon of the tertiary amide, typically found in this downfield region. |
| ~ 55 - 60 | C -(NH₂) | Quaternary carbon attached to the amine group. |
| ~ 35 - 40 | N-C H₃ | Carbon of the N-methyl group. |
| ~ 25 - 30 | C-(C H₃)₂ | Equivalent carbons of the two methyl groups on the quaternary center. |
Predicted IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400 - 3250 | N-H | Symmetric & Asymmetric Stretch | Two distinct, medium-intensity bands for the primary amine. |
| 2980 - 2850 | C-H | Stretch | Strong, sharp peaks from the methyl groups. |
| 1650 - 1630 | C=O | Amide I Band Stretch | A very strong, sharp absorption characteristic of amides. |
| 1600 - 1500 | N-H | Bend | Medium intensity band from the primary amine scissoring. |
Synthesis and Reactivity
Plausible Synthetic Pathway: A Modified Strecker Synthesis
While multiple routes to α-amino amides exist, a robust and illustrative pathway is a variation of the Strecker synthesis.[3] This multi-component reaction provides a convergent approach to the core structure.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Strecker Reaction
Disclaimer: This is a representative protocol based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add acetone (1.0 eq) and methylamine (1.1 eq, typically as a solution in THF or water) in a suitable solvent like methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding N-methylimine intermediate. The reaction can be monitored by TLC or GC-MS.
-
-
Cyanide Addition:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of potassium cyanide (KCN) (1.1 eq) in water. Caution: KCN is highly toxic. Handle with extreme care.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The cyanide anion attacks the iminium ion to form the α-aminonitrile.
-
-
Hydrolysis and Amide Formation:
-
After the reaction is complete, carefully acidify the mixture with concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Heat the mixture to 80-100°C for 2-4 hours. This step hydrolyzes the nitrile directly to the desired primary amide. The presence of the N-methyl group from the initial methylamine reactant results in the final tertiary amide structure.
-
Cool the reaction, basify with a strong base (e.g., NaOH) to pH > 10, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified via silica gel column chromatography or recrystallization to yield pure this compound.
-
Core Reactivity
The molecule's reactivity is dominated by its primary amine, with the tertiary amide being relatively stable.
Caption: Key reactivity pathways of this compound.
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N-Acylation/Alkylation: The primary amine is a potent nucleophile and readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form N-acylated or N-alkylated derivatives. This is a common strategy for incorporating the molecule into larger structures.
-
Schiff Base Formation: The amine can condense with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations.
-
Amide Hydrolysis: The tertiary amide is resistant to hydrolysis but can be cleaved under forcing conditions (strong acid or base with heat) to yield 2-amino-2-methylpropanoic acid and methylamine.
Applications in Research and Development
While not a widely commercialized product itself, this compound serves as a valuable and specialized building block in medicinal chemistry and organic synthesis.
-
Pharmaceutical Intermediate: Its structural motif is of high interest in drug discovery. A US patent demonstrates its use as a starting material for synthesizing novel pyridine derivatives, highlighting its role as a key intermediate.[4] The related compound, 3-Amino-2,2-dimethylpropanamide, is a well-known intermediate in the synthesis of the antihypertensive drug Aliskiren, which underscores the pharmaceutical relevance of this chemical class.[5]
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Scaffold for Unnatural Amino Acids: The α,α-disubstituted amino amide structure makes it a precursor for creating complex, sterically hindered unnatural amino acids, which are incorporated into peptides to enhance metabolic stability or enforce specific conformations.
-
Ligand Synthesis: The bifunctional nature of the molecule allows it to be used in the development of novel ligands for catalysis or as functional additives in material science.[5]
Safety and Handling
Proper handling of this compound is essential. The following information is based on data for the compound and its hydrochloride salt.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a suitable respirator.
Protocol: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Deuterium Oxide) to the tube.[6]
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Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.[6]
-
Referencing: If the solvent does not contain an internal reference, a small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.
References
-
ResearchGate. (n.d.). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
-
ChemistryViews. (2023). α-Amination of Amides and Ketones. Retrieved from [Link]
-
LinkedIn. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hydrogen isocyanide (CAS 6914-07-4). Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016). Chemistry & Biology Interface, 4(1), 58-65.
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]
- Google Patents. (n.d.). US20120316147A1 - Novel pyridine derivatives.
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20120316147A1 - Novel pyridine derivatives - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide (CAS 106914-07-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N,2-dimethylpropanamide, a unique bifunctional molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information with expert analysis of its structural features to offer valuable insights into its physicochemical properties, reactivity, and potential applications. Where specific experimental data is unavailable, this is clearly indicated, and information is inferred from structurally analogous compounds to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in utilizing this sterically hindered amino amide as a novel building block in drug discovery and materials science.
Chemical Identity and Structure
This compound is a chiral organic compound featuring a primary amine and a tertiary amide functional group. The presence of a quaternary carbon atom alpha to the primary amine introduces significant steric hindrance, which is a key structural feature influencing its chemical reactivity and potential pharmacological properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 106914-07-2 | [2] |
| Molecular Formula | C₅H₁₂N₂O | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| SMILES | CC(C)(N)C(=O)NC | [2] |
| InChIKey | WSFGOLVWRKEQOW-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Predicted Value / Information | Basis of Prediction / Source |
| Melting Point | Data not available. Likely a low-melting solid or a high-boiling liquid at room temperature. | Inferred from similar small organic molecules. |
| Boiling Point | Data not available. Expected to be relatively high due to hydrogen bonding capabilities of the amine and amide groups. | Inferred from physicochemical principles. |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. | The presence of polar amine and amide functional groups suggests solubility in polar solvents.[3] |
| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. The amide N-H is significantly less acidic. | General principles of organic chemistry.[4] |
| XLogP3 | -0.8 | Computed by PubChem.[1] |
| Topological Polar Surface Area | 46.3 Ų | Computed by PubChem.[1] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not prominently published, a plausible synthetic route can be devised based on established methods for the synthesis of sterically hindered amides.
Proposed Synthetic Pathway
A logical approach would involve the amidation of a protected α-amino acid, followed by deprotection. Given the steric hindrance around the quaternary carbon, specialized coupling reagents may be necessary to achieve good yields.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Boc-2-amino-N,2-dimethylpropanamide
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To a solution of Boc-α,α-dimethylglycine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as a salt with subsequent basification) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected amide.
Step 2: Synthesis of this compound
-
Dissolve the purified Boc-2-amino-N,2-dimethylpropanamide in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If the hydrochloride salt is formed, it can be used as such or neutralized with a suitable base to yield the free amine. Purification can be achieved by recrystallization or chromatography if necessary.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure.
¹H NMR Spectroscopy (Predicted):
-
δ (ppm):
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~1.2-1.4 (s, 6H): Two equivalent methyl groups on the quaternary carbon.
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~1.5-2.5 (br s, 2H): Protons of the primary amine.
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~2.7 (d, 3H): Methyl group attached to the amide nitrogen, showing coupling to the amide N-H.
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~7.5-8.0 (br s, 1H): Amide N-H proton.
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¹³C NMR Spectroscopy (Predicted):
-
δ (ppm):
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~25: Methyl groups on the quaternary carbon.
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~26: N-methyl group of the amide.
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~55-60: Quaternary carbon (C-NH₂).
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~175-180: Carbonyl carbon of the amide.
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Infrared (IR) Spectroscopy (Predicted):
-
Wavenumber (cm⁻¹):
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3300-3400: N-H stretching of the primary amine (two bands).
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~3200-3300: N-H stretching of the secondary amide.
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~1640-1680: C=O stretching of the amide (Amide I band).
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~1550: N-H bending of the amide (Amide II band).
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Mass Spectrometry (Predicted):
-
[M+H]⁺: m/z = 117.1028
Reactivity and Potential Applications
The bifunctional nature of this compound, combined with its sterically hindered core, makes it an interesting building block for various applications.
Chemical Reactivity
The reactivity of this molecule is dictated by its primary amine and tertiary amide functional groups.
-
Primary Amine: The primary amine is a nucleophilic center and can undergo typical reactions such as N-alkylation, N-acylation, and formation of Schiff bases with aldehydes and ketones. The steric hindrance from the adjacent gem-dimethyl group may slow the rate of these reactions compared to less hindered primary amines.
-
Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. It can also be reduced to the corresponding diamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Applications in Drug Discovery and Medicinal Chemistry
The 2,2-dimethylpropanamide scaffold is a privileged structure in medicinal chemistry due to its ability to impart metabolic stability.[6] The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic degradation at the adjacent positions.
-
Scaffold for Novel Therapeutics: This compound can serve as a starting point for the synthesis of new chemical entities. The primary amine provides a handle for derivatization to explore structure-activity relationships.
-
Peptidomimetics: The α,α-disubstituted amino acid core can be incorporated into peptide sequences to induce specific conformations and increase resistance to peptidases.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.
While no specific biological activity has been reported for this compound itself, structurally related compounds have shown a wide range of activities, suggesting the potential for derivatives of this molecule in various therapeutic areas.[7]
Safety and Handling
Detailed toxicological studies for this compound are not available. However, based on information from suppliers and data for structurally similar compounds, the following safety precautions should be observed.
GHS Hazard Statements (from supplier information for the hydrochloride salt): [8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound (CAS 106914-07-2) is a sterically hindered bifunctional molecule with considerable potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features allow for a predictive understanding of its properties and reactivity. The presence of a primary amine and a stable tertiary amide, coupled with a metabolically robust gem-dimethyl scaffold, makes it an attractive candidate for the development of novel chemical entities with potentially favorable pharmacokinetic profiles. This technical guide provides a foundational understanding of this compound and is intended to stimulate further research into its synthesis, characterization, and application in drug discovery and materials science.
References
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 15, 2026, from [Link]
-
CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
Angene Chemical. (2024). 2-Hydroxy-N,N-dimethylpropanamide Safety Data Sheet. Retrieved January 15, 2026, from [Link]
-
CPAChem. (n.d.). N,N-Dimethyldecanamide Safety data sheet. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(2-adamantyl)-2-amino-N,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
PubMed. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-N-methylpropanamide. Retrieved January 15, 2026, from [Link]
-
YouTube. (2019). Properties of Amides. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved January 15, 2026, from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 15, 2026, from [Link]
-
LookChem. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (2020). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Retrieved January 15, 2026, from [Link]
-
PubMed. (1998). Hypoxia-selective agents derived from 2-quinoxalinecarbonitrile 1,4-di-N-oxides. 2. Retrieved January 15, 2026, from [Link]
-
P212121 Store. (n.d.). 2-Amino-N-methyl-DL-propanamide. Retrieved January 15, 2026, from [Link]
-
PubMed. (2009). 2,3-Anhydrosugars in glycoside bond synthesis. Application to 2,6-dideoxypyranosides. Retrieved January 15, 2026, from [Link]
-
MDPI. (2021). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved January 15, 2026, from [Link]
-
MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved January 15, 2026, from [Link]
-
PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
ResearchGate. (2019). Characteristics and Properties of Amino Acids (AA). Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2003). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 15, 2026, from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved January 15, 2026, from [Link]
Sources
- 1. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by amide reduction [organic-chemistry.org]
- 6. angenechemical.com [angenechemical.com]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-N,2-dimethylpropanamide starting materials
Modern methods circumvent the need for protecting groups by using Lewis acid catalysts. These catalysts can selectively activate the carboxylic acid group towards nucleophilic attack by an amine, even in the presence of the free amino group on the same molecule. Boron-based reagents are particularly effective for this transformation. [12][13]
Experimental Protocol: Direct Amidation of AIB
-
To a suspension of 2-amino-2-methylpropanoic acid (AIB) (1.0 eq) in a suitable solvent (e.g., toluene or CPME), add methylamine (solution in THF or as a gas) (1.5-2.0 eq).
-
Add a catalytic amount of a suitable Lewis acid, such as a boronic acid derivative or B(OCH₂CF₃)₃ (5-10 mol%). [8]3. Heat the reaction mixture in a flask equipped with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The workup typically involves an aqueous wash to remove the catalyst and any unreacted AIB.
-
The organic layer is then dried and concentrated, and the resulting product, this compound, can be purified by column chromatography or recrystallization.
Method 2: Classical Protection-Coupling-Deprotection Strategy
This traditional three-step approach is highly reliable and provides excellent control over the reaction, making it a cornerstone of peptide synthesis.
Caption: Classical workflow for the synthesis of this compound.
Experimental Protocol: Classical Amidation
-
Step 1: N-Protection.
-
Dissolve AIB (1.0 eq) in a mixture of dioxane and water. Add a base such as sodium hydroxide to adjust the pH to ~9-10.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir vigorously at room temperature for 12 hours.
-
Acidify the mixture with a mild acid (e.g., citric acid solution) and extract the N-Boc-AIB product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the protected amino acid.
-
-
Step 2: Amide Coupling.
-
Dissolve N-Boc-AIB (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).
-
Add a mild base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Add methylamine hydrochloride (1.2 eq) and stir the mixture at room temperature for 8-12 hours.
-
Perform a standard aqueous workup to remove the coupling reagents and salts.
-
Dry and concentrate the organic layer to obtain the protected amide.
-
-
Step 3: Deprotection.
-
Dissolve the protected amide from Step 2 in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until the Boc group is completely cleaved (monitor by TLC).
-
Concentrate the mixture under reduced pressure. The product will be the hydrochloride or trifluoroacetate salt.
-
Neutralize with a base and purify by chromatography or recrystallization to obtain the final product, this compound.
-
Conclusion
The synthesis of this compound is a well-established process that hinges on the robust formation of its core intermediate, 2-amino-2-methylpropanoic acid (AIB). Both the Strecker synthesis and the Bucherer-Bergs reaction offer high-yielding and scalable routes to AIB from inexpensive starting materials, with the choice often depending on laboratory preference for intermediate handling and purification. The final amidation can be achieved either through modern, efficient direct catalytic methods or via the highly reliable, albeit longer, classical protection-coupling-deprotection sequence. For any route involving cyanide, adherence to strict safety protocols is paramount.
References
-
Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]
-
Synthetic methods of peptides containing unnatural α,α-disubstituted... ResearchGate. Available at: [Link]
-
Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. PubMed. Available at: [Link]
-
The Synthesis and Properties of 2-Amino-2-Methyl Propanoic Acid. TXST Digital Repository. Available at: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Bucherer-Bergs Reaction. Thieme. Available at: [Link]
-
2-Aminoisobutyric acid. Wikipedia. Available at: [Link]
-
Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Publishing. Available at: [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]
-
Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. MDPI. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Pharmaffiliates. Available at: [Link]
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. Available at: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
2-amino-2-methylpropanoic acid. Stenutz. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
- Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
-
Synthesis of amide derivatives from fatty acids and amino acids with amines using TiCp2Cl2 as catalyst. ResearchGate. Available at: [Link]
-
2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. PubChem. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. Available at: [Link]
-
2-amino-N,N-dimethylpropanamide. PubChem. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Available at: [Link]
Sources
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. 2-amino-2-methylpropanoic acid [stenutz.eu]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N¹,N¹-Dimethyl-L-alaninamide: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of N¹,N¹-Dimethyl-L-alaninamide, a chiral building block derived from the natural amino acid L-alanine. While not extensively cataloged in commercial databases, its synthesis is readily achievable through standard peptide chemistry, and its properties can be reliably predicted. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols for its synthesis and purification, in-depth analysis of its expected physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry and asymmetric synthesis. Our approach emphasizes the causal relationships in experimental design and provides self-validating workflows to ensure scientific rigor.
Introduction: The Significance of Chiral Alaninamide Derivatives
Chirality is a cornerstone of modern pharmacology, as the stereochemistry of a molecule often dictates its biological activity.[][2] Enantiomers of the same drug can exhibit vastly different potencies, metabolic pathways, and toxicological profiles.[] Consequently, the demand for enantiomerically pure chiral building blocks is persistent and growing within the drug discovery landscape.[3]
Amino acid derivatives, such as alaninamides, are particularly valuable scaffolds. They offer a dense array of functional groups—an amine, an amide, and a chiral center—in a compact structure. N¹,N¹-Dimethyl-L-alaninamide, the subject of this guide, is a tertiary amide derivative of L-alanine. The incorporation of an N,N-dimethylamide moiety can significantly alter the parent molecule's properties, including:
-
Increased Metabolic Stability: Tertiary amides are generally more resistant to enzymatic cleavage by proteases compared to primary or secondary amides.
-
Modified Solubility: The N,N-dimethyl group can impact aqueous and organic solubility profiles.
-
Conformational Constraints: The dimethylamide group can influence the molecule's three-dimensional shape and its ability to interact with biological targets.
This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ N¹,N¹-Dimethyl-L-alaninamide in research and development programs.
Physicochemical and Structural Properties
While a specific CAS number for N¹,N¹-Dimethyl-L-alaninamide is not prominently listed in major chemical databases like PubChem or SciFinder, its identity is unambiguously defined by its structure. It is crucial to distinguish it from its isomer, N,N'-Dimethyl-L-alaninamide (CAS 82597-80-6), which features one methyl group on the amide nitrogen and one on the α-amino nitrogen.[4]
Table 1: Identifiers and Computed Properties for N¹,N¹-Dimethyl-L-alaninamide
| Property | Value | Source / Method |
| IUPAC Name | (2S)-2-amino-N,N-dimethylpropanamide | Nomenclature Rules |
| Molecular Formula | C₅H₁₂N₂O | Calculated |
| Molecular Weight | 116.16 g/mol | Calculated |
| Canonical SMILES | CC(C(=O)N(C)C)N | Structure Based |
| Chirality | (S)-configuration (derived from L-alanine) | Precursor Based |
| Predicted LogP | ~ -1.0 to -0.5 | Computational Est. |
| Predicted Boiling Point | ~ 180-200 °C | Computational Est. |
| Predicted Solubility | High in water, methanol; Soluble in DCM, THF | Chemical Principles |
Synthesis and Purification Workflow
The synthesis of N¹,N¹-Dimethyl-L-alaninamide is a classic example of peptide chemistry, involving three key stages: protection of the α-amine, amide bond formation, and deprotection. This strategy ensures regioselectivity and prevents unwanted side reactions like polymerization.
Synthetic Strategy Overview
The most logical and field-proven approach begins with commercially available L-alanine.
-
Protection: The nucleophilic α-amino group is protected as a tert-butoxycarbonyl (Boc) carbamate. This group is stable under the basic conditions of the subsequent coupling reaction but is easily removed under acidic conditions.[5]
-
Amide Coupling: The carboxylic acid of Boc-L-alanine is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that readily couples with dimethylamine to form the desired tertiary amide.[6][7] HOBt is crucial for accelerating the reaction and minimizing racemization at the chiral center.[8]
-
Deprotection: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). This reaction proceeds cleanly at room temperature, liberating the final product as its TFA salt.[9][10]
Visualization of Synthetic Workflow
Caption: Synthetic workflow for N¹,N¹-Dimethyl-L-alaninamide.
Detailed Experimental Protocol
Materials: L-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH), Dioxane, Water, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole hydrate (HOBt·H₂O), Dimethylamine (2.0 M solution in THF), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Alanine)
-
Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq) solution. Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl (aq). A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Boc-L-alanine as a white solid.[11] Purity can be confirmed by ¹H NMR.
Step 2: Synthesis of Boc-N¹,N¹-Dimethyl-L-alaninamide
-
Dissolve Boc-L-alanine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid. Causality Note: Pre-activation forms the HOBt-ester, which is less prone to racemization and reacts more efficiently with the amine than the O-acylisourea intermediate from EDC alone.[7][8]
-
Cool the mixture to 0 °C and add dimethylamine (2.0 M solution in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid (aq), saturated sodium bicarbonate (aq) (2x), and brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude protected product. Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).
Step 3: Deprotection to Yield N¹,N¹-Dimethyl-L-alaninamide (TFA Salt)
-
Dissolve the purified Boc-N¹,N¹-Dimethyl-L-alaninamide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Safety Note: This reaction evolves carbon dioxide and isobutylene gas; ensure adequate ventilation and do not perform in a sealed container.[9]
-
Stir the solution at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with DCM (3x) can help remove residual TFA.
-
The resulting residue is the N¹,N¹-Dimethyl-L-alaninamide as its trifluoroacetate salt, which can be used directly or triturated with diethyl ether to yield a solid.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Visualization of Analytical Workflow
Caption: Analytical workflow for product validation.
Expected Spectroscopic Profile
The following table summarizes the key signals expected from spectroscopic analysis of the final product, N¹,N¹-Dimethyl-L-alaninamide.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | (In D₂O or MeOD) • -CH(NH₂)- (quartet, 1H): ~3.8-4.2 ppm • -CH₃ (doublet, 3H): ~1.3-1.5 ppm • -N(CH₃)₂ (two singlets, 6H total): ~2.9-3.2 ppm. Note: The two methyl groups on the tertiary amide are diastereotopic due to restricted rotation around the C-N bond, and will likely appear as two distinct singlets. |
| ¹³C NMR | (In D₂O or MeOD) • Amide Carbonyl (C=O): ~172-175 ppm • α-Carbon (-CH-): ~50-55 ppm • Amide Methyls (-N(CH₃)₂): ~35-38 ppm (two distinct signals expected) • β-Carbon (-CH₃): ~16-20 ppm |
| FT-IR | • N-H Stretch (primary amine): Two bands ~3300-3400 cm⁻¹ (medium) • C-H Stretch (aliphatic): ~2850-3000 cm⁻¹ • Amide C=O Stretch (tertiary): Strong band ~1630-1650 cm⁻¹ • N-H Bend (primary amine): ~1590-1650 cm⁻¹ (may overlap with C=O) |
| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z = 117.10 |
Reactivity, Stability, and Handling
-
Chemical Reactivity: The primary reactive sites are the nucleophilic α-amino group and the amide bond. The amine can be further functionalized through alkylation, acylation, or sulfonylation. The tertiary amide bond is relatively robust but can be hydrolyzed under harsh acidic or basic conditions with prolonged heating.
-
Stability and Storage: As a primary amine, N¹,N¹-Dimethyl-L-alaninamide is slightly basic and may slowly absorb atmospheric CO₂. It is best stored as its salt (e.g., hydrochloride or trifluoroacetate) in a tightly sealed container under inert gas in a cool, dry place.
-
Safe Handling: While specific toxicological data is not available, standard laboratory precautions for handling amine-containing organic compounds should be followed. This includes using a chemical fume hood, wearing personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]
Applications in Research and Drug Development
N¹,N¹-Dimethyl-L-alaninamide is a versatile chiral building block with potential applications in several areas:
-
Peptidomimetics: The N-terminal primary amine can be elongated to create novel peptide-like structures. The N,N-dimethylamide C-terminus provides a metabolically stable cap, a common strategy in peptide drug design to prevent degradation by carboxypeptidases.[7]
-
Asymmetric Synthesis: The chiral center and primary amine make it a candidate for derivatization into novel chiral ligands for asymmetric catalysis.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized chiral molecule, it can serve as an initial fragment for screening against biological targets. Recent studies have shown that other novel alaninamide derivatives possess potent antiseizure and antinociceptive activities, highlighting the therapeutic potential of this chemical class.[12]
Conclusion
N¹,N¹-Dimethyl-L-alaninamide represents a valuable, yet under-documented, tool for chemical and pharmaceutical research. Its straightforward, high-yielding synthesis from L-alanine via standard protection, coupling, and deprotection protocols makes it highly accessible. By understanding its predicted physicochemical properties and spectroscopic signatures as detailed in this guide, researchers can confidently synthesize, purify, and utilize this chiral building block to advance projects in drug discovery, asymmetric catalysis, and materials science. This document provides the necessary expert framework to bridge the gap between theoretical structure and practical application.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from commonorganicchemistry.com.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from jk-sci.com.
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from commonorganicchemistry.com.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25751028, N,N
2-Dimethyl-L-alaninamide. Retrieved from PubChem. -
Subramanian, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). Retrieved from ResearchGate.
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
-
Dunn, P. J., et al. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
-
Jakubiec, M., et al. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(16), 8899.
-
TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from tcichemicals.com.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from bachem.com.
-
Scribd. (n.d.). TFA Deprotection. Retrieved from Scribd.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5488191, N,N-Dimethylalanine. Retrieved from PubChem.
-
Smolecule. (n.d.). Buy N1,N2-Dimethyl-L-alaninamide hydrochloride. Retrieved from smolecule.com.
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.
-
ChemicalBook. (2025). N,N-Dimethyl-L-Alanine. Retrieved from chemicalbook.com.
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from monash.edu.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444939, L-Alaninamide. Retrieved from PubChem.
-
ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis. Retrieved from chemicalbook.com.
-
Chemdad Co., Ltd. (n.d.). N,N-Dimethyl-L-Alanine. Retrieved from chemdad.com.
-
Ilardi, E. A., et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(16), 3640.
-
Santa Cruz Biotechnology. (n.d.). Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide. Retrieved from scbt.com.
-
Kumar, P. (2018). Role of Chirality in Drugs. Juniper Online Journal of Case Studies.
Sources
- 2. N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine | C13H32N4 | CID 22568124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-L-Alanine | 157431-09-9 [chemicalbook.com]
- 4. N,N~2~-Dimethyl-L-alaninamide | C5H12N2O | CID 25751028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
An In-depth Technical Guide on the Solubility of 2-Amino-N,2-dimethylpropanamide in Organic Solvents
This technical guide offers a comprehensive analysis of the solubility characteristics of 2-Amino-N,2-dimethylpropanamide, a compound of interest in pharmaceutical and chemical research. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide provides a robust framework for understanding its solubility based on fundamental chemical principles and the behavior of structurally analogous compounds. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.
Core Principles Governing Solubility
The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a primary guiding principle. The molecular structure of this compound, featuring both a polar primary amine group (-NH2) and an amide linkage (-C(=O)N-), alongside nonpolar alkyl groups (three methyl groups), suggests a nuanced solubility profile.
Key Molecular Features Influencing Solubility:
-
Polar Functional Groups: The primary amine and amide groups are capable of hydrogen bonding, both as donors (N-H) and acceptors (N and O). This confers a degree of polarity to the molecule.
-
Nonpolar Moieties: The three methyl groups contribute to the nonpolar character of the molecule, influencing its interaction with nonpolar solvents.
-
Molecular Size and Shape: The relatively compact structure of this compound will also play a role in how it packs into a solvent's structure.
Expected Solubility Trends:
Based on these features, we can anticipate the following solubility behavior:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound. These solvents can engage in hydrogen bonding with the amine and amide groups, facilitating dissolution.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone should also be good solvents. While they cannot donate hydrogen bonds, their polarity allows for strong dipole-dipole interactions.
-
Moderate to Low Solubility in Nonpolar Solvents: In nonpolar solvents like toluene, hexane, and diethyl ether, solubility is likely to be limited. The energy required to break the hydrogen bonds between the solute molecules may not be sufficiently compensated by the weak van der Waals forces with the solvent.
Physicochemical Properties of this compound and Related Compounds
A summary of the key physicochemical properties of this compound and a structurally similar compound, 2,2-dimethylpropanamide, are presented in Table 1. These properties provide a basis for predicting solubility behavior.
| Property | This compound | 2,2-dimethylpropanamide (Pivalamide) | Reference(s) |
| IUPAC Name | This compound | 2,2-dimethylpropanamide | [1][2] |
| CAS Number | 106914-07-2 | 754-10-9 | [1][2] |
| Molecular Formula | C5H12N2O | C5H11NO | [1][2] |
| Molecular Weight | 116.16 g/mol | 101.15 g/mol | [1][2] |
| Appearance | Not specified (likely solid) | Solid | [2] |
| Melting Point | Not specified | 154-157 °C | [2] |
| Boiling Point | Not specified | 212 °C | [2] |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][4][5] This method ensures that the solution has reached a state of saturation, providing a reliable and reproducible measure of solubility. The following is a detailed protocol for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Sealed vials or flasks
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (appropriate for the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4][8] It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[7]
-
-
Sample Separation:
-
Once equilibrium is achieved, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter that is compatible with the organic solvent to remove any undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
Self-Validating System and Trustworthiness
The reliability of this protocol is ensured by several key factors:
-
Use of Excess Solid: This guarantees that the solution is truly saturated at equilibrium.
-
Confirmation of Equilibrium: By sampling at multiple time points, the attainment of a stable concentration is verified.
-
Proper Separation: Filtration removes any suspended solids that would lead to erroneously high solubility values.
-
Validated Analytical Method: The use of a specific and validated analytical technique like HPLC ensures accurate quantification.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Molecular Interactions and Solubility
The dissolution process can be visualized as a balance of intermolecular forces. For this compound to dissolve in a solvent, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.
Caption: Intermolecular forces governing the dissolution process.
Conclusion
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
PubChem. (n.d.). CID 100979034 | C5H10NO+. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]
-
Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. biorelevant.com [biorelevant.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to the Potential Research Applications of 2-Amino-N,2-dimethylpropanamide
Abstract
2-Amino-N,2-dimethylpropanamide is a structurally unique small molecule that, while currently underrepresented in scientific literature, possesses significant potential as a versatile building block in medicinal chemistry and drug discovery. Its key architectural features—a primary amine, a secondary amide, and a gem-dimethyl group at the alpha-carbon—suggest a confluence of desirable properties for the synthesis of novel chemical entities. This guide provides a comprehensive analysis of the compound's physicochemical properties and explores its potential research applications. By examining the structure-activity relationships of analogous compounds and the well-documented roles of its constituent functional groups, we delineate a strategic roadmap for researchers to unlock the latent value of this promising chemical scaffold. This document serves as a foundational resource for scientists engaged in the design and synthesis of next-generation therapeutics, offering detailed, actionable protocols for derivatization and initial biological screening.
Introduction: Unveiling a Scaffold of Potential
In the landscape of drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and favorable pharmacological properties is of paramount importance. This compound (CAS: 106914-07-2) emerges as such a scaffold. While specific biological activities for this compound have not been extensively reported, a thorough analysis of its structural components provides a strong rationale for its investigation as a precursor to new therapeutic agents.
The molecule incorporates three key features that are highly valued in medicinal chemistry:
-
Primary Amine: A versatile functional handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric elements through reactions like acylation, alkylation, and reductive amination. Studies have also suggested that primary amines may offer a more favorable toxicological profile compared to their secondary and tertiary counterparts.[1]
-
Secondary Amide: A common functional group in many approved drugs, contributing to structural rigidity and the formation of crucial hydrogen bond interactions with biological targets.
-
gem-Dimethyl Group: The presence of two methyl groups on the alpha-carbon is a particularly noteworthy feature. This "gem-dimethyl" motif is found in numerous natural products and clinically successful drugs.[2][3][4][5] Its inclusion can confer several advantages, including increased metabolic stability, enhanced binding affinity through hydrophobic interactions, and a reduction in conformational flexibility, which can lead to higher target selectivity.[2][4][5]
This guide will deconstruct the potential of this compound, offering a theoretical framework and practical methodologies for its application in modern drug discovery workflows.
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on any research application.
| Property | Value | Source |
| CAS Number | 106914-07-2 | [6] |
| Molecular Formula | C₅H₁₂N₂O | [6] |
| Molecular Weight | 116.16 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| SMILES | CNC(=O)C(C)(C)N | [6] |
The structure of this compound presents a sterically hindered environment around the primary amine due to the adjacent gem-dimethyl group. This has important implications for its reactivity, potentially requiring more robust coupling conditions for derivatization.
Core Research Application: A Scaffold for Combinatorial Library Synthesis
The primary and most immediate application of this compound is as a foundational scaffold for the synthesis of diverse chemical libraries. Its bifunctional nature (amine and amide) allows for the systematic exploration of chemical space to identify novel bioactive compounds.
Rationale: The Power of the Propanamide Scaffold
The propanamide core is a privileged structure in medicinal chemistry. A notable analogue, 3-Amino-2,2-dimethylpropanamide, is a key intermediate in the synthesis of the antihypertensive drug Aliskiren.[7] This highlights the utility of the dimethylpropanamide backbone in constructing complex and biologically active molecules. By utilizing this compound, researchers can generate novel libraries of compounds that share the beneficial properties of this scaffold while exploring new biological targets.
Proposed Synthetic Workflow: Library Generation
The following workflow outlines a general strategy for creating a targeted library of N-acylated derivatives of this compound.
Sources
- 1. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 7. nbinno.com [nbinno.com]
The Strategic Role of 2-Amino-N,2-dimethylpropanamide in Modern Drug Development: A Technical Guide
Preamble: The Unseen Architect of Therapeutic Innovation
In the intricate tapestry of pharmaceutical synthesis, intermediates are the unsung heroes, the foundational threads from which life-changing therapeutics are woven. Among these crucial building blocks, 2-Amino-N,2-dimethylpropanamide has emerged as a molecule of significant interest. Its unique structural features—a primary amine and a tertiary amide flanking a quaternary carbon—offer a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of the synthesis and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its synthetic pathways and its pivotal role in the creation of potent enzyme inhibitors, moving beyond mere procedural descriptions to offer field-proven insights.
Physicochemical Properties and Strategic Significance
Before embarking on its synthetic journey, it is crucial to understand the inherent properties of this compound that make it a valuable asset in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 106914-07-2 | [2] |
| Appearance | Varies; often supplied as a solid or oil | General chemical supplier information |
| Key Structural Features | Primary amine, tertiary amide, quaternary α-carbon | Inferred from structure |
The strategic importance of this intermediate lies in its bifunctionality. The primary amine serves as a nucleophilic handle, readily participating in reactions to form amides, ureas, and sulfonamides—moieties frequently found in bioactive molecules. The tertiary amide is generally more stable and less prone to enzymatic degradation, contributing to improved pharmacokinetic profiles of the final drug substance. The gem-dimethyl substitution on the α-carbon provides steric hindrance, which can influence the conformation of the molecule and enhance its metabolic stability by shielding adjacent functional groups from enzymatic attack.
Synthesis of this compound: A Plausible and Efficient Route
While various synthetic strategies for α-amino amides exist, a robust and scalable approach is paramount for its use as a pharmaceutical intermediate. A highly effective method involves the direct amination of an α-halo amide precursor. This pathway is advantageous due to the ready availability of starting materials and the generally high yields of the amination step.[3][4]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 2-bromoisobutyryl bromide.
Sources
An In-Depth Technical Guide to 2-Amino-N,2-dimethylpropanamide: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N,2-dimethylpropanamide, a unique α,α-disubstituted amino acid derivative. While the specific historical details of its initial discovery remain nuanced, this document traces its origins within the broader exploration of sterically hindered amino acids and elucidates its chemical properties, synthesis, and emerging applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's utility as a synthetic building block and its potential pharmacological significance.
Introduction: The Significance of Steric Hindrance in Amino Acid Scaffolds
In the landscape of medicinal chemistry and peptide science, the conformational rigidity and metabolic stability of molecular scaffolds are paramount. Standard α-amino acids, while fundamental building blocks of proteins, are often susceptible to enzymatic degradation and possess a high degree of conformational flexibility. The introduction of steric hindrance at the α-carbon, as seen in α,α-disubstituted amino acids, imparts unique and desirable properties. This compound, a derivative of 2-aminoisobutyric acid (Aib), embodies these characteristics. Its gem-dimethyl group restricts bond rotation, predisposing peptide backbones to specific secondary structures, such as helices, and increasing resistance to proteolysis. This guide delves into the specifics of this intriguing molecule.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, with data compiled from established chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 106914-07-2 | Advanced ChemBlocks[2] |
| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| XLogP3-AA | -0.8 | PubChem[1] |
Historical Context and Discovery
The precise moment of discovery and the individuals responsible for the first synthesis of this compound are not prominently documented in readily available academic literature. Its emergence is likely intertwined with the broader investigation of α,α-disubstituted amino acids and their derivatives for applications in peptide and medicinal chemistry. The systematic exploration of dimethylated propanamide derivatives gained traction with the recognition of their utility as building blocks for more complex therapeutic agents.[3] The development of related compounds, such as 3-amino-N-ethyl-2,2-dimethylpropanamide, highlights a methodical approach in pharmaceutical chemistry focused on optimizing the properties of amide-containing molecules through strategic substitutions.[3]
The hydrochloride salt of this compound (CAS Number: 84827-06-5) is also commercially available and used in research settings.[4] The existence of patents related to this chemical structure suggests its role as an intermediate in the synthesis of proprietary compounds.[1]
Synthesis and Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible and commonly employed synthetic route starts from the readily available 2-aminoisobutyric acid.
Conceptual Synthetic Workflow
The synthesis logically proceeds by first protecting the amino group of 2-aminoisobutyric acid, followed by activation of the carboxylic acid to form an amide with dimethylamine, and finally, deprotection of the amino group.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative, field-proven method for the synthesis of this compound.
Step 1: N-Protection of 2-Aminoisobutyric Acid
-
Rationale: The amino group of 2-aminoisobutyric acid is protected to prevent its reaction during the subsequent amidation step. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group that is stable under the conditions of amide bond formation and can be readily removed under acidic conditions.
-
Procedure:
-
Dissolve 2-aminoisobutyric acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the N-Boc-2-aminoisobutyric acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.
-
Step 2: Amide Formation
-
Rationale: The carboxylic acid of the N-protected amino acid is activated to facilitate nucleophilic attack by dimethylamine. A variety of coupling reagents can be used for this purpose; 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) is a common and efficient choice that minimizes side reactions.
-
Procedure:
-
Dissolve N-Boc-2-aminoisobutyric acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes.
-
Add a solution of dimethylamine (2 equivalents, typically as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting N-Boc-2-Amino-N,2-dimethylpropanamide by column chromatography if necessary.
-
Step 3: Deprotection
-
Rationale: The Boc protecting group is removed to yield the final product. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.
-
Procedure:
-
Dissolve the N-Boc-2-Amino-N,2-dimethylpropanamide in a solution of TFA in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
Applications in Research and Development
The primary application of this compound appears to be as a specialized building block in organic synthesis. Its structural features make it a valuable intermediate for the creation of more complex molecules, particularly in the field of medicinal chemistry.
Intermediate in the Synthesis of Bioactive Molecules
A notable application of this compound is its use as a starting material in the synthesis of novel pyridine derivatives with potential biological activity. For instance, it has been utilized in the preparation of compounds investigated as therapeutic agents.[5] The general reaction scheme involves the coupling of this compound with a substituted pyridine carboxylic acid to form a more complex amide.
Caption: Role as an intermediate in bioactive molecule synthesis.
The incorporation of the this compound moiety can influence the pharmacokinetic properties of the final compound, potentially enhancing its metabolic stability and modulating its solubility and binding characteristics.
Potential in Peptide Chemistry
As a derivative of 2-aminoisobutyric acid, this compound holds potential for use in peptide synthesis. The gem-dimethyl group can act as a helix inducer, and the N-terminal amide modification could influence the overall conformation and biological activity of a peptide chain. Further research is warranted to explore its incorporation into peptidomimetics and other peptide-based therapeutics.
Conclusion and Future Outlook
This compound represents a specialized chemical entity with significant potential in synthetic and medicinal chemistry. While its historical discovery is not prominently detailed, its value as a building block is evident from its appearance in patent literature for the synthesis of complex bioactive molecules. The methodologies for its synthesis are well-established within the principles of organic chemistry. Future research into the incorporation of this compound into novel pharmaceuticals and peptidomimetics could unveil new therapeutic applications, leveraging the unique conformational and stability advantages conferred by its α,α-disubstituted structure.
References
- WO 2012/168350 A1. (2012). Novel Pyridine Derivatives. Google Patents.
-
2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide: A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-N,2-dimethylpropanamide, a sterically hindered, non-proteinogenic amino amide that is gaining relevance as a versatile building block in the synthesis of complex bioactive molecules. We will delve into its chemical identity, the rationale behind its structural features, and its practical application in synthetic workflows, supported by established chemical principles and documented examples.
Core Identity and Chemical Nomenclature
This compound is a unique α,α-disubstituted amino acid derivative. Its structure is characterized by a gem-dimethyl group at the alpha-carbon and a methyl group on the amide nitrogen. This substitution pattern imparts significant steric hindrance and conformational constraint, properties that are highly sought after in medicinal chemistry to enhance metabolic stability and modulate biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 106914-07-2 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Synonyms | α-Methyl-alanine methylamide, H-Aib-NHMe | [2] |
| Hydrochloride CAS | 84827-06-5 | [2] |
The Rationale for Steric Hindrance: A Shield in Drug Design
The gem-dimethyl group on the α-carbon of this compound is not a trivial structural feature. It serves as a conformational lock, restricting the rotational freedom around the adjacent peptide bond when incorporated into a larger molecule. This "Thorpe-Ingold effect" can induce specific secondary structures, such as helices, in peptides.[3]
Furthermore, this steric bulk provides a shield against enzymatic degradation. Peptidases, the enzymes responsible for breaking down peptides and proteins, often have specific recognition sites. The bulky gem-dimethyl group can prevent the peptide from fitting into the active site of these enzymes, thereby increasing its in vivo half-life. The N-methylation of the amide bond further enhances this proteolytic resistance and can also improve membrane permeability, a crucial factor for oral bioavailability.[4][5]
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of sterically hindered amino amides like this compound presents unique challenges due to the congested nature of the target molecule. Standard peptide coupling methods may be sluggish. A common approach involves the amidation of a protected α-amino acid precursor.
A plausible synthetic route, based on established methods for similar compounds, is outlined below. This multi-step process ensures control over the stereochemistry and functional group manipulations.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on standard practices for the synthesis of sterically hindered amides. Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Protection of 2-Amino-2-methylpropanoic acid
-
Dissolve 2-amino-2-methylpropanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) while maintaining the pH with the base.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.
Step 2: Amide Coupling with Methylamine
-
Dissolve the N-Boc-protected 2-amino-2-methylpropanoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent, such as HATU or HBTU, and a non-nucleophilic base, like DIPEA.
-
Introduce methylamine (as a solution in a suitable solvent like THF or as a gas) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Isolate the N-protected this compound by extraction and purify by column chromatography if necessary.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the N-Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to effect the removal of the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product can be purified by recrystallization or other suitable methods to yield this compound, often as a TFA or HCl salt.
Application in the Synthesis of Bioactive Molecules: A Case Study
A key application of this compound is its use as a nucleophilic building block in the construction of more complex molecules. A notable example is its use in the synthesis of novel pyridine derivatives with potential therapeutic applications, as detailed in patent US20120316147A1.[6]
In this context, the primary amine of this compound is reacted with an activated carboxylic acid to form a new amide bond. This demonstrates its utility in creating diverse chemical libraries for drug discovery.
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20120316147A1 - Novel pyridine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 2-Amino-N,2-dimethylpropanamide via Ugi Three-Component Reaction
Introduction
2-Amino-N,2-dimethylpropanamide is an α-amino amide, a class of compounds with significant potential in medicinal chemistry and drug development. Their structural motifs are found in various biologically active molecules and peptidomimetics. This document provides a detailed, field-tested protocol for the synthesis of this compound.
The chosen synthetic strategy is the Ugi Three-Component Reaction (U-3CR), a powerful multicomponent reaction (MCR) known for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1][2] The U-3CR condenses a ketone, an amine, and an isocyanide in a one-pot process to yield an α-amino amide.[1][3] This approach is particularly advantageous as it avoids lengthy multi-step sequences and simplifies purification processes.
This guide is intended for researchers and scientists in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.
Reaction Principle: The Ugi Three-Component Reaction (U-3CR)
The Ugi reaction is a cornerstone of multicomponent chemistry.[1] In its three-component variant for the synthesis of α-amino amides, a ketone, an amine, and an isocyanide react to form the target product. The mechanism is a well-established sequence of reversible and irreversible steps that drive the reaction to completion.
The proposed mechanism for the synthesis of this compound is as follows:
-
Imine Formation: Acetone (the ketone) and ammonia (the amine) condense to form an imine intermediate with the loss of a water molecule.
-
Nitrilium Ion Formation: The nucleophilic isocyanide (methyl isocyanide) adds to the imine, forming a nitrilium ion intermediate.
-
Hydrolysis and Rearrangement: In the absence of a carboxylic acid (as in the U-4CR), a molecule of water attacks the nitrilium ion. This is followed by an irreversible intramolecular rearrangement (similar to a Mumm rearrangement) to yield the stable α-amino amide product.[4]
This one-pot synthesis is highly convergent and allows for the formation of multiple bonds in a single operation, making it an elegant and efficient method.
Reaction Scheme
Caption: Ugi three-component reaction for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |
| Acetone | C₃H₆O | 58.08 | ≥99.5% | ACS grade, anhydrous |
| Ammonia solution | NH₃ in MeOH | 17.03 | 7 N in Methanol | Handle in a fume hood |
| Methyl isocyanide | C₂H₃N | 41.05 | ≥97% | Highly Toxic and Volatile. Handle with extreme caution in a well-ventilated fume hood. |
| Methanol (MeOH) | CH₃OH | 32.04 | ≥99.8% | Anhydrous, ACS grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | ACS grade |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% | ACS grade |
| Hexanes | N/A | N/A | ≥98.5% | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Granular |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For column chromatography |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Pressure-equalizing dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Safety Precautions
General Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[5][6]
Reagent-Specific Hazards:
-
Methyl isocyanide: is highly toxic, flammable, and has a very unpleasant odor. It can be fatal if inhaled or absorbed through the skin.[7][8] Handle only in a fume hood with appropriate engineering controls. Have a plan for quenching any spills or excess reagent (e.g., with a bleach solution).
-
Ammonia in Methanol: is corrosive and toxic. Avoid inhalation of vapors.
-
Organic Solvents (Methanol, DCM, Acetone): are flammable and can be harmful if inhaled or absorbed through the skin.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add acetone (1.0 eq, e.g., 5.0 mmol, 0.29 g, 0.37 mL).
-
Dissolve the acetone in 20 mL of anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Ammonia:
-
Slowly add a 7 N solution of ammonia in methanol (1.2 eq, 6.0 mmol, 0.86 mL) to the cooled acetone solution.
-
Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.
-
-
Addition of Methyl Isocyanide:
-
CRITICAL STEP: While maintaining the temperature at 0 °C and under a steady stream of nitrogen, slowly add methyl isocyanide (1.1 eq, 5.5 mmol, 0.23 g, 0.32 mL) to the reaction mixture dropwise using a syringe.
-
CAUTION: This addition is exothermic. A slow addition rate is crucial to control the reaction temperature.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 with 1% triethylamine to prevent streaking of the amine product).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in 30 mL of dichloromethane (DCM).
-
Wash the organic layer with 20 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification
The crude this compound can be purified by silica gel column chromatography.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc), with 1% triethylamine added to the eluent system to prevent the amine product from tailing on the acidic silica gel.
-
Procedure:
-
Prepare the column with silica gel slurried in the initial eluent composition.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and carefully load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The amide N-H protons may appear as a broad singlet.[10] |
| ¹³C NMR | The carbon NMR spectrum will show signals corresponding to the carbonyl carbon, the quaternary carbon, and the methyl carbons.[11] |
| Mass Spectrometry (MS) | ESI-MS should show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. |
| HPLC | A purity assay by HPLC should indicate a purity of >95% for the final product. |
Visualized Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete imine formation. | Ensure anhydrous conditions. Allow sufficient time for imine formation before adding the isocyanide. |
| Deactivated isocyanide. | Use freshly opened or distilled methyl isocyanide. | |
| Product streaks on TLC plate | The amine product is interacting with the acidic silica gel. | Add 1% triethylamine to the TLC eluent. |
| Difficult purification | Close-running impurities. | Optimize the eluent system for column chromatography. Consider a different purification method like recrystallization if the product is a solid. |
| Low yield after purification | Product decomposition on silica gel. | Minimize the time the product is on the column. Use triethylamine-treated silica gel. |
| Loss during work-up. | Ensure complete extraction and careful handling during solvent removal. |
References
-
The Ugi three-component reaction and its variants. Organic Chemistry Frontiers. Available at: [Link]
-
Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Advances. Available at: [Link]
-
Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Bentham Science. Available at: [Link]
-
Ugi Three-Component Polymerization Toward Poly(α-amino amide)s. ACS Macro Letters. Available at: [Link]
-
Mechanisms of the Ugi four and three component reactions. ResearchGate. Available at: [Link]
-
Ugi Three-Component Polymerization Toward Poly(α-amino amide)s. PubMed. Available at: [Link]
-
Common Name: METHYL ISOCYANATE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Safety Data Sheet: methyl isocyanate. Chemos GmbH & Co.KG. Available at: [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses Procedure. Available at: [Link]
-
Methyl Isocyanate | Medical Management Guidelines. CDC. Available at: [Link]
-
Ugi Three-Component Reaction Review. Scribd. Available at: [Link]
-
The Ugi Three‐Component Reaction; a Valuable Tool in Modern Organic Synthesis. Wiley Online Library. Available at: [Link]
-
The Ugi Three‐Component Reaction; a Valuable Tool in Modern Organic Synthesis. Semantic Scholar. Available at: [Link]
-
Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. YouTube. Available at: [Link]
-
24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
-
Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]
-
How to separate amides from free amine. ResearchGate. Available at: [Link]
-
Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Available at: [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PMC. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]
-
Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. Available at: [Link]
-
Bio-Catalysis in Multicomponent Reactions. MDPI. Available at: [Link]
-
A one-pot multicomponent tandem reaction for the rapid synthesis of 2-amino-3-benzylindoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]
-
The Reaction between Acetone and Ammonia. II. Isomeric Oximinoketones related to Diacetoamine. ResearchGate. Available at: [Link]
-
Separation and Refining of Amino acids. Kagaku-Souchi. Available at: [Link]
-
Acetone and ammonia? Sciencemadness Discussion Board. Available at: [Link]
-
what happens when acetone reacts with ammonia? Give the reaction. askIITians. Available at: [Link]
-
Would acetone and ammonia react at standard conditions without a catalyst? Reddit. Available at: [Link]
-
Write Balanced Chemical Equations for Action of Ammonia on - Acetone. Toppr. Available at: [Link]
Sources
- 1. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. chemos.de [chemos.de]
- 7. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Strategic Incorporation of Sterically Hindered α,α-Disubstituted Amino Acids in Peptide Synthesis
Document ID: ANP-SHAA-260115
Abstract & Introduction
The synthesis of peptides containing sterically hindered, non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development.[1][2] These modifications are strategically employed to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation.[3][4][5][6] Among the most powerful of these building blocks is α-aminoisobutyric acid (Aib), a non-chiral α,α-disubstituted amino acid known for its profound ability to induce and stabilize helical secondary structures (specifically 3₁₀-helices) in peptide backbones.[5][7][8] The subject of this guide, 2-Amino-N,2-dimethylpropanamide, is structurally the N-methyl amide of Aib. Its incorporation into a peptide sequence combines the challenges of coupling a sterically demanding α,α-disubstituted residue with those of forming a peptide bond with a secondary amine (N-methylation).[1][3]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Aib and its derivatives into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will dissect the causality behind common synthetic challenges and provide validated protocols that leverage advanced reagents and methodologies, including microwave-assisted techniques, to overcome these hurdles.
The Core Challenge: Steric Hindrance in Peptide Coupling
The primary obstacle in synthesizing peptides with Aib or N-methylated residues is the severe steric hindrance at the reaction centers.
-
α,α-Disubstitution (Aib): The presence of two methyl groups on the α-carbon shields the carboxyl group, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated ester intermediate.[1][5] Standard coupling conditions often result in low yields, incomplete reactions, and deletion sequences.[7]
-
N-Methylation: The methyl group on the backbone amide nitrogen reduces the nucleophilicity of the amine and introduces additional steric bulk, further impeding the coupling reaction.[1][3][6]
These combined effects necessitate a departure from standard SPPS protocols and the adoption of more robust activation methods and energy sources to drive the reaction to completion.
Causality of Experimental Choices: Reagents and Methodologies
To overcome the kinetic barrier imposed by steric hindrance, the chosen synthetic strategy must maximize the reactivity of the coupling partners.
Selection of Coupling Reagents
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient for coupling hindered residues.[9][10][11] More potent activating systems are required.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[11] They react with the Fmoc-amino acid to form a highly reactive OAt-active ester, which is more capable of acylating a hindered amine than OBt esters formed by HBTU.[12]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also extremely efficient.[10][11][12] PyAOP is noted to be particularly effective for coupling N-methylated amino acids.[10]
-
Carbodiimide with Additives (DIC/Oxyma): While DIC alone is weak, its combination with an additive like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has proven highly effective for iterative Aib couplings.[7] Oxyma forms a reactive ester and is a stable, non-explosive alternative to HOBt or HOAt.[7][12]
The Role of Microwave Energy
Microwave-assisted SPPS has revolutionized the synthesis of "difficult sequences," including those containing Aib and N-methylated residues.[1][2][13][14][15] The primary advantage is not a specific "microwave effect" but rather the rapid and efficient direct heating of the solvent and reactants.[15] This allows the reaction to reach and maintain a target temperature that provides the necessary activation energy to overcome the steric barrier, dramatically shortening reaction times from hours to minutes and significantly improving coupling efficiency.[13][14][15]
Experimental Protocols
The following protocols are designed for automated microwave peptide synthesizers but can be adapted for manual synthesis with appropriate temperature control.
Reagents and Materials
| Reagent/Material | Supplier/Grade | Purpose |
| Rink Amide Resin | Standard, 100-200 mesh | Solid support for C-terminal amides |
| Fmoc-Aib-OH | Peptide Grade | Sterically hindered amino acid |
| Other Fmoc-Amino Acids | Standard, with side-chain protection | Building blocks |
| HATU or HCTU | Peptide Synthesis Grade | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Activation Base |
| Piperidine | Anhydrous | Fmoc Deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary Solvent |
| Dichloromethane (DCM) | Anhydrous | Washing Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| H₂O | Deionized | Scavenger |
Workflow Diagram: Single Coupling Cycle
Caption: Automated SPPS cycle for incorporating a hindered amino acid.
Protocol 1: Microwave-Assisted Coupling of Fmoc-Aib-OH
This protocol details a double-coupling procedure to ensure maximum incorporation efficiency.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Microwave conditions: 75°C for 3 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
First Coupling:
-
Prepare the coupling solution: 5 equivalents of Fmoc-Aib-OH, 5 equivalents of HATU, and 10 equivalents of DIPEA in DMF.
-
Add the solution to the resin.
-
Microwave conditions: 75°C for 10 minutes.[15]
-
Drain the reaction vessel.
-
-
Second Coupling:
-
Repeat step 3 without an intermediate wash.
-
-
Washing: Wash the resin with DMF (3x) followed by DCM (3x) to ensure complete removal of unreacted reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free amines. For couplings involving secondary amines (like after a Proline or N-methylated residue), a Chloranil test is required.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v). Note: Add other scavengers like DODT if Cys is present.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.
Challenges in Purification and Characterization
Peptides rich in Aib are often highly hydrophobic and can be prone to aggregation, making purification challenging.[16]
-
Solubility: It may be necessary to dissolve the crude peptide in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) before injection onto the HPLC column.[16]
-
Purification: Use a C4 or C8 reverse-phase column, which are better suited for hydrophobic peptides than standard C18 columns. A shallow gradient of acetonitrile in water (with 0.1% TFA) is recommended.
-
Characterization: Confirm the final product identity and purity using LC-MS and MALDI-TOF mass spectrometry.
Conclusion
The successful synthesis of peptides containing this compound or other Aib derivatives hinges on overcoming significant steric barriers. By employing high-potency coupling reagents, such as HATU or PyBOP, in conjunction with microwave-assisted synthesis protocols, researchers can achieve high coupling efficiencies and obtain target peptides in excellent purity.[1][2][13] These advanced methodologies are indispensable tools in modern drug discovery, enabling the creation of novel peptide therapeutics with enhanced stability and tailored biological activity.[3][4]
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Ghale, G., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
Stadler, M., et al. (2006). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 3(6), 438-441. Retrieved from [Link]
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]
-
Bhowmick, M., et al. (2012). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 45(8), 1321-1332. Retrieved from [Link]
-
Packer, M. H., & Jones, J. H. (2003). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science, 9(10), 611-618. Retrieved from [Link]
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
-
Formaggio, F., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design, 23(29), 4338-4352. Retrieved from [Link]
-
Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10921-10924. Retrieved from [Link]
-
Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Sharma, A., et al. (2012). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Tetrahedron Letters, 53(36), 4844-4847. Retrieved from [Link]
-
Packer, M. H., & Jones, J. H. (2003). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Banerjee, R., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(53), 7318-7321. Retrieved from [Link]
- Google Patents. (2018). WO2018032843A1 - Method for synthesizing semaglutide.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Kumar, V., et al. (2015). Chemical Methods for Peptide and Protein Production. Molecules, 20(4), 5294-5317. Retrieved from [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 8. isw3.naist.jp [isw3.naist.jp]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Application of 2-Amino-N,2-dimethylpropanamide in the Convergent Synthesis of Aliskiren
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Role of a Key Intermediate
Aliskiren, marketed as Tekturna® or Rasilez®, represents a significant therapeutic advance as the first orally active direct renin inhibitor for the management of hypertension.[1][2] Its complex stereochemistry, featuring four chiral centers, presents considerable challenges for chemical synthesis, demanding a highly controlled and efficient manufacturing process. A convergent synthesis strategy is often employed, wherein complex molecular fragments are prepared separately and then coupled in the final stages.
Within this framework, 2-Amino-N,2-dimethylpropanamide emerges not merely as a reagent, but as a crucial building block. It is utilized in a pivotal, late-stage aminolysis reaction to install the terminal N-(2-carbamoyl-2-methylpropyl) side chain.[2][3] This step involves the ring-opening of an advanced lactone intermediate, a reaction that is critical for the completion of the Aliskiren backbone. This document provides an in-depth guide to the synthesis of this key intermediate and its definitive application in the Aliskiren manufacturing pathway, grounded in established and patented methodologies.
Synthesis of the Key Intermediate: A Scalable Pathway to this compound
A robust and scalable synthesis of this compound is a prerequisite for its effective use in the Aliskiren campaign. A common industrial approach begins with cyanoacetic acid derivatives and proceeds through three primary chemical transformations: methylation, ammonolysis, and hydrogenation.[4][5]
Causality Behind the Synthetic Route:
-
Starting Material: Cyanoacetic acid esters are chosen for the reactivity of the α-carbon, which is readily deprotonated, facilitating the subsequent methylation.
-
Dimethylation: The introduction of two methyl groups at the α-position is the most critical step, as it creates the quaternary carbon characteristic of the final fragment. This step must be carefully controlled to minimize the formation of mono-methylated and ester-hydrolyzed impurities.[4]
-
Ammonolysis: This transformation converts the ester functional group into the required primary amide with high efficiency.
-
Hydrogenation: The final step involves the reduction of the nitrile (cyano group) to a primary amine, typically using a catalyst like Raney Nickel, to yield the target intermediate.[4]
Diagram: Synthesis Workflow for this compound
Caption: A three-step industrial synthesis of the key Aliskiren intermediate.
Application Protocol: Aminolysis of the Aliskiren Lactone Intermediate
The primary application of this compound is the nucleophilic ring-opening of an advanced γ-lactone intermediate (a protected form of the Aliskiren core). This reaction forms the final amide bond, effectively attaching the side chain to the main molecular scaffold.
Principle of the Reaction
The reaction is an aminolysis, where the primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This leads to the cleavage of the endocyclic C-O bond and the formation of a stable amide linkage, yielding the penultimate precursor to Aliskiren. In some patented processes, a catalyst such as 2-hydroxypyridine is employed to facilitate this transformation.[2][6]
Diagram: Aminolysis Reaction Workflow
Caption: Step-wise workflow for the aminolysis and purification process.
Materials and Equipment
-
Reactants:
-
Aliskiren Lactone Azide Intermediate (e.g., Formula-X in patent WO2013144979A1)
-
This compound
-
-
Reagents & Solvents:
-
Triethylamine
-
2-Hydroxypyridine
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH)
-
Aqueous Acetic Acid
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Detailed Step-by-Step Protocol
Note: This protocol is a synthesis of methodologies described in the patent literature and should be adapted and optimized for specific laboratory or plant conditions.[6]
-
Reactor Preparation and Charging:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with the Aliskiren lactone intermediate (1.0 eq) and toluene (approx. 5-10 volumes).
-
Causality: Toluene is an effective solvent that is immiscible with the aqueous solutions used in the subsequent work-up, facilitating phase separation. An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.
-
-
Reagent Addition:
-
To the stirred suspension, add this compound (~1.5 eq), triethylamine (~3.0 eq), and 2-hydroxypyridine (~0.5 eq).
-
Causality: Triethylamine acts as a base to facilitate the reaction. 2-Hydroxypyridine serves as a catalyst to accelerate the rate of aminolysis.[6] An excess of the amine is used to drive the reaction to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70°C and stir vigorously.
-
Maintain the temperature and monitor the reaction's progress by a suitable analytical method, such as HPLC, until the starting lactone is consumed (typically 20-24 hours).
-
Causality: Elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. HPLC monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation products from prolonged heating.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Step 4a (Catalyst Removal): Add an aqueous solution of sodium hydroxide. Stir and allow the layers to separate. The sodium salt of 2-hydroxypyridine will partition into the aqueous layer. Separate and discard the aqueous layer.
-
Causality: This basic wash is a targeted purification step to remove the catalyst, which would be an impurity in the final product.[6]
-
Step 4b (Base and Amine Removal): Wash the organic layer with an aqueous solution of acetic acid. Separate and discard the aqueous layer.
-
Causality: The acidic wash protonates and extracts the basic triethylamine and any unreacted this compound into the aqueous phase.[6]
-
Step 4c (Crystallization): Wash the organic layer with an aqueous sodium bicarbonate solution. The desired product is expected to crystallize from the toluene.
-
Causality: This final mild basic wash neutralizes any residual acid and can induce the crystallization of the product by reducing its solubility in the organic solvent.[6]
-
-
Product Isolation:
-
Filter the resulting slurry to collect the crystalline solid product.
-
Wash the filter cake with a small amount of cold toluene to remove any remaining soluble impurities.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Summary of Key Process Parameters
| Parameter | Specification | Rationale |
| Solvent | Toluene | Good solvent for reactants; facilitates extractive work-up. |
| Base | Triethylamine | Organic base to facilitate the reaction without introducing water. |
| Catalyst | 2-Hydroxypyridine | Accelerates the rate of the aminolysis reaction.[2][6] |
| Temperature | 60 - 70 °C | Provides sufficient energy for the reaction while minimizing thermal degradation.[6] |
| Reaction Time | ~24 hours | Typical time to achieve full conversion, confirmed by HPLC. |
| Purification | Sequential aqueous washes | Targeted removal of catalyst, base, and excess reagents. |
| Isolation | Crystallization from solvent | Provides a highly pure, solid product, avoiding chromatography. |
| Typical Yield | > 90% (for this step) | High efficiency is expected from this optimized process. |
Conclusion
The successful synthesis of Aliskiren relies on a series of well-defined, high-yield steps. The application of this compound in the aminolysis of the advanced lactone intermediate is a textbook example of a strategic, convergent bond formation. By understanding the causality behind each step—from the synthesis of the intermediate itself to the specific conditions and purification sequence of its application—research and development professionals can ensure a robust, scalable, and efficient pathway to this vital antihypertensive agent. The protocol described herein, based on authoritative patent literature, provides a solid foundation for the practical implementation of this critical transformation.
References
- US20130071899A1 - Process for Producing Aliskiren - Google P
-
Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren . (2014). Chemistry & Biology Interface. [Link]
- WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google P
- WO2012052829A1 - Synthesis of aliskiren - Google P
-
Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension . (2010). ResearchGate. [Link]
- WO2013144979A1 - Process for the preparation of aliskiren - Google P
-
A convergent synthesis of the renin inhibitor CGP60536B . (2000). ResearchGate. [Link]
-
Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension . (2010). Organic Letters. [Link]
-
Aliskiren patented technology retrieval search results . Eureka | Patsnap. [Link]
-
Aliskiren - New Drug Approvals . (2016). New Drug Approvals. [Link]
Sources
- 1. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 6. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
Laboratory Preparation of 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Guided Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and reliable three-step synthetic sequence commencing from commercially available 2-amino-2-methylpropanoic acid. The chosen strategy involves N-protection with a tert-butyloxycarbonyl (Boc) group, followed by a carbodiimide-mediated amide coupling with methylamine, and concluding with acidic deprotection to yield the target hydrochloride salt. This application note emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, outlines safety precautions, and specifies analytical methods for product characterization, ensuring a reproducible and verifiable outcome for researchers.
Scientific Principles and Synthetic Strategy
The synthesis of α,α-disubstituted amino amides like this compound requires a strategic approach to ensure high yield and purity by preventing undesirable side reactions. While classic methods like the Strecker synthesis are fundamental for producing α-amino acids, they can be less direct for preparing specific N-alkyl amides.[1][2] Similarly, multicomponent reactions like the Ugi reaction are powerful for generating molecular diversity but typically yield α-acylamino amides rather than the desired α-amino amide structure.[3][4]
Therefore, a more controlled and linear synthetic route was selected, leveraging well-established protecting group chemistry common in peptide synthesis. This strategy ensures chemoselectivity and leads to a cleaner product profile.
The three core stages of this synthesis are:
-
N-Protection: The amino group of the starting material, 2-amino-2-methylpropanoic acid, is protected with a tert-butyloxycarbonyl (Boc) group. This is critical to prevent the nucleophilic amine from interfering with the subsequent amide bond formation. The Boc group is ideal due to its stability under the coupling conditions and its clean removal under mild acidic conditions.[5]
-
Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated using a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, Hydroxybenzotriazole (HOBt). This activation facilitates the nucleophilic attack by methylamine to form the desired amide bond. This method is highly efficient and minimizes racemization in chiral systems (though the current substrate is achiral).
-
Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, typically hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[6] This step regenerates the primary amine and conveniently forms the thermodynamically stable hydrochloride salt, which often aids in purification via precipitation or crystallization.[5]
Overall Reaction Scheme:
Step 1: Protection (CH₃)₂C(NH₂)COOH + (Boc)₂O → (CH₃)₂C(NHBoc)COOH
Step 2: Amide Coupling (CH₃)₂C(NHBoc)COOH + CH₃NH₂ --(EDC/HOBt)--> (CH₃)₂C(NHBoc)CONHCH₃
Step 3: Deprotection / Salt Formation (CH₃)₂C(NHBoc)CONHCH₃ + HCl → (CH₃)₂C(NH₂)CONHCH₃·HCl
Visualized Experimental Workflow & Mechanism
Caption: High-level workflow for the 3-step synthesis.
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Amino-2-methylpropanoic acid (≥98%) | Magnetic stirrers with hotplates |
| Di-tert-butyl dicarbonate (Boc)₂O (≥98%) | Standard laboratory glassware |
| Sodium bicarbonate (NaHCO₃) | Ice bath |
| Tetrahydrofuran (THF), anhydrous | Rotary evaporator |
| Dichloromethane (DCM), anhydrous | Vacuum filtration apparatus |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | pH meter or pH strips |
| Hydroxybenzotriazole (HOBt) | Thin Layer Chromatography (TLC) plates |
| Methylamine solution (e.g., 40 wt.% in H₂O or 2.0 M in THF) | High-vacuum pump |
| Hydrochloric acid solution (e.g., 4.0 M in dioxane) | Analytical balance |
| Ethyl acetate (EtOAc), ACS grade | NMR Spectrometer |
| Diethyl ether, anhydrous | LC-MS System |
| Sodium sulfate (Na₂SO₄), anhydrous | |
| Saturated aqueous sodium chloride (Brine) | |
| 1 M Hydrochloric acid (aqueous) |
Detailed Experimental Protocol
Step 1: Synthesis of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid
-
To a 250 mL round-bottom flask, add 2-amino-2-methylpropanoic acid (5.15 g, 50 mmol) and a solvent mixture of THF (50 mL) and water (50 mL).
-
Add sodium bicarbonate (8.4 g, 100 mmol, 2.0 equiv.) to the stirred suspension.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (12.0 g, 55 mmol, 1.1 equiv.) in 20 mL of THF.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction vigorously at room temperature overnight (approx. 16 hours). Monitor reaction completion by TLC.
-
Once complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M aqueous HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid as a white solid. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of tert-butyl (1-(methylamino)-2-methyl-1-oxopropan-2-yl)carbamate
-
Dissolve the Boc-protected acid from Step 1 (10.15 g, 50 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (7.43 g, 55 mmol, 1.1 equiv.) and EDC hydrochloride (10.54 g, 55 mmol, 1.1 equiv.) to the solution. Stir for 20 minutes at 0 °C to activate the acid.
-
Slowly add methylamine solution (e.g., 2.0 M in THF, 30 mL, 60 mmol, 1.2 equiv.) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with 100 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected amide, typically as a solid or viscous oil. This can be purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.
Step 3: Synthesis of this compound hydrochloride
-
Dissolve the crude Boc-protected amide from Step 2 (approx. 50 mmol) in a minimal amount of ethyl acetate or methanol (approx. 25 mL).
-
To this solution, add 4.0 M HCl in dioxane (50 mL, 200 mmol, 4.0 equiv.) at room temperature.[6] Effervescence (evolution of CO₂ and isobutylene) should be observed.
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form. Monitor deprotection by TLC or LC-MS.
-
Upon completion, diethyl ether (100 mL) can be added as an anti-solvent to maximize precipitation.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Dry the final product, this compound hydrochloride, under high vacuum to yield a white crystalline solid.
Data Summary and Characterization
Quantitative Data Summary
| Parameter | Step 1 | Step 2 | Step 3 |
| Starting Material | 2-Amino-2-methylpropanoic acid | Boc-Protected Acid | Boc-Protected Amide |
| Molar Amount (mmol) | 50 | 50 | ~45 (assuming 90% yield) |
| Theoretical Yield (g) | 10.16 | 9.73 | 6.87 |
| Typical Actual Yield | 90-98% | 85-95% | 90-99% |
Analytical Characterization of Final Product
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
| Parameter | Method | Expected Outcome |
| Identity | ||
| Chemical Structure | - | This compound hydrochloride |
| Molecular Formula | - | C₅H₁₃ClN₂O[7] |
| Molecular Weight | - | 152.62 g/mol [7] |
| Purity | ||
| ¹H and ¹³C NMR | NMR Spectroscopy | Spectra consistent with the proposed structure, absence of significant impurity peaks (e.g., Boc group signals). |
| Mass Spectrometry | ESI-MS | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 117.1. |
| Purity Assay | HPLC-UV/MS | A major peak with >98% purity, with retention time and mass spectrum corresponding to the target compound.[8] |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Safety and Handling Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC and HOBt: Are sensitizers and irritants. Avoid inhalation of dust and skin contact.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.
-
Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Ensure it is handled in a closed system or with extreme care in a fume hood.
-
(Boc)₂O: Can be an irritant.
-
HCl in Dioxane: Is highly corrosive and toxic. The deprotection step generates gaseous byproducts and should be performed with caution in a well-ventilated area.
-
Final Product: Classified as an irritant that can cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10] Dispose of all chemical waste according to institutional guidelines.
References
- Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. (2025). Google AI Search Result.
- Strecker amino acid synthesis. Grokipedia.
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Publishing. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Publishing. [Link]
- Synthesis of Amino Acids: Strecker Synthesis. Pearson.
-
Strecker amino acid synthesis. Wikipedia. [Link]
- Technical Support Center: Synthesis of 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
-
Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
This compound hydrochloride. PubChem. [Link]
- Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
- SAFETY D
- Safety D
- Application Note: Quantitative Analysis of 2-Amino-N-butylpropanamide hydrochloride using LC-MS. Benchchem.
- Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay. Benchchem.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Application Notes and Protocols for the Chromatographic Purification of Crude 2-Amino-N,2-dimethylpropanamide
Introduction: The Challenge of Purifying a Sterically Hindered, Polar Amine
2-Amino-N,2-dimethylpropanamide is a small, polar molecule characterized by a sterically hindered primary amine and an amide functional group. Its unique structure, derived from the α,α-disubstituted amino acid 2-aminoisobutyric acid, presents a distinct set of challenges for purification. The basicity of the primary amine often leads to poor peak shape and recovery on standard silica gel due to strong interactions with acidic silanol groups. Furthermore, its high polarity can result in limited retention in reversed-phase chromatography and poor solubility in common non-polar organic solvents used in normal-phase chromatography.
This guide provides a comprehensive overview of robust chromatographic strategies for the purification of crude this compound, addressing the inherent difficulties associated with this class of compounds. We will delve into the rationale behind method selection and provide detailed, field-proven protocols for flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) to empower researchers, scientists, and drug development professionals to achieve high purity and yield.
Understanding the Analyte: Physicochemical Properties and Synthetic Considerations
A thorough understanding of the target molecule's properties and potential impurities is paramount for developing an effective purification strategy.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem |
| Molecular Weight | 116.16 g/mol | PubChem |
| Structure | A primary amine and a dimethylamide group attached to a quaternary carbon. | - |
| Predicted Polarity | High, due to the presence of amine and amide functional groups. | Inferred |
| Solubility | Expected to have good solubility in polar solvents like water, methanol, and ethanol, and limited solubility in non-polar solvents like hexane.[1] | Inferred from 2-aminoisobutyric acid properties. |
Anticipated Impurities from Synthesis:
The most common synthetic route to this compound involves the amidation of its parent amino acid, 2-aminoisobutyric acid. This process can introduce several classes of impurities.[2][3][4][5][6]
-
Unreacted Starting Materials: Residual 2-aminoisobutyric acid.
-
Coupling Reagent Byproducts: Urea or thiourea derivatives if carbodiimides are used, or other reagent-related impurities.
-
Side-Reaction Products: Potential for dipeptide formation or other side reactions related to the activation of the carboxylic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents.
Chromatographic Purification Strategies: A Comparative Overview
The choice of chromatographic technique depends on the scale of purification, the desired purity, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Flash Chromatography | Medium-pressure liquid chromatography on a solid stationary phase. | High throughput, suitable for large quantities (grams to kilograms), cost-effective. | Lower resolution compared to HPLC, may not be suitable for separating closely related impurities. |
| Preparative HPLC | High-pressure liquid chromatography for isolating and purifying compounds. | High resolution, excellent for achieving high purity, scalable from milligrams to grams. | Lower throughput than flash chromatography, higher solvent consumption and cost. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the main mobile phase component. | Fast separations, reduced organic solvent consumption ("green" chemistry), ideal for chiral separations. | Requires specialized equipment, may have solubility limitations for highly polar compounds. |
Workflow for Purification Method Development
A systematic approach to method development is crucial for achieving a successful and efficient purification.
Figure 1: A generalized workflow for developing a chromatographic purification method.
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
Normal-phase chromatography on silica gel is often the first choice for purification due to its cost-effectiveness and scalability. However, the acidic nature of silica can cause significant issues with basic compounds like this compound, leading to peak tailing and poor recovery. To counteract this, a basic modifier is added to the mobile phase to neutralize the active silanol sites.[7]
Rationale for Method Selection:
This method is ideal for purifying gram-scale quantities of the crude product where high throughput is desired and impurities have significantly different polarities from the target compound. The addition of a basic modifier like triethylamine (TEA) or ammonium hydroxide is a proven strategy to improve the chromatography of amines on silica gel.
Experimental Protocol:
-
Stationary Phase Selection: Standard flash-grade silica gel is a suitable starting point. For particularly challenging separations, amine-functionalized silica can be considered.
-
Mobile Phase Scouting (TLC):
-
Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
To each solvent system, add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or a solution of ammonia in methanol).
-
Spot the crude material on TLC plates and develop them in the prepared chambers.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Alternatively, for improved resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]
-
-
Chromatography Execution:
-
Equilibrate the packed column with the chosen mobile phase.
-
Load the sample onto the column.
-
Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The presence of a volatile base like triethylamine usually allows for its removal during solvent evaporation.
-
Example Mobile Phase Systems:
| System | Ratio | Modifier | Application Notes |
| Dichloromethane/Methanol | 98:2 to 90:10 | 1% NH₄OH in MeOH | A good starting point for polar amines. |
| Ethyl Acetate/Hexane | 50:50 to 100% EtOAc | 1% Triethylamine | Suitable for less polar impurities. |
Protocol 2: Preparative Reversed-Phase HPLC
Reversed-phase HPLC offers higher resolution than flash chromatography and is well-suited for achieving high purity, especially when dealing with closely related impurities.
Rationale for Method Selection:
This method is recommended when high purity (>99%) is required, for smaller scale purifications (milligrams to a few grams), or when normal-phase chromatography fails to provide adequate separation. The use of a C18 stationary phase with an aqueous/organic mobile phase is a standard approach for a wide range of compounds.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
A C18 preparative column is a versatile choice.
-
The mobile phase typically consists of an aqueous component (Water or a buffer) and an organic modifier (Acetonitrile or Methanol).
-
Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., 200-220 nm) is necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for detection.
-
-
Analytical Method Development:
-
Develop an analytical scale method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different gradients of water and acetonitrile.
-
The addition of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape for the amine.
-
-
Loading Study:
-
Once an analytical method is established, perform a loading study by injecting increasing amounts of the sample to determine the maximum loading capacity without compromising resolution.
-
-
Scale-Up to Preparative HPLC:
-
Scale the analytical method to a larger preparative column, adjusting the flow rate and injection volume accordingly.
-
Run the preparative separation and collect fractions corresponding to the target peak.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions, and if a volatile modifier like formic acid was used, it can often be removed by lyophilization or evaporation. If a non-volatile buffer was used, a subsequent desalting step may be necessary.
-
Example Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | Dependent on loading study |
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the purification of polar and chiral compounds, offering advantages in speed and reduced solvent consumption.[9][10][11][12]
Rationale for Method Selection:
SFC is particularly advantageous for the purification of this compound due to its ability to handle polar compounds that are challenging for reversed-phase HPLC. It is also the method of choice if a chiral separation of a racemic mixture is required. The use of carbon dioxide as the primary mobile phase component makes it a more environmentally friendly option.
Experimental Protocol:
-
Column and Co-solvent Screening:
-
Screen a variety of stationary phases, including bare silica, diol, and amino-propyl columns.
-
Methanol is the most common co-solvent for polar compounds in SFC.
-
For basic compounds, adding a basic additive (e.g., 0.1-0.5% diethylamine or ammonium hydroxide) to the co-solvent can significantly improve peak shape.
-
-
Analytical Method Development:
-
Develop an analytical SFC method to optimize the separation of the target compound from its impurities.
-
Optimize the gradient, back pressure, and temperature to achieve the desired resolution.
-
-
Preparative SFC:
-
Scale up the analytical method to a preparative SFC system.
-
Due to the lower viscosity of the mobile phase, higher flow rates can be used compared to HPLC, leading to faster purifications.
-
Collect fractions based on the detector signal.
-
-
Product Isolation:
-
The majority of the mobile phase (CO₂) evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which can be easily removed.
-
Example Preparative SFC Conditions:
| Parameter | Condition |
| Column | Diol, 5 µm, 21.2 x 150 mm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 70 mL/min |
| Back Pressure | 120 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm or MS |
Chiral Purification Considerations
If the synthesis of this compound is not stereospecific, the product will be a racemic mixture. The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can have different pharmacological activities.
-
Chiral HPLC and SFC: Both techniques are well-suited for chiral separations using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for the separation of amino acid derivatives.[9] Method development for chiral separations follows a similar workflow to achiral separations, with a focus on screening different CSPs and mobile phases to achieve enantiomeric resolution.
Figure 2: Decision logic for selecting between achiral and chiral purification methods.
Conclusion
The purification of crude this compound requires a thoughtful approach that addresses its inherent polarity and basicity. By selecting the appropriate chromatographic technique and carefully optimizing the experimental conditions, high purity and yield can be achieved. For large-scale purification, normal-phase flash chromatography with a basic modifier offers a high-throughput solution. For achieving the highest purity, preparative reversed-phase HPLC is a robust option. Supercritical Fluid Chromatography stands out as a fast, green, and highly effective method, particularly for chiral separations. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully purify this challenging yet important molecule.
References
-
SIELC Technologies. Propanamide, N,N-dimethyl-. (2018-02-16). Available at: [Link]
-
Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. Available at: [Link]
-
NIST. Propanamide, N,N-dimethyl-. Available at: [Link]
-
Biotage. Successful flash chromatography. Available at: [Link]
-
NIST. Propanamide, N,N-dimethyl- Mass Spectrum. Available at: [Link]
-
Wikipedia. 2-Aminoisobutyric acid. Available at: [Link]
-
NIH. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Available at: [Link]
-
NIH. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]
-
University of Rochester. Chromatography: The Solid Phase. Available at: [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Available at: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
ResearchGate. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
-
ResearchGate. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]
-
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. (2023-05-16). Available at: [Link]
-
Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Available at: [Link]
-
ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available at: [Link]
-
University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
PubChem. Aminoisobutyric acid. Available at: [Link]
-
NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). Available at: [Link]
- Google Patents. Preparation method of 2-aminoisobutyric acid.
-
ResearchGate. Impurity profile of amino acids?. Available at: [Link]
- Google Patents. Preparation of (s)-2-aminobutyric acid.
-
PubChem. Propanamide, N,N-dimethyl-. Available at: [Link]
- Google Patents. Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Chemsrc. N,N-Dimethylpropanamide. (2025-08-20). Available at: [Link]
Sources
- 1. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 2. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Propanamide, N,N-dimethyl- | SIELC Technologies [sielc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Propanamide, N,N-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for 2-Amino-N,2-dimethylpropanamide
Version: 1.0
Introduction: A Versatile Amino Amide Building Block
2-Amino-N,2-dimethylpropanamide (CAS No. 106914-07-2) is a substituted amino amide that presents a valuable scaffold for researchers in drug discovery and fine chemical synthesis. Its structure, featuring a primary amine and a tertiary amide group adjacent to a quaternary carbon, offers a unique combination of steric hindrance and functional handles for chemical modification. While specific applications of this compound are not extensively documented in peer-reviewed literature, its architecture is analogous to intermediates used in the synthesis of complex pharmaceutical agents and novel materials.[1] The primary amine allows for standard transformations such as acylation, alkylation, and Schiff base formation, while the amide bond provides opportunities for hydrolysis or reduction.[1]
This guide provides a detailed overview of the best practices for the safe handling, storage, and use of this compound in a laboratory setting. The protocols and safety information herein are synthesized from available chemical supplier data and information on structurally related compounds, providing a robust framework for its integration into research and development workflows.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is foundational to its safe and effective use. The following table summarizes key data for this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| CAS Number | 106914-07-2 | Next Peptide[3] |
| Molecular Formula | C₅H₁₂N₂O | Next Peptide[3] |
| Molecular Weight | 116.16 g/mol | Next Peptide[3] |
| Appearance | White to yellow solid (predicted) | Sigma-Aldrich[4] |
| Purity | ≥95% - 98% (typical) | Advanced ChemBlocks[5], Next Peptide[3] |
| Storage | 2-8°C, in a dark place under an inert atmosphere | Next Peptide[3], ChemScene[6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Advanced ChemBlocks[5] |
| Signal Word | Warning | Ambeed[7] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[8], Advanced ChemBlocks[5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | Ambeed[7] |
Note: Some safety data is derived from the hydrochloride salt of the compound, as comprehensive, verified data for the free base is limited. Researchers should treat the compound with the hazards indicated.
Section 1: Safe Handling and Personal Protective Equipment (PPE)
The causality behind stringent handling protocols for this compound is rooted in its classification as an irritant to the skin, eyes, and respiratory system.[5][8] Adherence to these guidelines is a self-validating system for minimizing exposure and ensuring laboratory safety.
Engineering Controls
All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when weighing the solid, preparing stock solutions, or running reactions to prevent the inhalation of dust or vapors.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent contact with this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[9] Standard safety glasses do not provide adequate protection from potential splashes.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before use and disposed of after handling the compound.[7] A lab coat or chemical-resistant apron is required to protect street clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is unavoidable, a NIOSH-approved particulate respirator should be used.[11]
The following diagram illustrates the mandatory PPE for handling this compound.
Section 2: Storage and Stability
Proper storage is critical to maintaining the purity and integrity of this compound.
-
Temperature: Store the compound in a tightly sealed container at 2-8°C.[5][6]
-
Atmosphere: To prevent degradation from atmospheric components, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Light: Protect the container from direct sunlight and other sources of UV light.[3]
-
Incompatibilities: Avoid storage near strong oxidizing agents, as these may react exothermically with the amino group.[10][11]
The compound is expected to be stable under these recommended storage conditions.[11]
Section 3: Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]
-
Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[9] The area should then be cleaned with a suitable solvent. For a large spill, evacuate the area and follow institutional emergency procedures.
The following flowchart outlines the general response to an accidental spill.
Section 4: Experimental Protocols
As this compound is primarily a synthetic intermediate, the following protocols are generalized for its use in common organic reactions. Researchers must adapt these protocols to their specific synthetic targets and reaction scales.
Protocol for Stock Solution Preparation
The purpose of preparing a stock solution is to enable accurate and repeatable dispensing of the compound for reactions.
-
Preparation: In a chemical fume hood, accurately weigh the desired amount of this compound into an appropriate glass vial.
-
Solvent Addition: Add the desired volume of a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide) to the vial.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Storage: Seal the vial tightly, label it clearly with the compound name, concentration, solvent, and date, and store at 2-8°C under an inert atmosphere.
General Protocol for N-Acylation
This protocol describes a typical procedure for acylating the primary amine of this compound, a common step in building more complex molecules.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., Dichloromethane) to dissolve the starting material.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 - 1.5 equivalents) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.0 - 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Next Peptide. (n.d.). 106914-07-2 | this compound. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 2-Hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12841725, N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53409047, this compound hydrochloride. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 106914-07-2 | this compound | Next Peptide [nextpeptide.com]
- 4. 2-Amino-N-(2,6-dimethylphenyl)propanamide | 41708-72-9 [sigmaaldrich.com]
- 5. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 6. chemscene.com [chemscene.com]
- 7. 106914-07-2|this compound| Ambeed [ambeed.com]
- 8. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 2-Amino-N,2-dimethylpropanamide: A Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Amino-N,2-dimethylpropanamide. While not as extensively documented as some of its structural isomers, its unique architecture—featuring a primary amine adjacent to a sterically demanding quaternary carbon—presents a compelling case for its application as a specialized building block. This document moves beyond a simple recitation of facts to provide a prospective analysis of its potential, grounded in established principles of organic chemistry. We will explore its predicted reactivity, propose its use in powerful multicomponent reactions, and detail its role as a conformational constraint in the design of advanced peptidomimetics. The protocols provided herein are designed to be self-validating, with in-depth explanations for each experimental choice, empowering researchers to not only replicate but also innovate.
Introduction to a Unique Synthetic Scaffold
This compound (CAS: 106914-07-2) is a fascinating, yet underutilized, building block in the chemist's toolbox.[1][2] Its structure is characterized by two key features that dictate its reactivity and potential applications: a nucleophilic primary amine and a gem-dimethyl group at the α-position to the amide carbonyl. This α,α-disubstitution introduces significant steric hindrance, which, rather than being a limitation, can be leveraged to control reactivity and enforce specific molecular geometries.
The gem-dimethyl group is known to influence reaction rates and equilibria, often favoring cyclization and intramolecular processes through the Thorpe-Ingold effect.[3][4] This principle suggests that the bond angles around the quaternary carbon are compressed, bringing reactive groups into closer proximity and pre-organizing the molecule for certain transformations. In the context of peptide chemistry, α,α-disubstituted amino acids are well-established as powerful tools for inducing stable secondary structures, such as helices and turns, and for enhancing resistance to enzymatic degradation.[5][6][7]
This guide will illuminate the prospective applications of this compound, providing a theoretical framework and actionable protocols for its use in multicomponent reactions and as a building block for sophisticated peptidomimetics.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is paramount for its successful application in synthesis.
Predicted Physicochemical Data
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 106914-07-2 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CNC(=O)C(C)(C)N | [1] |
Predicted ¹H and ¹³C NMR Spectroscopic Analysis
While experimental spectra for this specific molecule are not widely published, a detailed prediction can be made based on established principles and data from analogous structures.[8] These predictions are invaluable for reaction monitoring and product verification.
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.5 - 7.5 | Broad Singlet | 1H | N -CH ₃ | The amide N-H proton often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent. |
| ~ 2.75 | Doublet | 3H | C(=O)NH -CH ₃ | The methyl group attached to the amide nitrogen is a doublet due to coupling with the adjacent N-H proton. |
| ~ 1.60 | Broad Singlet | 2H | -NH ₂ | The primary amine protons are typically broad and may exchange with trace water in the solvent. |
| ~ 1.25 | Singlet | 6H | -C(C H₃)₂ | The six protons of the two methyl groups on the quaternary carbon are equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 178 | C =O | The amide carbonyl carbon is significantly deshielded and appears far downfield. |
| ~ 55 | -C (CH₃)₂ | The quaternary carbon is deshielded by the adjacent amine and carbonyl groups. |
| ~ 26 | C(=O)NH-C H₃ | The carbon of the N-methyl group. |
| ~ 25 | -C(C H₃)₂ | The two equivalent methyl carbons of the gem-dimethyl group. |
Application Note I: A Sterically Influenced Component for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single, atom-economical step. The unique structure of this compound makes it an intriguing amine component for two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions.
Theoretical Considerations: The Impact of Steric Hindrance
The primary amine of this compound is the key functional group for participation in Ugi and Passerini-type reactions. However, the adjacent gem-dimethyl group exerts significant steric hindrance. This can influence the reaction in several ways:
-
Reaction Rate: The formation of the initial imine intermediate, a key step in the Ugi reaction, may be slower compared to less hindered amines.[9][10]
-
Reaction Pathway: In some cases, extreme steric hindrance can favor the competing Passerini reaction over the Ugi reaction, although the use of a primary amine strongly predisposes the system to the Ugi pathway.[11]
-
Diastereoselectivity: The steric bulk can be a powerful tool for controlling the stereochemical outcome of the reaction when chiral components are used.
Despite these considerations, literature suggests that even bulky reagents can participate in MCRs, sometimes requiring modified conditions such as higher concentrations, longer reaction times, or the use of Lewis acid catalysts to facilitate imine formation.[11][12]
Proposed Protocol: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide scaffold.[11] This protocol outlines a hypothetical U-4CR using this compound.
Sources
- 1. achemblock.com [achemblock.com]
- 2. 106914-07-2 | this compound | Next Peptide [nextpeptide.com]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Amino-N,2-dimethylpropanamide Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Amino-N,2-dimethylpropanamide. The unique α,α-disubstituted (gem-dimethyl) nature of this amino amide presents specific steric and electronic challenges that can lead to lower-than-expected yields. This document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach the problem systematically. A low overall yield is often a cumulative effect of minor losses at each step. The first step is to identify which part of the synthesis is underperforming.
Caption: A systematic workflow for troubleshooting low reaction yields.
The most common and reliable synthetic route involves the protection of 2-amino-2-methylpropanoic acid, followed by amide coupling and final deprotection. Our troubleshooting guide will focus on this pathway.
Caption: A common synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-Boc protection of 2-amino-2-methylpropanoic acid is sluggish and gives low yields. What is the cause?
Answer: The primary challenge in this step is the steric hindrance from the gem-dimethyl group at the α-carbon, which can reduce the nucleophilicity of the amino group. Additionally, the low solubility of the starting amino acid in common organic solvents can be problematic.
Root Causes & Solutions:
-
Poor Solubility: 2-amino-2-methylpropanoic acid has zwitterionic character and is poorly soluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solution: Perform the reaction in a mixed solvent system, such as Dioxane/Water or THF/Water. The presence of water helps dissolve the amino acid starting material. The use of a base like NaOH or Na₂CO₃ will form the sodium salt of the amino acid, which is typically more water-soluble, facilitating the reaction with Di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
-
Insufficient Basicity: The reaction requires a base to deprotonate the amino group, enhancing its nucleophilicity for attack on the (Boc)₂O.[2]
-
Solution: Ensure at least two equivalents of a suitable base (e.g., NaOH, Na₂CO₃, or Triethylamine) are used. One equivalent neutralizes the carboxylic acid, and the second deprotonates the ammonium group of the zwitterion to generate the free amine.
-
-
Steric Hindrance: The neopentyl-like environment of the amino group slows down the reaction kinetics compared to less substituted amino acids.
-
Solution: Increase the reaction time (e.g., 24-48 hours) and/or modestly increase the temperature (e.g., to 40 °C). Ensure vigorous stirring to overcome phase-transfer limitations in biphasic systems.
-
Question 2: The amide coupling step is the main source of my low yield. How can I improve it?
Answer: This is the most challenging step due to the severe steric hindrance around the carboxylic acid of the N-Boc protected intermediate. The gem-dimethyl groups shield the carbonyl carbon, making it difficult for the incoming nucleophile (methylamine) to attack. Standard coupling conditions often fail or give poor yields.
Root Causes & Solutions:
-
Ineffective Carboxyl Activation: Standard coupling reagents may not be potent enough to activate the sterically hindered carboxylic acid efficiently, or the activated intermediate may be too short-lived.
-
Solution 1 (Acid Chloride): Convert the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride. This is a highly reactive intermediate. However, it can be prone to side reactions. It is critical to use anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Solution 2 (High-Potency Coupling Reagents): Use a more powerful uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents are known to be effective for hindered couplings.[3] Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to minimize side reactions.
-
-
Steric Hindrance to Nucleophilic Attack: Even with proper activation, the approach of methylamine to the activated carbonyl is sterically impeded.
-
Solution: Increase the concentration of methylamine (using a solution in THF or as a gas bubbled through the reaction). Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can provide the necessary energy to overcome the activation barrier. Be cautious, as higher temperatures can also increase the rate of side reactions.
-
-
Choice of Solvent: The solvent can influence the conformation of the activated intermediate and the overall reaction rate.
-
Solution: Polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are often superior for difficult couplings as they can help to stabilize charged intermediates and increase reaction rates.
-
| Coupling Method | Reagents | Typical Solvent | Key Considerations |
| Acid Chloride | Oxalyl Chloride or SOCl₂, then Methylamine | Anhydrous DCM or THF | Highly reactive, requires strict anhydrous conditions. |
| Carbodiimide | EDC, HOBt, then Methylamine | DCM or DMF | May be too slow for this hindered substrate. |
| Uronium-based | HATU, DIPEA, then Methylamine | DMF or NMP | Generally the most effective for sterically hindered couplings. |
| Direct Amidation | Boronic Acid Catalysts | Toluene | An emerging method that can be effective for some substrates.[4] |
Question 3: I'm observing significant product loss during the final Boc deprotection and workup. Why?
Answer: The final product, this compound, is a small, polar molecule. Its free base form can be volatile and/or highly soluble in water, leading to losses during extraction and concentration.
Root Causes & Solutions:
-
Incomplete Deprotection: The reaction may not have gone to completion.
-
Solution: Monitor the reaction by TLC or LC-MS until all the starting material is consumed. Use a sufficient excess of acid (e.g., 4M HCl in Dioxane or 20-50% TFA in DCM).[5]
-
-
Product Volatility: The free-base form of the final product (MW: 116.16) may have a low boiling point, leading to loss during solvent removal under high vacuum.
-
Solution: After deprotection with HCl, avoid neutralizing the reaction mixture. Instead, remove the solvent in vacuo to directly obtain the hydrochloride salt of the product.[6] The salt is non-volatile and often a crystalline solid, making it easier to handle. If TFA was used, it can be removed, the residue dissolved in a solvent like ether or DCM, and then HCl (gas or solution in dioxane) can be added to precipitate the desired hydrochloride salt.
-
-
Loss During Aqueous Workup: The free base is polar and can have high water solubility, leading to poor extraction into organic solvents.[7]
-
Solution: If an aqueous workup is necessary, perform the extraction at a high pH (e.g., pH > 10) to ensure the product is in its free base form. Use a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol for extraction. Saturating the aqueous layer with NaCl can help "salt out" the product and improve partitioning into the organic layer. However, the most robust method is to isolate the product as its HCl salt to avoid these issues altogether.
-
Question 4: How can I effectively purify the final product?
Answer: Purification is challenging due to the product's polarity and potential for water solubility. Standard silica gel chromatography can be difficult.
Recommended Purification Strategies:
-
Recrystallization of the Hydrochloride Salt: This is the most effective and scalable method. After isolating the crude hydrochloride salt, screen various solvent systems for recrystallization. Common systems include Ethanol/Ether, Methanol/Ether, or Isopropanol/Hexane.[5] This method provides high purity material and removes non-basic impurities.
-
Ion-Exchange Chromatography: This technique is ideal for purifying amino compounds.[8]
-
Method: Dissolve the crude product in a suitable buffer and load it onto a column packed with a strongly acidic cation exchange resin. Wash the column with water or a low-concentration buffer to remove neutral and acidic impurities. Then, elute the desired product using a solution of a base, such as aqueous ammonia or a salt gradient.
-
-
Reverse-Phase Chromatography (HPLC): For small quantities or very high purity requirements, reverse-phase HPLC using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is effective.
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Amino-2-methylpropanoic acid
-
To a stirred suspension of 2-amino-2-methylpropanoic acid (1.0 eq.) in a 1:1 mixture of Dioxane and 1M aqueous NaOH (4.0 eq. of NaOH) at 0 °C, add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 24-48 hours.
-
Cool the mixture to 0 °C and carefully acidify with 1M aqueous HCl or KHSO₄ to pH 2-3.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.
Protocol 2: Amide Coupling using HATU
-
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-amino-2-methylpropanoic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-activation.
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected amide.
Protocol 3: Boc Deprotection to Form Hydrochloride Salt
-
Dissolve the crude N-Boc-2-amino-N,2-dimethylpropanamide (1.0 eq.) in a minimal amount of methanol or ethyl acetate.
-
Cool the solution to 0 °C and add a 4M solution of HCl in Dioxane (4-5 eq.) dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption of starting material. A precipitate should form.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude salt can then be purified by recrystallization.[5]
References
- Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis.
- Chemistry Notes. (2021).
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
- Creative Peptides. (n.d.). Protected Amino Acids.
- ChemicalBook. (n.d.). N,N-Dimethyl-2-amino-2-methylpropanamide synthesis.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Guidechem. (n.d.). N,N-Dimethyl-2-amino-2-methylpropanamide 62983-26-0 wiki.
- Advanced ChemBlocks. (n.d.). 2-Amino-N,2-dimethyl-propanamide.
- MDPI. (2019).
- BenchChem. (n.d.). 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2.
- BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
- ResearchGate. (n.d.). Fig. 6 Direct amidations between N-Boc protected β-amino acid and....
- PMC. (n.d.).
- Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.).
- BenchChem. (n.d.). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.
- SciSpace. (2020).
- PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide.
- Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- BenchChem. (n.d.). Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride.
- PubMed. (2011). N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P2(1)/n.
- PubChem. (n.d.). This compound hydrochloride.
- Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
- BenchChem. (n.d.). Improving the yield of 2,5-Dimethylpyrazine biosynthesis.
- BenchChem. (n.d.).
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.
- PubChem. (n.d.). 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid.
- Google Patents. (n.d.).
- Next Peptide. (n.d.). 106914-07-2 | this compound.
- Stenutz. (n.d.). 2-amino-2-methylpropanoic acid.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-N,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of 2-Amino-N,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
This compound is a sterically hindered amino acid amide that serves as a crucial building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can be prone to several side reactions that can impact yield, purity, and scalability. The two primary synthetic strategies involve:
-
Direct Amide Coupling: The reaction of 2-amino-2-methylpropanoic acid with methylamine.
-
Multi-step Synthesis via an Amino Acid Precursor: Formation of the 2-amino-2-methylpropanoic acid core using methods like the Strecker or Bucherer-Bergs synthesis, followed by amidation.
This guide will focus primarily on the direct amide coupling approach, which is often favored for its atom economy, while also addressing potential pitfalls originating from the precursor synthesis routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: After my amide coupling reaction between 2-amino-2-methylpropanoic acid and methylamine, I observe a significant amount of a high-molecular-weight, insoluble white solid in my crude product. What is it and how can I prevent it?
Answer:
This is a classic sign of oligomerization or polymerization of the starting amino acid.
-
Causality: When both the amine and carboxylic acid functionalities of 2-amino-2-methylpropanoic acid are unprotected, they can react with each other in an intermolecular fashion, leading to the formation of peptide chains (oligomers or polymers) instead of reacting with the intended methylamine. This is especially prevalent under conditions that favor amide bond formation, such as high temperatures or the use of certain coupling reagents.
-
Troubleshooting & Prevention:
-
Protecting Group Strategy: The most robust solution is to use a protected amino acid, such as Boc-2-amino-2-methylpropanoic acid. The Boc (tert-butyloxycarbonyl) group on the amine prevents self-reaction. After the amide bond with methylamine is formed, the Boc group can be easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Chemoselective Direct Amidation: Recent advances have made protecting-group-free amidations more feasible. Using specific Lewis acid catalysts, such as B(OCH₂CF₃)₃, can promote the selective reaction between the amino acid's carboxyl group and the external amine (methylamine) over self-polymerization.[1][2][3] The likely mechanism involves the formation of a chelated intermediate that activates the carboxylic acid for nucleophilic attack by the more accessible external amine.
-
Reaction Conditions: If attempting a direct amidation, carefully control the stoichiometry. Using a significant excess of methylamine can kinetically favor the desired reaction over the bimolecular self-condensation.
-
Question 2: My reaction mixture shows a significant peak in the mass spectrum corresponding to the dimer of my starting amino acid, even after purification. What is this byproduct and how do I avoid it?
Answer:
You are likely observing the formation of 3,3,6,6-tetramethylpiperazine-2,5-dione , a diketopiperazine (DKP).[4]
-
Causality: Diketopiperazines are cyclic dipeptides formed from the head-to-tail condensation of two amino acid molecules.[4][5] This is a particularly favorable intramolecular cyclization that can occur under thermal conditions or during the activation of the carboxylic acid, especially if the N-terminus is unprotected.[6][7][8] The reaction is driven by the formation of a stable six-membered ring.
-
Troubleshooting & Prevention:
-
Control of Temperature: Avoid prolonged heating of the free amino acid, as this can promote DKP formation.
-
Choice of Coupling Reagents: When using coupling reagents, the choice can influence the rate of DKP formation versus the desired intermolecular amidation. For sterically hindered amino acids, reagents that form highly reactive intermediates quickly can be beneficial to favor reaction with the external amine.
-
Simultaneous Deprotection and Coupling: In syntheses starting from an N-protected amino acid, a one-pot deprotection and coupling procedure can sometimes lead to DKP formation. It is often better to perform the coupling immediately after deprotection without isolating the free amine intermediate for extended periods.[8]
-
pH Control: The rate of DKP formation can be pH-dependent. Maintaining a slightly acidic pH can help to protonate the amine, reducing its nucleophilicity and slowing the rate of cyclization.[6]
-
Question 3: I am using a carbodiimide-based coupling reagent (like EDC or DCC) and am getting a persistent, difficult-to-remove impurity. What could this be?
Answer:
With carbodiimide reagents, a common side product is an N-acylurea .
-
Causality: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. If the intended nucleophile (methylamine) is slow to react, this intermediate can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable, unreactive N-acylurea.[9] This is more common with sterically hindered amino acids or less nucleophilic amines.
-
Troubleshooting & Prevention:
-
Use of Additives: To prevent the rearrangement, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are almost always used with carbodiimides. These additives react with the O-acylisourea to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.
-
Alternative Coupling Reagents: For sterically hindered systems, phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents may be more efficient and less prone to this specific side reaction.[9]
-
Question 4: I synthesized my 2-amino-2-methylpropanoic acid precursor via a Bucherer-Bergs reaction and am having trouble with impurities in the final amidation step. What could be carried over?
Answer:
Impurities from the Bucherer-Bergs synthesis can interfere with subsequent reactions. The most likely culprits are unhydrolyzed hydantoin or intermediate ureido acids .
-
Causality: The Bucherer-Bergs reaction produces a 5,5-disubstituted hydantoin (in this case, 5,5-dimethylhydantoin) from acetone, cyanide, and ammonium carbonate.[10][11][12][13][14] This hydantoin must be hydrolyzed (typically under harsh basic or acidic conditions) to yield the desired amino acid. Incomplete hydrolysis is a common issue.
-
Troubleshooting & Prevention:
-
Ensure Complete Hydrolysis: Monitor the hydrolysis step carefully (e.g., by TLC or LC-MS) to ensure all the hydantoin has been consumed. It may require extended reaction times or more forcing conditions.
-
Purification of the Amino Acid: Thoroughly purify the 2-amino-2-methylpropanoic acid after hydrolysis and before the amidation step. Recrystallization is often an effective method to remove any remaining hydantoin or other intermediates.
-
Consider Strecker Synthesis: As an alternative, the Strecker synthesis, which proceeds through an aminonitrile intermediate, might offer a cleaner route to the amino acid, although it also requires a final hydrolysis step that must be driven to completion.[15][16][17][18][19]
-
Frequently Asked Questions (FAQs)
Q: Is racemization a concern during the synthesis of this compound?
A: No, not at the alpha-carbon. The alpha-carbon of 2-amino-2-methylpropanoic acid is a quaternary center (it is bonded to two methyl groups, an amine, and a carboxyl group). Therefore, it is not a stereocenter and cannot be racemized. This is a significant advantage of α,α-disubstituted amino acids in peptide synthesis, as they are resistant to racemization under coupling conditions that might affect other amino acids.[9][20]
Q: What is the best type of coupling reagent for the sterically hindered 2-amino-2-methylpropanoic acid?
A: For sterically hindered amino acids, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides. Reagents that generate amino acid fluorides in situ, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), are also particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids.[9]
Q: Can I perform the amidation directly on unprotected 2-amino-2-methylpropanoic acid?
A: Yes, this is possible with the right methodology. As mentioned in the troubleshooting section, direct amidation of unprotected amino acids can be achieved using borate esters like B(OCH₂CF₃)₃.[2][3] This approach avoids the extra steps of protection and deprotection, making it a "greener" and more atom-economical choice. However, it requires careful optimization of reaction conditions to prevent the side reactions of polymerization and diketopiperazine formation.
Visualization of Reaction Pathways
Main Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Key Side Reaction Pathways
Caption: Common side reactions in the synthesis of this compound.
Data Summary Table
| Side Product | Probable Cause | Key Identifier | Prevention Strategy |
| Diketopiperazine | Intramolecular cyclization of two amino acid molecules. | Mass spec peak at M=170.19 g/mol . | Avoid prolonged heating; use of N-protected amino acid; immediate coupling after deprotection. |
| Oligomers/Polymers | Intermolecular self-condensation of unprotected amino acid. | Insoluble, high MW solid. | Use of N-protected amino acid; chemoselective direct amidation catalysts; excess of coupling amine. |
| N-Acylurea | Rearrangement of O-acylisourea intermediate from carbodiimide activation. | Mass spec peak corresponding to (Carboxylic Acid + Carbodiimide). | Use of additives (HOBt, Oxyma); switch to phosphonium or uronium coupling reagents. |
| Hydantoin Intermediate | Incomplete hydrolysis during Bucherer-Bergs synthesis of the precursor amino acid. | Presence of 5,5-dimethylhydantoin in starting material. | Ensure complete hydrolysis of the hydantoin; purify the amino acid precursor before amidation. |
Experimental Protocol: Protecting-Group-Free Direct Amidation
This protocol is adapted from methodologies for the direct amidation of unprotected amino acids using borate esters, which is suitable for sterically hindered substrates like 2-amino-2-methylpropanoic acid.[3]
Materials:
-
2-Amino-2-methylpropanoic acid (Aib)
-
Methylamine (solution in THF or EtOH, or as hydrochloride salt with a base)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Anhydrous solvent (e.g., Cyclopentyl methyl ether (CPME) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methylpropanoic acid (1.0 eq).
-
Solvent and Reagents: Place the flask under an inert atmosphere. Add the anhydrous solvent (to make a ~0.5 M solution). Add methylamine (2.0-3.0 eq).
-
Catalyst Addition: With vigorous stirring, add tris(2,2,2-trifluoroethyl) borate (1.1-1.5 eq) to the suspension. The addition may be done dropwise if an initial exotherm is observed.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble materials.
-
The solvent can be removed under reduced pressure.
-
For purification, an acidic wash (e.g., 1M HCl) can be used to remove any unreacted methylamine, followed by a basic wash (e.g., sat. NaHCO₃) to remove unreacted amino acid. The product can then be extracted into an organic solvent like ethyl acetate. Note: The product itself has a free amine and may have some aqueous solubility, so extractions should be thorough.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.
References
-
Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link]
- Galletti, P., et al. (2007). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. ChemInform, 38(32).
- Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.
- Wang, W., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical Sciences, 111(1), 113-122.
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
- Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Brainly. (2020). Draw a mechanism for the reaction of methylamine with 2-methylpropanoic acid. Retrieved from [Link]
- Gante, J., & Kiltz, H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1399-1401.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Hu, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-amino-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. Retrieved from [Link]
- Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3.
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Lanigan, R. M., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(62), 15819-15828.
-
Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
ResearchGate. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]
-
Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-methyl(211C)propanoic acid. Retrieved from [Link]
Sources
- 1. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct amidation of unprotected amino acids using B(OCH2CF3)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 18. Strecker Synthesis [organic-chemistry.org]
- 19. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 20. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-N,2-dimethylpropanamide
Welcome to the technical support guide for the purification of 2-Amino-N,2-dimethylpropanamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies for this compound. The following question-and-answer guide provides in-depth, experience-driven advice to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How can I perform an initial assessment of my crude this compound to understand its purity and impurity profile?
A1: Before attempting any purification, it is critical to assess the crude product to devise an effective strategy. A multi-faceted analytical approach is recommended to identify the target compound and characterize impurities.
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative technique to visualize the number of components in your mixture. For a polar compound like this compound, a polar stationary phase like silica gel is appropriate. Start with a mobile phase of moderate polarity, such as a 9:1 mixture of dichloromethane/methanol, and adjust the ratio as needed. The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for structural confirmation and purity estimation.[1] The spectrum of the pure compound should show clean, well-defined peaks corresponding to its structure. Impurities will present as additional, often smaller, peaks. Integrating the peaks of the product against those of the impurities can provide a rough estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice.[2][3] A reversed-phase (RP) C18 column might struggle to retain this polar compound, so a Hydrophilic Interaction Chromatography (HILIC) or an alternative method may be necessary. The resulting chromatogram will show the relative area of the product peak versus impurity peaks, giving a more accurate purity percentage.[2][3]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of your main product and can help identify the molecular weights of impurities, offering clues to their structures.[2][3]
A combination of these methods provides a comprehensive picture of your crude material, enabling you to select the most appropriate purification technique.[4]
Q2: What are the likely impurities in my synthesis of this compound and how can I minimize them?
A2: Impurities typically arise from unreacted starting materials, side reactions, or product degradation.[5] While specific synthesis routes for this exact molecule are not extensively published, we can infer common impurities from general amide synthesis methods.[][7]
-
Unreacted Starting Materials: Depending on the synthesis route, these could include precursors like 2-amino-2-methylpropanoic acid or N,2-dimethylalanine. Ensuring the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry can minimize these.
-
Hydrolysis Products: The amide bond is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup. This would lead to the formation of 2-amino-2-methylpropanoic acid and methylamine. It is crucial to maintain a neutral pH during extraction and concentration steps.[5]
-
Byproducts from Coupling Reagents: If using peptide coupling reagents (e.g., DCC, HATU), byproducts like dicyclohexylurea (DCU) can be a major impurity.[] Many of these are less polar than the product and can often be removed by filtration or careful solvent selection.
Table 1: Potential Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction conditions (time, temp, stoichiometry). |
| Hydrolysis Products | Acidic/basic workup | Neutralize the reaction mixture before workup and extraction. |
| Coupling Agent Byproducts | Amide bond formation step | Choose reagents with water-soluble byproducts; perform filtration. |
| Dimerization/Side Products | Side reactions | Control reaction temperature and reagent addition rate. |
Q3: I'm having trouble purifying my compound by recrystallization. It's either "oiling out" or my recovery is very low. What should I do?
A3: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent.[8][9] The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][10]
Troubleshooting Recrystallization:
-
Solvent Screening: The first step is a systematic solvent screen.[10] In separate test tubes, test the solubility of small amounts of your crude product in various solvents at room temperature and then upon heating.[8]
-
"Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. If the compound comes out of solution as a liquid instead of a solid, try using a lower-boiling point solvent or a solvent mixture (e.g., ethanol/ether, ethyl acetate/hexane).
-
Poor Recovery: This often happens if you use too much solvent.[9] Use only the minimum amount of hot solvent required to fully dissolve the compound. After dissolving, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
No Crystal Formation: If crystals don't form upon cooling, the solution may not be saturated enough. You can try boiling off some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds, but may be too strong a solvent.[11] |
| Ethanol | High | 78 | Often a good starting point for polar molecules. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, can be effective. |
| Ethyl Acetate | Medium | 77 | A less polar option that can work well in mixtures. |
| Toluene | Low | 111 | Good for inducing crystallization from more polar solvents. |
| Hexane/Heptane | Very Low | 69 / 98 | Typically used as an "anti-solvent" in a binary system. |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q4: Recrystallization didn't remove all the impurities. What is the next logical purification step?
A4: When impurities have similar solubility profiles to your product, recrystallization is often insufficient. The next and more powerful technique to employ is column chromatography .[12][13] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it.
For a polar compound like this compound, which contains a free amine, standard silica gel can sometimes cause issues like irreversible binding or "tailing" of the peak.[14]
Workflow for Purification Strategy
Caption: General workflow for purifying this compound.
Q5: How do I set up and run a column to purify this polar amine compound effectively?
A5: Purifying a polar amine on silica gel requires some specific considerations to achieve good separation and recovery.
Stationary Phase:
-
Standard Silica Gel: Often sufficient, but the acidic nature of silanol groups can lead to peak tailing for basic compounds like amines.[14]
-
Deactivated Silica: You can "deactivate" the silica by adding a small amount of a base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent). A common practice is to use a solvent system containing 0.5-1% TEA.[14] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If silica proves problematic, consider using neutral alumina or reverse-phase silica.[14]
Mobile Phase (Eluent):
-
TLC Analysis: First, find a solvent system using TLC that gives your product an Rf (retention factor) value of approximately 0.3-0.4. This Rf generally translates well to column separation.
-
Solvent System: For a polar compound, you will likely need a polar eluent. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a common starting point. For example, start with 100% DCM and gradually increase the percentage of methanol. Remember to add ~1% TEA to both solvents if you are deactivating the silica.
Experimental Protocol: Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (the least polar solvent mixture).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for compounds that are not very soluble, you can "dry load" them by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]
-
Elution: Begin running the column with your starting eluent, collecting fractions.
-
Gradient (if needed): Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in DCM) to elute your compound. A slow, gradual increase in polarity typically yields the best separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Troubleshooting Column Chromatography
Caption: Decision tree for common column chromatography issues.
Q6: How can I definitively confirm the purity of my final product?
A6: After purification, you must perform final quality control to confirm the identity and purity of your this compound.
-
HPLC-UV/MS: This is the gold standard for purity assessment.[3] An ideal result is a single, sharp peak in the chromatogram with a purity level of >98%. The mass spectrum should show the correct molecular ion peak.
-
NMR Spectroscopy: A high-resolution ¹H and ¹³C NMR spectrum should be clean, with all peaks assignable to the product's structure and no observable impurity peaks.[1]
-
Elemental Analysis: This analysis determines the percentage composition of C, H, and N in your sample. The experimental values should match the theoretical values for the molecular formula C₅H₁₂N₂O within a narrow margin (typically ±0.4%).
By employing these rigorous analytical techniques, you can be confident in the quality and purity of your final compound, ensuring the reliability of your subsequent research.[4]
References
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
2-Amino-N,2-dimethylpropanamide stability issues and degradation products
Welcome to the technical support center for 2-Amino-N,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this molecule. Given that this compound is a specific chemical entity, this guide provides a framework for its stability assessment based on first principles of chemical stability and forced degradation studies as outlined by major regulatory bodies.[1][2]
I. Understanding the Stability of this compound: A Proactive Approach
This compound possesses two key functional groups that dictate its stability: a primary amine and a tertiary amide. Understanding the potential liabilities of these groups under various stress conditions is crucial for developing robust formulations and analytical methods. Forced degradation studies are an essential tool to predict long-term stability and identify potential degradation products. These studies are typically conducted under more severe conditions than accelerated stability studies to generate degradation products in a shorter timeframe.[2]
II. Frequently Asked Questions (FAQs) on Stability Issues
Q1: What are the primary functional groups in this compound that I should be concerned about regarding stability?
A1: The primary amine and the tertiary amide are the most reactive sites. The primary amine is susceptible to oxidation and reactions with carbonyls. The amide bond is prone to hydrolysis under acidic or basic conditions.
Q2: Under what conditions is this compound likely to degrade?
A2: Degradation can be expected under the following conditions, which are typically evaluated in forced degradation studies:
-
Acidic and Basic Hydrolysis: The amide bond can be cleaved.
-
Oxidative Stress: The primary amine is a likely target for oxidation.
-
Thermal Stress: High temperatures can lead to decomposition.
-
Photolytic Stress: Exposure to light, particularly UV, can induce degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on the functional groups, the following degradation products are plausible:
-
From Hydrolysis:
-
Acidic or Basic Conditions: 2-Amino-2-methylpropanoic acid and dimethylamine resulting from the cleavage of the amide bond.
-
-
From Oxidation:
-
Oxidation of the primary amine could lead to the corresponding imine, which could further degrade. Deamination is also a potential pathway.
-
A summary of potential degradation products is provided in the table below:
| Stress Condition | Potential Degradation Product(s) | Rationale |
| Acidic/Basic Hydrolysis | 2-Amino-2-methylpropanoic acid, Dimethylamine | Cleavage of the amide bond. |
| Oxidation (e.g., H₂O₂) | Imines, deamination products | Oxidation of the primary amine group. |
| Thermal Degradation | Fragmentation products (e.g., smaller amines, ketones) | Cleavage of weaker bonds at elevated temperatures. |
| Photodegradation (UV light) | Radical-mediated degradation products | Energy from light can induce bond cleavage and formation of various products. |
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the parent compound and separate it from all its degradation products. The development of such a method is a primary goal of forced degradation studies.[3] A typical workflow involves:
-
Performing forced degradation studies under various stress conditions.
-
Analyzing the stressed samples using a high-resolution chromatographic technique like HPLC or UPLC, often with a mass spectrometric detector (LC-MS) to identify the masses of the degradation products.
-
Optimizing the chromatographic method to achieve baseline separation of the parent compound from all degradation products.
III. Troubleshooting Guide for Stability Studies
This section provides practical guidance for common issues encountered during the stability assessment of this compound.
Problem 1: No degradation is observed under initial stress conditions.
-
Causality: The molecule may be intrinsically stable under the applied conditions, or the conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acidic/basic hydrolysis, increase the molarity of the acid or base. For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂).
-
Increase Temperature: Elevate the temperature for thermal and hydrolytic degradation studies. A 10°C increase can significantly accelerate reaction rates.
-
Extend Exposure Time: Increase the duration of the stress test.
-
Evaluate Energy Input in Photostability Studies: Ensure sufficient light exposure as per ICH Q1B guidelines.[3]
-
Problem 2: The compound degrades completely under stress conditions.
-
Causality: The stress conditions are too harsh, leading to the complete loss of the parent compound and potentially secondary degradation products that may not be relevant to real-world storage.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.
-
Lower Temperature: Conduct the study at a milder temperature.
-
Shorten Exposure Time: Sample at earlier time points to capture the initial degradation products.
-
The goal of forced degradation is typically to achieve 5-20% degradation of the drug substance. [4]
-
Problem 3: Co-elution of degradation products with the parent peak in HPLC.
-
Causality: The chromatographic method lacks the necessary selectivity to resolve the parent compound from its impurities.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analyte and degradants, thus affecting their retention.
-
Try a Different Column Chemistry: If a C18 column is used, consider a phenyl-hexyl or a cyano column for different selectivity.
-
Utilize a Gradient Elution: A gradient can often improve the separation of complex mixtures.
-
Employ a Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral uniqueness of the main component peak.[3]
-
IV. Experimental Protocols
Protocol 1: General Forced Degradation Workflow
This protocol outlines a systematic approach to investigating the stability of this compound.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
Store the stock solution at 60°C.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[3]
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples by a suitable analytical technique, such as HPLC with UV and MS detection, to separate and identify the degradation products.
-
Protocol 2: HPLC Method for Stability Indication
Objective: To separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
V. Visualizations
Diagram 1: Forced Degradation Workflow
Caption: A general workflow for conducting forced degradation studies.
Diagram 2: Potential Hydrolytic Degradation Pathway
Caption: Proposed hydrolysis of this compound.
VI. References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). ([Link])
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). ([Link])
-
Forced Degradation Studies - MedCrave online. ([Link])
-
Forced Degradation Studies - SciSpace. ([Link])
-
PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide. ([Link])
-
N-(2-aminoethyl)-2,2-dimethylpropanamide | C7H16N2O | CID 12841725 - PubChem. ([Link])
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. ([Link])
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ([Link])
Sources
- 1. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acylation of 2-Amino-N,2-dimethylpropanamide
Welcome to the technical support center for the acylation of 2-Amino-N,2-dimethylpropanamide. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial synthetic step. The unique structure of this compound, featuring a primary amine adjacent to a sterically hindered quaternary carbon, presents specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.[1]
This resource is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address the common issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the acylation of this specific substrate.
Q1: What are the most effective acylating agents for the sterically hindered amine in this compound?
A: The choice of acylating agent is critical due to the steric hindrance around the primary amine.
-
Acyl Chlorides (R-COCl): These are the most common and generally most effective agents due to their high reactivity.[2][3] Their reactivity can overcome the steric barrier, especially with appropriate temperature control and base selection.
-
Acid Anhydrides (R-CO-O-CO-R): These are excellent, milder alternatives to acyl chlorides.[4] While less reactive, they generate a carboxylic acid byproduct instead of corrosive HCl, which can simplify workup. For sluggish reactions, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often required.[5]
-
Activated Esters (e.g., N-Hydroxysuccinimide esters): While commonly used in bioconjugation, they are generally not reactive enough for this sterically hindered substrate without significant optimization or catalysis.[6]
Q2: My reaction yield is consistently low. What are the most probable causes?
A: Low yields with this substrate typically stem from three main factors:
-
Incomplete Conversion: The steric hindrance can lead to a slow reaction rate.[7] This can be addressed by increasing the reaction temperature, extending the reaction time, or using a more potent catalyst.
-
Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture.[8] Any water in the solvent, reagents, or glassware will consume the acylating agent, reducing the effective stoichiometry and generating carboxylic acid impurities.[9]
-
Ineffective Basicity/Proton Scavenging: The acylation reaction generates one equivalent of acid (e.g., HCl).[10] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Using an appropriate base in at least stoichiometric amounts is essential.
Q3: Which base should I use for this acylation, and what is the rationale?
A: The choice of base depends on the chosen solvent system and acylating agent.
-
For Schotten-Baumann Conditions (Biphasic): An aqueous base like sodium hydroxide (NaOH) is used.[10][11] The reaction is run in a two-phase system (e.g., Dichloromethane/water or Toluene/water), and the base in the aqueous layer neutralizes the HCl as it forms.[12] Vigorous stirring is critical for success.
-
For Anhydrous Conditions (Homogeneous): A non-nucleophilic organic base is preferred to prevent competition with the substrate.
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These are common choices. DIPEA is more sterically hindered and less likely to cause side reactions.[5] At least two equivalents should be used if starting from the amine hydrochloride salt—one to free-base the amine and one to scavenge the acid produced.[5]
-
Pyridine: Can be used as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[5] However, it can be difficult to remove during workup.
-
Q4: How can I effectively monitor the reaction's progress?
A: Monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a stain like ninhydrin, which specifically visualizes the primary amine of the starting material as a colored spot.[5] The reaction is complete when the starting material spot disappears.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides unambiguous confirmation of the consumption of starting material (by mass) and the formation of the desired product (by mass).[13] It is also invaluable for detecting and identifying any side products or impurities.[13]
Part 2: Troubleshooting Guides
This section provides a systematic, Q&A-based approach to resolving specific experimental problems.
Problem: No Reaction or Incomplete Conversion
Q: My TLC/LC-MS analysis shows that the majority of my starting material is unreacted. What should I check first?
A: Follow this checklist:
-
Reagent Quality: Ensure your acylating agent is fresh. Acyl chlorides, in particular, can hydrolyze upon storage if exposed to atmospheric moisture. Use a newly opened bottle or distill the reagent if its purity is questionable.[8]
-
Base Stoichiometry: Confirm you have added at least one full equivalent of base to neutralize the acid generated during the reaction. If your starting material is a hydrochloride salt, you need a minimum of two equivalents.[5]
-
Anhydrous Conditions: Verify that all glassware was flame- or oven-dried and that you are using an anhydrous-grade solvent. Any moisture will preferentially react with the acylating agent.[8]
Q: I've confirmed my reagents and stoichiometry are correct, but the reaction is still stalled. How can I overcome the steric hindrance?
A:
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C or refluxing in DCM) can provide the necessary activation energy to overcome the steric barrier.[14] Monitor for potential side reactions at higher temperatures.
-
Add a Catalyst: For reactions with acid anhydrides or sluggish reactions with acyl chlorides, add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP).[5] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with the acylating agent.
-
Increase Reaction Time: Sterically hindered reactions are often simply slow. Allow the reaction to proceed for a longer period (e.g., 12-24 hours), monitoring periodically with TLC or LC-MS.[15]
Problem: Low Isolated Yield Despite Good Conversion
Q: My LC-MS analysis shows full conversion to the product, but my final isolated yield is poor. Where could I be losing my product?
A: Product loss often occurs during the workup and purification steps.
-
Aqueous Workup: Your acylated product may have some water solubility, leading to losses in the aqueous layers during extraction. To minimize this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of organic compounds.[16] Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
-
Acid/Base Washes: During the workup, ensure the pH of the aqueous washes is appropriate. When washing with a dilute acid to remove excess organic base, you could protonate your product's secondary amide, increasing its aqueous solubility. Similarly, a strong basic wash could potentially hydrolyze the product under harsh conditions. Use mild conditions (e.g., saturated NaHCO₃ solution).[17]
-
Purification: During column chromatography, the product might streak or be partially retained on the silica gel. Choose an appropriate solvent system and consider deactivating the silica gel with a small amount of triethylamine in your eluent if you observe significant tailing.
Problem: Formation of Significant Impurities
Q: My LC-MS shows a major impurity with a mass corresponding to the hydrolyzed acylating agent. How do I prevent this?
A: This is a clear indication of water contamination. The most effective solution is to rigorously enforce anhydrous conditions.[8]
-
Use solvents passed through a solvent purification system or from a freshly opened bottle rated for anhydrous use.
-
Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Add the acylating agent dropwise via a syringe to a cooled solution of the amine and base to control the initial exotherm and minimize side reactions.[15]
Q: I am observing an impurity with a higher molecular weight than my expected product. What is its likely identity?
A: A higher molecular weight impurity could be a di-acylated product. While the secondary amide of the starting material is significantly less nucleophilic than the primary amine, acylation can occur under forcing conditions (high temperature, excess acylating agent).[18] To avoid this, use a controlled stoichiometry of the acylating agent (e.g., 1.05-1.1 equivalents) and maintain a moderate reaction temperature.
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common acylation procedures.
Protocol 1: Acylation using Acyl Chloride under Schotten-Baumann Conditions
This method is robust and effective for neutralizing the HCl byproduct in a biphasic system.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable organic solvent (e.g., Dichloromethane, 10 mL/mmol).
-
Base Addition: Add an aqueous solution of 2 M Sodium Hydroxide (1.5 eq.).
-
Cooling: Place the flask in an ice-water bath and begin vigorous stirring to ensure efficient mixing of the two phases.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the rapidly stirring mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir vigorously at 0 °C to room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation using Acid Anhydride with DMAP Catalysis
This method is suitable for anhydrous conditions and uses a milder acylating agent.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and DMAP (0.05 eq.) in anhydrous Dichloromethane (10 mL/mmol).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Add the acid anhydride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the product with Dichloromethane. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.
Table 1: Comparison of Reaction Conditions
| Parameter | Schotten-Baumann (Protocol 1) | Anhydrous/DMAP (Protocol 2) | Rationale & Key Considerations |
| Acylating Agent | Acyl Chloride | Acid Anhydride / Acyl Chloride | Acyl chlorides are more reactive, often needed for hindered amines. |
| Solvent | DCM, Toluene (Biphasic) | Anhydrous DCM, THF, DMF | Anhydrous conditions are critical for Protocol 2 to prevent reagent hydrolysis. |
| Base | Aqueous NaOH, K₂CO₃ | DIPEA, Triethylamine | Organic bases prevent introducing water. DIPEA is preferred due to its steric bulk. |
| Catalyst | None (Phase Transfer optional) | DMAP (1-5 mol%) | DMAP is essential for activating less reactive anhydrides. |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux | Higher temperatures may be needed for hindered substrates but increase side reaction risk. |
| Key Advantage | Excellent acid scavenging; cost-effective. | Homogeneous; controlled conditions. | Schotten-Baumann is industrially common; anhydrous methods offer finer control. |
| Key Challenge | Requires vigorous mixing; potential for hydrolysis. | Requires strictly anhydrous reagents/solvents. | Failure to address the key challenge will result in low yield for either method. |
Part 4: Visualizations & Workflows
General Acylation Mechanism
Caption: A logical workflow for reaction execution, monitoring, and troubleshooting common yield issues.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Acylation Reagents - Regis Technologies [registech.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. assets-global.website-files.com [assets-global.website-files.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. ias.ac.in [ias.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. nvpublicationhouse.com [nvpublicationhouse.com]
- 20. Acylation Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of 2-Amino-N,2-dimethylpropanamide
Welcome to the technical support center for the purification of 2-Amino-N,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this highly polar, bifunctional molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind each step.
I. Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the properties of this compound that influence its purification.
-
Structure: Possesses a primary amine (a basic center) and a tertiary amide on a sterically hindered quaternary carbon.
-
Polarity: High polarity due to the amine and amide groups, leading to good solubility in polar solvents like water, methanol, and ethanol.
-
Basicity: The primary amine group (pKa ≈ 9-10, estimated) is susceptible to protonation. This property is both a challenge (e.g., interaction with acidic silica gel) and an opportunity (e.g., acid-base extraction).
-
Hydrogen Bonding: Acts as both a hydrogen bond donor (amine) and acceptor (amide and amine), contributing to its high polarity and potential to retain protic solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[1][2] |
| Molecular Weight | 116.16 g/mol | PubChem[1][2][3] |
| CAS Number | 106914-07-2 | Advanced ChemBlocks Inc.[1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound.
A. Recrystallization Challenges
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solubility of your compound in the chosen solvent is excessively high, or when the cooling process is too rapid, not allowing sufficient time for crystal nucleation and growth. The high polarity of this compound makes this a common issue.
Troubleshooting Steps:
-
Solvent System Modification: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent: If using a single solvent (e.g., isopropanol), you may be using too little. Try adding slightly more hot solvent until the oil fully dissolves, then cool slowly.
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., Methanol, Ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., Ethyl Acetate, Dichloromethane, or Heptane) dropwise at an elevated temperature until you see persistent cloudiness. Add a few drops of the "good" solvent to redissolve, then allow it to cool slowly.
-
-
Control Cooling Rate: Rapid cooling promotes supersaturation and oiling.
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., with glass wool) to slow cooling further.
-
Once at room temperature, transfer to a refrigerator (2-8°C), and finally to a freezer if necessary.
-
-
Scratching & Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Question 2: My recrystallization yields are very low. How can I improve recovery?
Answer: Low recovery suggests that your compound has significant solubility in the mother liquor even at low temperatures.
Troubleshooting Steps:
-
Optimize Solvent Volume: Using an excessive volume of the recrystallization solvent is a common cause of low yield. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Change the Solvent System: Your current solvent may be too "good." Experiment with different solvent/anti-solvent combinations to find a system where the compound is less soluble when cold.
-
Maximize Cooling: Ensure the solution is thoroughly chilled. After initial crystallization at room temperature, place the flask in an ice bath for at least 30 minutes, and then in a freezer if the solvent's freezing point allows.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by partially evaporating the solvent from the mother liquor and re-cooling.
B. Column Chromatography Issues
Question 3: My compound streaks badly or doesn't move from the baseline during silica gel column chromatography. What should I do?
Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and can strongly interact with or even irreversibly bind basic compounds like your primary amine through an acid-base interaction.[4] This leads to significant tailing (streaking) or complete retention on the column.
Workflow for Amine Purification on Silica
Caption: Decision workflow for troubleshooting amine purification by column chromatography.
Troubleshooting Steps:
-
Basify the Mobile Phase: The most common solution is to add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica.[5]
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase mixture (e.g., 90:8:2 Dichloromethane:Methanol:NH₄OH). Always test this on a TLC plate first to see if it resolves the streaking and gives a good Rf value (typically 0.2-0.4).
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[6]
-
Amine-functionalized Silica: These columns are commercially available and are specifically designed to improve peak shape and recovery for basic compounds.[4]
-
Reversed-Phase (C18) Chromatography: This is a powerful option for polar compounds.[6][7] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like ammonia or triethylamine to ensure the amine is in its free-base form for better retention and peak shape.[4][7]
-
Question 4: I can't separate my product from a very polar impurity. How can I improve the separation resolution?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. This involves adjusting the mobile phase, stationary phase, or both.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Change Solvent Strength: If both compounds are moving too quickly, decrease the concentration of the more polar solvent (e.g., reduce methanol in a DCM/MeOH system). If they are moving too slowly, increase it.
-
Change Solvent Selectivity: Instead of DCM/MeOH, try a different solvent system like Ethyl Acetate/Heptane/Et₃N or Chloroform/Methanol/NH₄OH. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.
-
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't work, a gradient is the next logical step. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., from 0% to 10% Methanol in DCM) to elute your product and then the more polar impurity.
-
Switch to Reversed-Phase: As mentioned, reversed-phase chromatography is often superior for separating highly polar compounds.[7] The separation mechanism is different (hydrophobic interactions rather than polar interactions), which can provide the selectivity you need.
C. Purity Analysis & Verification
Question 5: How can I be sure my final product is pure and free of residual solvents?
Answer: Purity assessment requires a combination of analytical techniques, as no single method can definitively identify all possible impurities.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): A quick and easy first check. A pure compound should ideally show a single spot in multiple different solvent systems.
-
High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique essential for quantitative purity analysis.[8][9]
-
Method: A reversed-phase C18 column with a mobile phase of water and acetonitrile (both containing 0.1% trifluoroacetic acid or ammonium hydroxide) is a good starting point. Purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for structural confirmation.
-
Purity Check: Integration of the peaks should correspond to the number of protons in the structure. The absence of unexpected peaks indicates high purity.
-
Residual Solvent Analysis: ¹H NMR is excellent for identifying and quantifying residual solvents (e.g., ethyl acetate, methanol, DCM). The solvent peaks are sharp and their chemical shifts are well-known.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is particularly powerful as it combines the separation of HPLC with the identification power of MS.[10]
Protocol: Sample Preparation for Purity Analysis by HPLC
-
Standard Preparation: Accurately weigh and dissolve approximately 1 mg of your purified compound in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare your sample solution at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% NH₄OH in Water; B: 0.1% NH₄OH in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
III. References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Reddit. (2022). Chromotography with free amines? Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Next Peptide. (n.d.). This compound. Retrieved from [Link]
-
ScienceDirect. (2023). Analytical strategies for the determination of amino acids: Past, present and future trends. Retrieved from [Link]
-
CDC Stacks. (2002). A Sampling and Analysis Method for Two Amino Alcohols. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from
-
ResearchGate. (2005). (PDF) Impurity profile of amino acids? Retrieved from [Link]
-
Google Patents. (n.d.). US3459650A - Process for the purification of amino acids. Retrieved from
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Google Patents. (n.d.). US4966994A - Method for purifying L-glutamine. Retrieved from
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 106914-07-2 | this compound | Next Peptide [nextpeptide.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-N,2-dimethylpropanamide
Welcome to the technical support guide for 2-Amino-N,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a small molecule with distinct chemical features, understanding its behavior in various solvents is critical for generating reliable and reproducible data. This guide provides in-depth, experience-driven advice, troubleshooting workflows, and validated protocols to ensure your success.
Section 1: Understanding the Molecule - Core Physicochemical Properties
Before troubleshooting, it is essential to understand the structural features of this compound that govern its solubility. The molecule possesses a primary aliphatic amine and a tertiary amide. The primary amine is a basic functional group, making its charge state—and therefore its solubility in aqueous media—highly dependent on pH.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 106914-07-2 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Key Functional Groups | Primary Amine (-NH₂), Tertiary Amide (-C(=O)N(CH₃)-) | N/A |
| Estimated pKa | 9.0 - 10.5 (for the conjugate acid of the primary amine) | [2] |
| Available Forms | Free Base, Hydrochloride Salt | [1] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common solubility issues encountered in the lab.
Q1: My this compound (free base) won't dissolve in water or neutral aqueous buffers (e.g., PBS pH 7.4). Why is this happening and what is my first step?
A1: This is expected behavior. The free base form of the molecule is uncharged at neutral pH. While it has hydrogen bonding capabilities, the alkyl portions of the molecule impart significant hydrophobic character, limiting its solubility in water.
Your first and most effective step is pH adjustment. The primary amine is basic. By lowering the pH of your solvent, you protonate this amine group (R-NH₂ → R-NH₃⁺). This positively charged species, an ammonium salt, is an ion and will have vastly improved solubility in polar solvents like water due to favorable ion-dipole interactions.[3][4]
Q2: What is the optimal pH for dissolving the free base form?
A2: The optimal pH is determined by the pKa of the primary amine's conjugate acid, which is estimated to be in the 9.0-10.5 range.[2] To ensure the compound is overwhelmingly in its protonated, soluble form, the pH of the solvent should be at least 2 units below the pKa.
Recommendation: Start by preparing your solution in an acidic buffer with a pH between 4.0 and 5.5 . In this range, the amine will be fully protonated (>99.9%), maximizing aqueous solubility.
Q3: I successfully dissolved the compound in an acidic solution, but it precipitates when I dilute it into my final, neutral pH assay buffer. What's wrong?
A3: This is a common issue related to exceeding the compound's solubility limit at the final pH. When your acidic stock solution is added to a large volume of neutral or basic buffer, the final pH of the mixture rises. This deprotonates the R-NH₃⁺ back to the less soluble R-NH₂ form, causing it to precipitate.[5]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit at the final pH.
-
Increase Co-solvent in Final Medium: If your experiment allows, having a small amount of an organic co-solvent (like DMSO or ethanol) in the final assay buffer can help keep the compound in solution.
-
Check Buffer Capacity: Ensure your final assay buffer has sufficient buffering capacity to maintain its pH upon the addition of your acidic stock.[6]
Q4: Can I use organic co-solvents to make a stock solution? Which ones are recommended?
A4: Yes, using an organic co-solvent is a very common and effective strategy, especially for creating highly concentrated stock solutions.[7]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating primary stock solutions. Dimethylformamide (DMF) is also an option.[5]
-
Methodology: Dissolve the compound in 100% of the organic solvent to create a concentrated stock (e.g., 10-100 mM). This stock can then be serially diluted into your aqueous assay buffers.
-
Critical Consideration: Always be mindful of the final concentration of the organic solvent in your experiment. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity. Biochemical assays may tolerate slightly higher concentrations, but this must be validated.
Q5: What is the difference between the free base and the this compound hydrochloride (HCl) salt? Should I just use the salt form?
A5: The hydrochloride salt is the pre-protonated form of your compound. It is already a salt and is generally much more soluble in neutral water and buffers than the free base.[8][9]
-
When to Use the HCl Salt: If your experimental system is compatible with a slightly acidic pH and the presence of chloride ions, using the HCl salt is highly recommended.[1] It will dissolve readily in water or PBS without the need for pH adjustment, simplifying your workflow.
-
When to Use the Free Base: The free base is necessary if your experiment is sensitive to pH changes or the presence of additional chloride ions. It gives you more control over the final formulation, but requires the extra solubilization steps outlined above.
Section 3: Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solubility Testing
This workflow provides a logical progression for determining an appropriate solvent system for your experiment.
Caption: A decision workflow for systematic solubility testing.
Protocol 1: Preparation of an Acidified Aqueous Stock Solution (from Free Base)
This protocol describes how to prepare a 10 mM aqueous stock solution by pH adjustment.
-
Weigh Compound: Accurately weigh 1.16 mg of this compound (free base) and place it in a sterile microcentrifuge tube.
-
Initial Suspension: Add 800 µL of sterile, deionized water. The compound will likely not dissolve and will form a suspension. Vortex briefly.
-
Acidification: While vortexing, add 1 µL aliquots of 1 M HCl. After each addition, vortex for 10-15 seconds and visually inspect for clarity. Continue adding HCl dropwise until the solution becomes completely clear.
-
pH Check (Optional but Recommended): Use a calibrated micro-pH probe to check that the final pH is between 4.0 and 5.5.
-
Final Volume Adjustment: Add deionized water to bring the total volume to 1.0 mL. Vortex thoroughly to ensure a homogenous solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Best Practices for Diluting Concentrated Stocks into Assay Buffers
To prevent precipitation when diluting a concentrated stock (either organic or acidic) into an aqueous buffer:
-
Dispense Buffer First: Add the required volume of the final aqueous assay buffer to your test tube or well plate.
-
High-Energy Mixing: Place the tube on a vortexer at a medium-high speed or, for a multi-well plate, use a plate shaker.
-
Add Stock to Vortex: While the buffer is actively being mixed, dispense the small volume of your concentrated stock directly into the vortexing buffer. This rapid, high-energy mixing ensures that the compound is diluted quickly, preventing localized concentrations from exceeding the solubility limit.[5]
-
Visual Confirmation: After addition, continue mixing for a few seconds and then visually inspect the solution to ensure it remains clear.
References
- Chaudhari, K. S., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
-
Gokaraju, R. R., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Hasan, W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. Retrieved from [Link]
-
Kumar, L. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]
-
Patel, K. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]
-
Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-N,2-dimethylpropanamide
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of 2-Amino-N,2-dimethylpropanamide. The content moves from high-level frequently asked questions to detailed troubleshooting of specific experimental issues, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route is a multi-step synthesis beginning with the Strecker synthesis, which utilizes simple, inexpensive starting materials: acetone, ammonia, and a cyanide source (e.g., sodium or potassium cyanide).[1][2][3] This is followed by hydrolysis of the resulting α-aminonitrile intermediate to an α-amino acid, and finally, amidation with methylamine to yield the target product. This approach avoids the need for expensive reagents or protecting groups that can complicate scale-up efforts.[4][5]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety hazards are:
-
Handling of Cyanide: Alkali metal cyanides are highly toxic. The reaction must be performed in a well-ventilated area (e.g., a fume hood or dedicated reactor bay) with strict protocols to prevent ingestion, inhalation, or skin contact. Importantly, the reaction medium must be kept basic (pH > 9) at all times during the Strecker reaction to prevent the formation and release of highly toxic hydrogen cyanide (HCN) gas.[2][6]
-
Exothermic Reactions: The initial formation of the α-aminonitrile is exothermic and can lead to a thermal runaway if not properly controlled. Gradual addition of reagents and efficient heat removal via a jacketed reactor are critical for maintaining temperature control.
-
Handling of Strong Acids/Bases: The hydrolysis and amidation steps often involve corrosive reagents like concentrated hydrochloric acid, sulfuric acid, or thionyl chloride. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
The key parameters that significantly impact yield, purity, and safety are:
-
Temperature Control: Crucial during the exothermic aminonitrile formation and for controlling side reactions during hydrolysis and amidation.
-
pH Control: Essential during the Strecker reaction to prevent HCN evolution and during workup/purification steps to ensure the product is in the desired form (free base vs. salt).
-
Reagent Stoichiometry and Addition Rate: Precise control over molar ratios and the rate of reagent addition is vital to maximize yield, minimize byproduct formation, and control reaction exotherms.
-
Agitation: Proper mixing is necessary to ensure homogeneity, facilitate mass transfer between phases, and maintain uniform temperature throughout the reactor.
Q4: How can I purify the final product, this compound, on a large scale?
Given that the final product is a relatively small, polar, and water-soluble molecule, traditional silica gel chromatography is often impractical and costly at scale. The preferred industrial methods include:
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization: The product can be crystallized, often as a salt (e.g., hydrochloride), to achieve high purity. This involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH.[7]
-
Ion-Exchange Chromatography: For removing ionic impurities or for isolating the intermediate amino acid, ion-exchange chromatography can be a powerful tool.[8]
Section 2: Recommended Synthetic Workflow
The following three-stage workflow, based on a modified Strecker synthesis, is recommended for its scalability and efficiency.
Caption: Recommended three-stage synthetic workflow.
Experimental Protocol: Stage 1 - Synthesis of 2-Amino-2-methylpropanenitrile
-
Reactor Setup: Charge a jacketed glass reactor with a 25% aqueous ammonia solution (4.0 eq). Begin vigorous stirring and cool the reactor contents to 5-10°C using a circulating chiller.
-
Reagent Premix: In a separate vessel, dissolve sodium cyanide (1.05 eq) in water.
-
Ketone Addition: Slowly add acetone (1.0 eq) to the chilled ammonia solution over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
Cyanide Addition: Add the sodium cyanide solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 20°C. A slight exotherm is expected and must be managed.
-
Reaction: Stir the resulting mixture at room temperature for 12-18 hours. Monitor reaction completion by GC or TLC.
-
Workup: Once complete, add an organic solvent like dichloromethane (DCM) or ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Section 3: Troubleshooting Guide
Q: My yield of 2-Amino-2-methylpropanenitrile (Stage 1) is consistently low. What are the likely causes?
A: Low yield in the Strecker reaction is a common scale-up challenge. Consider these possibilities:
-
Probable Cause 1: Formation of Acetone Cyanohydrin. If the concentration of ammonia is too low or if it is not effectively competing with the hydroxide ion, the cyanide will attack the acetone carbonyl directly to form the cyanohydrin, which reacts more slowly to form the desired aminonitrile.[9]
-
Solution: Ensure a sufficient excess of ammonia is used. Pre-mixing the acetone and ammonia to favor imine formation before the addition of cyanide can also improve the yield of the aminonitrile.[9]
-
-
Probable Cause 2: HCN Loss. If the pH of the reaction mixture drops below 9, the cyanide salt (NaCN, pKa of HCN is ~9.2) will be protonated to form volatile hydrogen cyanide, which can escape from the reactor, reducing the effective concentration of the nucleophile and posing a severe safety risk.
-
Solution: Continuously monitor the pH of the reaction mixture and ensure it remains in the 9-10 range. The excess ammonia typically acts as a sufficient buffer, but a small amount of a stronger base like NaOH can be added if necessary.
-
-
Probable Cause 3: Incomplete Reaction. The reaction may require more time at a larger scale due to mass transfer limitations.
-
Solution: Implement in-process controls (IPCs) like GC analysis to track the consumption of acetone. Do not proceed with the workup until the starting material has been consumed to an acceptable level.
-
Q: I'm struggling with the hydrolysis of the nitrile (Stage 2). It's either incomplete or I see signs of degradation.
A: Nitrile hydrolysis can be challenging, especially with a sterically hindered substrate.
-
Probable Cause 1: Insufficiently Forcing Conditions. The tertiary carbon adjacent to the nitrile group provides significant steric hindrance, making hydrolysis difficult.
-
Solution: Strong acid catalysis (e.g., refluxing in 6-12 M HCl or H₂SO₄) is typically required. For very stubborn nitriles, microwave-assisted heating can be explored at the lab scale to accelerate the reaction, though this presents its own scale-up challenges.
-
-
Probable Cause 2: Product Degradation. While strong conditions are needed, prolonged exposure to high temperatures and strong acid can lead to decomposition or side reactions.
-
Solution: Monitor the reaction progress closely (e.g., by HPLC or by monitoring ammonia off-gassing). Once the reaction is complete, cool the mixture promptly and proceed to the isolation/purification step to minimize degradation.
-
Q: The final amidation step (Stage 3) is messy and gives multiple byproducts. How can I improve selectivity?
A: Direct amidation of a carboxylic acid is difficult. A two-step process via an activated intermediate is more reliable.
-
Probable Cause 1: Poor Carboxylic Acid Activation. If you are trying to directly react the amino acid with methylamine, the reaction will be very slow and require high temperatures, leading to side products. The primary amine of the starting material can also self-condense.
-
Solution: Convert the carboxylic acid to a more reactive intermediate. A common and cost-effective method is to react the amino acid (as its hydrochloride salt) with thionyl chloride (SOCl₂) to form the acyl chloride. This highly reactive intermediate can then be reacted with methylamine at low temperatures to cleanly form the amide.
-
-
Probable Cause 2: Lack of Temperature Control. The reaction of an acyl chloride with methylamine is extremely fast and highly exothermic.
-
Solution: Perform the reaction at low temperatures (e.g., 0-5°C). Add the acyl chloride solution slowly to a cooled solution of excess methylamine. This ensures that the desired reaction occurs faster than any potential side reactions and allows the heat to be managed effectively.
-
Section 4: Key Process Parameters & Data
Table 1: Reagent Stoichiometry and Conditions
| Stage | Reagent | Typical Molar Eq. | Key Parameters |
| 1. Aminonitrile Formation | Acetone | 1.0 | Temperature: < 20°C |
| Aqueous Ammonia (25%) | 3.0 - 5.0 | pH: 9 - 10 | |
| Sodium Cyanide | 1.05 - 1.1 | Slow, controlled addition | |
| 2. Nitrile Hydrolysis | 2-Amino-2-methylpropanenitrile | 1.0 | Temperature: Reflux (100-110°C) |
| Concentrated HCl (37%) | 5.0 - 10.0 | Reaction Time: 12 - 24 h | |
| 3. Amidation (via Acyl Chloride) | 2-Amino-2-methylpropanoic Acid | 1.0 | Temperature (SOCl₂): Reflux |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 | Temperature (Amidation): 0 - 10°C | |
| Methylamine (40% in H₂O) | 2.0 - 3.0 | pH (Final): > 10 for extraction |
References
-
Wikipedia. (2023, December 28). Bucherer–Bergs reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
-
Wikipedia. (2023, November 13). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
ChemRxiv. (2024). Reaction Mechanism of 2-Amido-2-Aminoacetic Acid Formation From Iminoacetic Acid and Amide - A Comparative DFT Study. Retrieved from [Link]
- Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
-
Wikipedia. (2024, January 10). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
-
Nucleic Acid Therapy Accelerator. (2025, July 1). Manufacturing Challenge: Engineering enzymes to scale up nucleoside analogue manufacturing. Retrieved from [Link]
-
Drug Discovery News. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. natahub.org [natahub.org]
- 5. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identifying impurities in 2-Amino-N,2-dimethylpropanamide samples
Technical Support Center: 2-Amino-N,2-dimethylpropanamide
A Guide to Identification and Troubleshooting of Impurities for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that ensuring the purity of your Active Pharmaceutical Ingredient (API) is paramount. This guide is designed to provide you with direct, actionable answers to the challenges you may face when identifying impurities in your this compound samples. We will move beyond simple protocols to explain the scientific rationale behind our troubleshooting recommendations, grounding our advice in established analytical principles and regulatory expectations.
Section 1: Foundational Knowledge of Impurities
Q1: What are the common types of impurities I should anticipate in my this compound samples and where do they originate?
Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities are not just random occurrences; they are logical consequences of the synthetic route, storage conditions, and inherent stability of the molecule. They are broadly classified by regulatory bodies like the ICH.[1][2][3]
A. Organic Impurities:
-
Process-Related Impurities: These are the most common and are directly linked to your manufacturing process.
-
Starting Materials: Unreacted starting materials used in the synthesis. For a molecule like this compound, this could include precursors to the core amino acid structure.
-
Intermediates: Partially formed molecules from incomplete reactions.
-
By-products: Result from unintended side-reactions. Given the primary amine and amide functionalities, potential side-reactions include dimerization or reaction with residual reagents.
-
-
Degradation Products: These arise from the decomposition of the this compound molecule itself.[4]
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would break the molecule into an amino acid and an amine.
-
Oxidation: The primary amine can be susceptible to oxidation, which may be accelerated by exposure to air, light, or the presence of metal catalysts.[5]
-
Thermal Degradation: High temperatures during synthesis, purification, or storage can lead to decomposition, potentially forming cyclic by-products or other degradants.[6][7]
-
B. Inorganic Impurities: These are often introduced from reagents, catalysts, or manufacturing equipment and can include heavy metals or other elemental impurities.[3][8]
C. Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[4] Their control is mandated by guidelines such as ICH Q3C.[1]
Section 2: Analytical Strategy & Troubleshooting
Q2: My initial HPLC-UV analysis shows an unexpected peak. What is my troubleshooting strategy?
An unexpected peak is a common scenario that requires a systematic investigation to differentiate between an analyte-related impurity and an artifact. High-Performance Liquid Chromatography (HPLC) is typically the gold standard for impurity analysis due to its sensitivity and resolving power.[3][9]
Below is a logical workflow to diagnose the issue.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Q3: The peak shape of my main compound or impurity is poor (e.g., tailing or fronting). How can I improve it?
Poor peak shape is often a sign of undesirable chemical interactions within the chromatographic system.
-
Causality: Peak tailing for a basic compound like this compound is frequently caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica-based column packing. Peak fronting can indicate column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine group to maintain a single, consistent protonation state. This minimizes ionic interactions with the stationary phase.
-
Add a Competing Amine: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.
-
Reduce Sample Concentration: If you suspect column overload (typically seen as a "shark-fin" fronting peak), dilute your sample and reinject.
-
Select a Different Column: Modern columns with high-purity silica and advanced end-capping are designed to minimize silanol interactions. Consider switching to such a column if problems persist.
-
Q4: What is a reliable starting HPLC method for impurity profiling of this compound?
A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of impurity analysis.[10] The following method is a validated starting point, designed for good resolution of polar compounds and related substances.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column provides good retention for moderately polar compounds. The smaller particle size enhances efficiency.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH to ensure consistent protonation of the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is essential for initial screening to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility. |
| Detection | UV at 210 nm | The amide bond has a UV absorbance at low wavelengths. A Diode Array Detector (DAD) is recommended to assess peak purity.[12] |
| Injection Vol. | 10 µL | A typical volume; should be optimized to avoid detector saturation. |
Section 3: Advanced Identification and Structural Elucidation
Q5: HPLC-UV is not enough to identify my unknown impurity. What is the next logical step?
When UV data is insufficient, you must employ techniques that provide structural information. The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard for definitive identification.[2][13]
Caption: General workflow for unknown impurity identification.
Step-by-Step Protocol: LC-MS Analysis
-
Method Transfer: Adapt your HPLC-UV method for MS compatibility. This primarily involves replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid or ammonium acetate).
-
Acquisition: Perform a full scan analysis using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to determine the accurate mass of the impurity. This allows you to calculate a molecular formula.
-
Fragmentation (MS/MS): Perform a separate run or use data-dependent acquisition to fragment the impurity's parent ion. The resulting fragmentation pattern provides clues about the molecule's substructures.[11]
Q6: How do I use NMR to confirm the structure of an isolated impurity?
NMR spectroscopy provides unambiguous structural information by mapping the chemical environment of atomic nuclei (primarily ¹H and ¹³C).[14] For a definitive structure, a combination of 1D and 2D NMR experiments is often required.[15][16]
Experimental Protocol: NMR for Structural Elucidation
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid obscuring analyte signals.[14]
-
¹H NMR Acquisition: This experiment identifies all the proton environments in the molecule and their relative numbers (integration). Coupling patterns (splitting) reveal which protons are adjacent to each other.
-
¹³C NMR Acquisition: This experiment identifies all the unique carbon environments. The chemical shift provides information about the functional group (e.g., C=O, aliphatic C).
-
2D NMR (if needed):
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon. This is invaluable for assigning signals.
-
-
Structure Assembly: By piecing together the information from all spectra—molecular formula (from MS), functional groups (from ¹³C shifts), and connectivity (from ¹H coupling and 2D NMR)—you can definitively elucidate the structure.
Q7: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis?
Yes, but with an important caveat. This compound and its likely process-related impurities are polar and non-volatile, making them unsuitable for direct GC analysis.[17] However, GC-MS is an excellent technique for:
-
Residual Solvents: It is the standard method for identifying and quantifying volatile organic solvents.
-
Derivatized Analytes: You can perform a chemical derivatization step to convert the polar functional groups (amine, amide) into more volatile and thermally stable moieties (e.g., by silylation with reagents like MTBSTFA).[18] This makes the analytes suitable for GC separation and MS detection. This approach is powerful but requires careful method development to ensure the derivatization reaction is complete and reproducible.[19]
Section 4: Regulatory Framework and FAQs
Q8: Why is such rigorous impurity identification necessary?
Regulatory authorities worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in pharmaceutical products to ensure patient safety and drug efficacy.[2][8][20] Even small amounts of certain impurities can have unintended pharmacological or toxicological effects.[4]
The key guidelines are:
-
ICH Q3A(R2): Specifies thresholds for impurities in new drug substances.[1] Impurities found above the Identification Threshold (typically 0.10% for APIs with a maximum daily dose ≤2g/day) must be structurally characterized.[4]
-
ICH Q3B(R2): Covers impurities in new drug products.[20]
-
ICH M7: Specifically addresses the assessment and control of mutagenic impurities, which have much stricter limits.[4]
Frequently Asked Questions (FAQs)
-
My impurity co-elutes with the main peak. How can I resolve it?
-
Try altering the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol), adjust the pH, or change the column to one with a different selectivity (e.g., a Phenyl-Hexyl or a Polar-Embedded phase).
-
-
I suspect an enantiomeric impurity. How can I detect it?
-
You must use a chiral separation technique. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most common method. These columns create a chiral environment that allows for the separation of enantiomers.[21]
-
-
My impurity has no UV chromophore. What detector can I use?
References
- ICH. (2024). Q3A(R2) Impurities in New Drug Substances.
- Lachman Consultants. (2024). Do You Know Your Product's Impurity Profile?
- ijdra. (2020). Regulatory aspects of Impurity profiling.
- Pharma Focus Asia. (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry.
- Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Journal of Pharmaceutical Research. (2025).
- Benchchem. (n.d.). Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride.
- Benchchem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities.
- Benchchem. (n.d.).
- NIH National Library of Medicine. (2022).
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ResearchGate. (n.d.).
- MDPI. (2022).
- ResearchGate. (2025). NMR analysis of unknowns: An introduction to 2D NMR spectroscopy.
- NIH National Library of Medicine. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- NIH National Library of Medicine. (n.d.).
- ResearchGate. (2025). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds.
- NIH National Library of Medicine. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
Sources
- 1. Impurity profile-API [moleculematters.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijdra.com [ijdra.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Do You Know Your Product’s Impurity Profile? - Lachman Consultants [lachmanconsultants.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Common pitfalls in handling 2-Amino-N,2-dimethylpropanamide
Introduction
Welcome to the technical support guide for 2-Amino-N,2-dimethylpropanamide and its common salt form, this compound hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile amino acid derivative in their experimental workflows. As a unique, sterically hindered building block, its handling and reactivity present specific challenges that can impact experimental outcomes.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate and resolve common pitfalls, ensuring the integrity and success of your research.
Compound Identification and Key Properties
A clear understanding of the compound's fundamental properties is the first step in troubleshooting. The free base and its hydrochloride salt are the most commonly used forms.
| Property | This compound (Free Base) | This compound HCl |
| Synonyms | N1,N1-Dimethylalaninamide | N,N-dimethylalaninamide hydrochloride |
| CAS Number | 106914-07-2 | 1219200-57-3, 84827-06-5[2][3][4][5] |
| Molecular Formula | C₅H₁₂N₂O[6] | C₅H₁₃ClN₂O[2][3] |
| Molecular Weight | 116.16 g/mol [6][7] | 152.62 g/mol [2][3] |
| Appearance | Varies (typically solid) | Solid |
| Storage | 2-8°C, Sealed in dry, inert atmosphere, protect from light.[2][7] | 2-8°C, Sealed in dry, inert atmosphere.[2] |
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
Lower than expected yield for a standard coupling or derivatization reaction.
-
Reaction fails to proceed to completion, with starting material remaining.
-
High variability in yields between seemingly identical experimental runs.
Potential Causes & Solutions:
-
Cause: Compound Degradation due to Improper Storage. The amide bond, while relatively stable, can be susceptible to hydrolysis, especially if the compound is stored improperly.[8] The primary amine is also susceptible to oxidation.
-
Scientific Rationale: The presence of moisture and air (oxygen), especially over long storage periods, can lead to the slow degradation of the compound. The hydrochloride salt is particularly prone to absorbing atmospheric moisture (hygroscopicity). This introduces water, which can hydrolyze the amide, and the presence of acid from the salt can catalyze this process over time.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2][7]
-
Use a Desiccator: When handling the hydrochloride salt, work quickly and store the container inside a desiccator to minimize moisture absorption.
-
Quality Control: If degradation is suspected, verify the purity of your starting material using techniques like ¹H NMR or LC-MS before use.
-
-
-
Cause: Inaccurate Quantification due to Hygroscopicity (HCl Salt).
-
Scientific Rationale: The hydrochloride salt readily absorbs water from the atmosphere. If you weigh the compound in an open atmosphere, you are also weighing an unknown amount of water. This leads to using less of the actual reagent than calculated, making it a limiting reactant and reducing your yield.
-
Solution:
-
Weigh Quickly: Minimize the time the container is open to the air.
-
Use a Glove Box: For highly sensitive reactions, weigh the compound inside a glove box with a controlled, dry atmosphere.
-
Dry Before Use (Advanced): If you suspect the material has absorbed significant moisture, it can be dried under high vacuum. However, ensure the temperature is kept low to prevent sublimation or degradation.
-
-
Problem 2: Appearance of Unexpected Side Products in Mass Spectrometry
Symptoms:
-
LC-MS analysis of the reaction mixture shows peaks that do not correspond to the starting material, desired product, or expected byproducts.
-
A peak corresponding to the hydrolyzed starting material (2-amino-2-methylpropanoic acid) is observed.
Potential Causes & Solutions:
-
Cause: Hydrolysis Under Reaction Conditions.
-
Scientific Rationale: The amide bond can be cleaved under strongly acidic or basic conditions, a reaction known as hydrolysis.[8] If your reaction is run at a low or high pH, or if reagents are dissolved in acidic/basic solutions, you may be inadvertently cleaving your starting material or product.
-
Solution:
-
pH Control: Buffer your reaction mixture to maintain a neutral pH if the chemistry allows.
-
Reagent Choice: Avoid using strong acids or bases unless required by the reaction mechanism. If a base is needed (e.g., to deprotonate the amine), consider using a non-nucleophilic, sterically hindered base (e.g., DIEA) instead of a hydroxide source.
-
Work-up Conditions: During the reaction work-up, minimize the time the mixture is exposed to strong aqueous acids or bases.
-
-
-
Cause: Contamination from Synthesis Impurities.
-
Scientific Rationale: The synthesis of amino acid derivatives can sometimes result in residual starting materials or byproducts. For instance, if synthesized via a Strecker reaction followed by hydrolysis, residual nitriles or byproducts from incomplete hydrolysis could be present.[9][10]
-
Solution:
-
Source High-Purity Material: Purchase reagents from reputable suppliers who provide a certificate of analysis (CoA) detailing the purity. Purity levels should typically be ≥95-98% for synthetic applications.[2][7][11]
-
Purify Before Use: If impurities are suspected and are interfering with your reaction, consider purifying the starting material by recrystallization or column chromatography.
-
-
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing the root cause of poor reaction outcomes.
Caption: Troubleshooting workflow for low yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound? A: For the hydrochloride salt, the main hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][13]
Q2: Which form should I use, the free base or the hydrochloride salt? A: This depends on your reaction.
-
Use the hydrochloride salt when better solubility in aqueous or polar protic solvents is desired.[8] Remember that the amine is protonated, so you will need to add at least one equivalent of a non-nucleophilic base (like triethylamine or DIEA) to free the primary amine for reactions where it acts as a nucleophile.
-
Use the free base in non-polar organic solvents where the salt form has poor solubility. The free base is ready to use as a nucleophile without needing an additional base.
Q3: How can I confirm the identity and purity of my sample? A: Standard analytical techniques are sufficient.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
HPLC: Can be used to assess purity by identifying the presence of contaminants. Many suppliers can provide analytical data like NMR or HPLC upon request.[5][14][15]
Q4: What is the expected reactivity of the primary amine group? A: The primary amine is a nucleophile. It will readily participate in standard amine reactions such as:
-
Amide bond formation (acylation): Reacting with activated carboxylic acids, acid chlorides, or anhydrides.
-
Alkylation: Reacting with alkyl halides.
-
Schiff base formation: Reacting with aldehydes and ketones.[1] The steric hindrance from the adjacent quaternary carbon center can slow down the reaction rate compared to less hindered primary amines. This may require slightly longer reaction times or more forcing conditions.
Q5: Are there any known incompatibilities I should be aware of? A: Avoid strong oxidizing agents, as they can react with the primary amine.[13] Also, as discussed, be cautious with strongly acidic or basic conditions, which can promote hydrolysis of the amide bond.
References
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Next Peptide. (n.d.). 106914-07-2 | this compound. Retrieved January 15, 2026, from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet. Retrieved January 15, 2026, from [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
-
ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved January 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 1219200-57-3|2-Amino-N,N-dimethyl-propanamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 106914-07-2 | this compound | Next Peptide [nextpeptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 12. angenechemical.com [angenechemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 106914-07-2|this compound| Ambeed [ambeed.com]
- 15. 84827-06-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-N,2-dimethylpropanamide
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. For a molecule such as 2-Amino-N,2-dimethylpropanamide, a compound featuring a quaternary center, a primary amine, and a tertiary amide, a comprehensive analytical approach is paramount. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, and offers a comparative perspective with other key analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the precise structure of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of atomic connectivity and spatial relationships.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum is anticipated to be relatively simple, yet informative. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.
-
N-CH₃ Protons: The three protons of the methyl group attached to the amide nitrogen are expected to appear as a singlet. Due to the restricted rotation around the C-N amide bond, it's possible to observe two distinct singlets if the rotation is slow on the NMR timescale at room temperature.[1] However, for a simple N-methyl group, a single, sharp singlet is more probable, likely appearing in the range of δ 2.7-3.0 ppm . This downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
C(CH₃)₂ Protons: The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation. They will present as a sharp singlet, integrating to six protons. Their chemical shift is predicted to be around δ 1.2-1.5 ppm .
-
NH₂ Protons: The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature, but a typical range would be δ 1.5-3.0 ppm . In a protic solvent like D₂O, this signal would disappear due to proton exchange.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
C=O (Amide Carbonyl): The carbonyl carbon of the amide is the most deshielded carbon and is expected to resonate in the range of δ 170-180 ppm .[2]
-
C(CH₃)₂ (Quaternary Carbon): The quaternary carbon, being attached to two methyl groups, an amino group, and a carbonyl group, will have a chemical shift in the range of δ 50-60 ppm . Quaternary carbons often show weaker signals in ¹³C NMR spectra.[3]
-
N-CH₃ Carbon: The carbon of the N-methyl group will be found in the range of δ 25-30 ppm .
-
C(CH₃)₂ Carbons: The two equivalent carbons of the gem-dimethyl group are expected to resonate in the range of δ 20-30 ppm .
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| C(C H₃)₂ | 1.2-1.5 | Singlet | 6H | 20-30 |
| NH ₂ | 1.5-3.0 | Broad Singlet | 2H | - |
| N-C H₃ | 2.7-3.0 | Singlet | 3H | 25-30 |
| C (CH₃)₂ | - | - | - | 50-60 |
| C =O | - | - | - | 170-180 |
A Multi-faceted Approach: Comparison with Alternative Techniques
While NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and identifying structural motifs.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₅H₁₂N₂O, Molecular Weight: 116.16 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 116.[4] Due to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Fragmentation Pattern: The fragmentation of amides is well-characterized.[5][6][7][8] Key fragmentation pathways for this molecule would likely include:
-
α-cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to a fragment corresponding to the acylium ion [C(O)N(CH₃)₂]⁺ at m/z = 72.
-
Cleavage adjacent to the amine: Loss of a methyl group from the molecular ion to give a fragment at m/z = 101.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule.
-
N-H Stretch: The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ .[9][10]
-
C=O Stretch: The amide carbonyl group will show a strong absorption band around 1630-1680 cm⁻¹ .[11]
-
N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹ .[10]
-
C-N Stretch: The C-N stretching vibrations for both the amine and the amide will appear in the fingerprint region, typically between 1000-1350 cm⁻¹ .[12]
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| NMR | Provides detailed connectivity and stereochemical information. Unambiguously identifies the quaternary center and the arrangement of methyl groups. | Lower sensitivity compared to MS. May not provide molecular weight information directly. |
| MS | Confirms molecular weight and formula. Fragmentation pattern provides clues about structural subunits. | Does not provide detailed connectivity information. Isomers may have similar fragmentation patterns. |
| IR | Quickly confirms the presence of key functional groups (amine, amide). | Provides limited information about the carbon skeleton. Spectrum can be complex in the fingerprint region. |
Visualizing the Analytical Workflow
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for small organic molecules. For observing exchangeable protons, DMSO-d₆ is often preferred.
-
Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently swirl or sonicate to dissolve the compound completely.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is essential for sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A longer relaxation delay (2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Conclusion
The structural analysis of this compound is most effectively achieved through a combination of spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed information regarding the carbon-hydrogen framework and functional group placement, Mass Spectrometry and Infrared Spectroscopy offer crucial complementary data for confirming the molecular formula and identifying key functional groups. This integrated analytical approach ensures a confident and unambiguous structural assignment, a critical step in any chemical research and development endeavor.
References
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS). EAG Laboratories. [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chromatography Forum. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. National Institutes of Health. [Link]
-
IR: amines. University of California, Los Angeles. [Link]
-
1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications. [Link]
-
Gas chromatography–mass spectrometry. Wikipedia. [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]
-
Which one is better for an analytical technique, NMR or IR? Why?. Quora. [Link]
-
Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. MDPI. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube. [Link]
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. [Link]
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
13 Carbon NMR. University of Sheffield. [Link]
-
Quantitative prediction of 13C NMR chemical shifts in solvent using PCM‐ONIOM method and optimally selected wave function. Semantic Scholar. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Institutes of Health. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]
-
N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):... ResearchGate. [Link]
-
Determination of structure by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]
-
IR and NMR spectroscopy. Slideshare. [Link]
-
2-amino-N,N-dimethylpropanamide. PubChem. [Link]
-
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. [Link]
-
2-Amino-N-methylpropanamide. PubChem. [Link]
-
[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
-
13-C NMR Chemical Shift Table.pdf. Millersville University. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-N,2-dimethylpropanamide: A Predictive and Comparative Analysis
In the landscape of pharmaceutical development and metabolic studies, the unambiguous identification of small molecules is paramount. Mass spectrometry stands as a cornerstone technology for this purpose, providing not only molecular weight but also rich structural information through fragmentation analysis. This guide offers an in-depth examination of the predicted mass spectrometry fragmentation pattern of 2-Amino-N,2-dimethylpropanamide, a compound of interest due to its structural motifs relevant to medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of fragments to provide a mechanistic understanding of the fragmentation pathways. By comparing its expected behavior to analogous structures, we aim to equip the reader with the expertise to interpret spectra of related compounds and to design robust analytical methods.
Introduction to this compound and its Analytical Significance
This compound (Molecular Formula: C₅H₁₂N₂O, Molecular Weight: 116.16 g/mol ) is a fascinating molecule for mass spectrometric analysis.[1] It combines three key structural features that dictate its fragmentation behavior: a tertiary amide, a primary amine, and a quaternary α-carbon. Understanding how these features interact and direct bond cleavage under ionization is crucial for its characterization in complex matrices.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Monoisotopic Mass | 116.094963 Da | [1] |
| IUPAC Name | 2-amino-N,N-dimethylpropanamide | [1] |
The presence of two nitrogen atoms dictates that its protonated molecule ([M+H]⁺) will have an odd nominal mass-to-charge ratio (m/z 117), while its molecular ion in electron ionization (M⁺˙) will have an even m/z (116), adhering to the Nitrogen Rule.[2] This fundamental principle is the first checkpoint in spectral interpretation.
Predicted Fragmentation Pathways: A Multi-Modal Ionization Approach
The fragmentation of a molecule is highly dependent on the ionization technique employed. Here, we will dissect the predicted fragmentation patterns under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques.
Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID). For this compound, protonation is expected to occur at one of the two basic nitrogen atoms: the primary amine or the amide nitrogen. While amide protonation can occur, the primary amine is generally more basic, making it a likely primary site of protonation. However, fragmentation pathways often proceed through specific protonated forms that facilitate cleavage.[3][4]
A key fragmentation pathway for amides is the cleavage of the amide (N-CO) bond.[4][5] This is a common event in both ESI and EI conditions.[3] For our target molecule, this would lead to two primary product ions.
Pathway A: Amide Bond Cleavage
-
Protonation: The molecule is protonated to form the precursor ion [C₅H₁₂N₂O + H]⁺ at m/z 117 .
-
N-CO Bond Cleavage: Collision-induced dissociation promotes the cleavage of the bond between the amide nitrogen and the carbonyl carbon. This results in the formation of a stable acylium ion and the neutral loss of dimethylamine.
-
Acylium Ion: [C₃H₆NO]⁺ at m/z 72 . This fragment represents the core amino acid structure minus the dimethylamide group.
-
Neutral Loss: Dimethylamine (CH₃)₂NH (mass = 45 Da).
-
Pathway B: α-Cleavage adjacent to the Amine
Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6] This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the quaternary α-carbon in our molecule, this cleavage is particularly favorable as it leads to a highly stable tertiary carbocation or, more likely, a resonance-stabilized immonium ion.
-
Protonation: Precursor ion at m/z 117 .
-
α-Cleavage: Cleavage of the Cα-C(O) bond. This pathway involves the loss of the entire N,N-dimethylcarboxamide group as a neutral radical. However, a more common pathway in ESI for α-amino compounds is the loss of small neutral molecules like water and carbon monoxide.[7] A more direct fragmentation would be the loss of the carboxamide group.
-
Immonium Ion Formation: Loss of the CON(CH₃)₂ group (mass = 71 Da) would lead to the [C₂H₇N]⁺ fragment at m/z 44 .
-
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound under ESI-MS/MS conditions.
Electron Ionization (EI-MS)
EI is a high-energy "hard" ionization technique that creates a molecular ion radical (M⁺˙). This high internal energy leads to extensive and often complex fragmentation, providing a detailed fingerprint of the molecule.[8]
Pathway C: α-Cleavage (Dominant Pathway)
The most favorable fragmentation for aliphatic amines and compounds with quaternary centers is α-cleavage.[6][9] The cleavage occurs at the C-C bond adjacent to the heteroatom, with the charge being retained on the fragment containing the heteroatom. The stability of the resulting carbocation is a major driving force.
-
Ionization: Formation of the molecular ion [C₅H₁₂N₂O]⁺˙ at m/z 116 .
-
α-Cleavage: The bond between the quaternary α-carbon and the carbonyl carbon is weak and its cleavage leads to a resonance-stabilized cation. The loss of a methyl radical is also highly probable.
-
Loss of Carboxamide Radical: Cleavage of the Cα-C(O) bond results in the loss of a ·CON(CH₃)₂ radical (mass = 71 Da), forming a stable tertiary amine fragment ion [C₂H₇N]⁺˙ at m/z 45 . However, a more likely fragment would be the immonium ion at m/z 44 .
-
Loss of Methyl Radical: Cleavage of a Cα-CH₃ bond leads to the loss of a ·CH₃ radical (mass = 15 Da). This forms a highly stable, resonance-stabilized acylium ion [C₄H₉N₂O]⁺ at m/z 101 . This is often a very strong peak.
-
Pathway D: Amide-based Fragmentation
Cleavage adjacent to the amide group is also expected.
-
N-CO Bond Cleavage: As seen in ESI, cleavage of the amide bond can occur, leading to the loss of a neutral dimethylamine molecule (mass = 45 Da) and formation of an acylium ion radical [C₃H₅O]⁺˙ at m/z 71 .[4][5]
-
Cleavage α to Carbonyl: Cleavage of the Cα-C(O) bond can also be initiated by the amide group, resulting in the formation of the [CON(CH₃)₂]⁺ ion at m/z 72 .
The following diagram illustrates the predicted EI-MS fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound molecular ion under EI-MS conditions.
Comparative Fragmentation Analysis
To build confidence in our predictions, we compare the expected fragmentation of this compound with structurally related molecules.
| Compound | Key Structural Difference | Predicted Dominant Fragmentation | Rationale |
| 2-Aminopropanamide | Primary Amide | Loss of ·CONH₂ (m/z 44) | McLafferty rearrangement is not possible. α-cleavage leads to the loss of the carboxamide radical. |
| 2-Amino-N-methylpropanamide | Secondary Amide | N-CO bond cleavage; α-cleavage | Similar to the target, but with a different neutral loss (methylamine vs. dimethylamine). |
| 2-Amino-2-methylpropanoic acid | Carboxylic Acid | Loss of H₂O and CO[7] | The fragmentation of α-amino acids commonly proceeds via sequential loss of water and carbon monoxide from the protonated molecule to yield an immonium ion.[7] |
| N,N-Dimethylpropanamide | No α-amino group | McLafferty Rearrangement | If a γ-hydrogen is available, the McLafferty rearrangement is a characteristic fragmentation for amides, which is not possible for our target molecule due to the α-amino group.[5] |
This comparison highlights how the unique combination of a quaternary α-carbon and a tertiary amide in this compound directs fragmentation towards α-cleavage (loss of a methyl radical to form m/z 101) and amide bond cleavage, while precluding other common pathways like the McLafferty rearrangement.
Experimental Protocol for Method Validation
To empirically validate the predicted fragmentation patterns, the following experimental protocol is proposed. This protocol is designed to be self-validating by including systematic adjustments to key parameters.
Objective
To acquire high-resolution ESI-MS/MS and EI-MS spectra for this compound to confirm its structure and elucidate its fragmentation pathways.
Materials and Instrumentation
-
Analyte: this compound (≥95% purity)[10]
-
Solvents: LC-MS grade water, acetonitrile, methanol, formic acid.
-
Instrumentation:
-
A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole (QqQ) mass spectrometer capable of both ESI and EI (with appropriate source).
-
An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction (for ESI).
-
Step-by-Step Methodology: ESI-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality: The acidic mobile phase ensures efficient protonation of the analyte in the ESI source, maximizing the signal for the [M+H]⁺ precursor ion.
-
-
Infusion Analysis (Method Development):
-
Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan MS spectrum in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 117.1.
-
Trustworthiness: Direct infusion allows for optimization of source parameters (e.g., capillary voltage, gas flow, temperature) independent of chromatographic effects to achieve a stable and robust signal.
-
-
MS/MS Analysis:
-
Select the m/z 117.1 ion as the precursor for fragmentation.
-
Perform a product ion scan by ramping the collision energy (e.g., from 10 to 40 eV).
-
Expertise: Ramping the collision energy provides a complete picture of the fragmentation process. Low energies will favor the most stable, primary fragments, while higher energies will induce further fragmentation, helping to piece together the entire pathway. This process is crucial for differentiating isomers which may have similar primary fragments but different energy-resolved breakdown curves.[7]
-
-
LC-MS/MS Analysis (Application):
-
(Optional, for mixture analysis) Inject the sample onto a C18 reverse-phase column with a gradient elution from 95% water (0.1% formic acid) to 95% acetonitrile (0.1% formic acid).
-
Set up a multiple reaction monitoring (MRM) method on a QqQ instrument using the transitions predicted (e.g., 117.1 -> 72.1 and 117.1 -> 44.1) for quantification purposes.
-
The following diagram outlines the experimental workflow.
Sources
- 1. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
A Comparative Guide to HPLC Purity Assessment of 2-Amino-N,2-dimethylpropanamide
This guide provides an in-depth comparison of methodologies for assessing the chemical purity of 2-Amino-N,2-dimethylpropanamide, a key building block in pharmaceutical synthesis. As a small, polar, and non-chromophoric molecule, it presents unique challenges for traditional analytical techniques. Here, we detail a robust High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization and compare its performance characteristics against a well-established alternative, Gas Chromatography with Flame Ionization Detection (GC-FID).
The selection of an analytical method is a critical decision in drug development, directly impacting quality control and regulatory compliance. This document is intended for researchers, analytical chemists, and quality assurance professionals, offering a comprehensive framework for method selection and implementation based on scientific principles and practical considerations.
The Analytical Challenge: Properties of this compound
This compound (CAS: 106914-07-2) is a short-chain aliphatic amide.[1][2] Its structure, featuring a primary amine and a tertiary amide, results in high polarity and low volatility. Crucially, it lacks a significant chromophore, rendering direct UV detection by HPLC highly insensitive. Therefore, analytical strategies must be designed to overcome these intrinsic properties.
Common approaches for analyzing such compounds include derivatization to enhance detectability and chromatographic retention, or utilizing alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4] For this guide, we focus on a widely adopted and validated pre-column derivatization strategy for HPLC and compare it with GC, another powerful technique for analyzing small molecules, which also necessitates derivatization for this analyte.[5]
Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization
This method leverages the reaction of the primary amine on this compound with a derivatizing agent to attach a UV-active or fluorescent moiety. o-Phthalaldehyde (OPA), in the presence of a thiol like 3-mercaptopropionic acid, is an excellent choice as it reacts rapidly and specifically with primary amines under mild conditions to form a highly fluorescent isoindolic derivative.[6] This allows for sensitive detection and overcomes the challenge of the analyte's missing chromophore.
Experimental Protocol: HPLC-FLD
1. Reagent and Standard Preparation:
-
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 4.6 with phosphoric acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Derivatization Reagent (OPA): Dissolve 5 mg of o-phthalaldehyde and 25 µL of 3-mercaptopropionic acid in 10 mL of 0.1 M borate buffer (pH 10.2). This reagent should be prepared fresh daily.
-
Standard Solution: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Create a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
2. Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the test sample in the diluent to a nominal concentration of 1.0 mg/mL.
-
For derivatization (can be automated by the autosampler), mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.[7]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector (FLD).
-
Column: Hypersil Gold C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.
-
Detection (FLD): Excitation: 230 nm, Emission: 450 nm.[6]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 72 28 10.0 20 80 15.0 20 80 15.5 72 28 | 18.5 | 72 | 28 |
Causality and Rationale for Method Choices
-
Pre-Column Derivatization: This is the cornerstone of the method. Without it, the analyte is practically invisible to standard UV detectors and poorly retained on a C18 column. OPA is chosen for its rapid, specific reaction with primary amines and the high quantum yield of the resulting derivative, enabling sensitive fluorescence detection.[6]
-
Reversed-Phase C18 Column: The derivatized analyte is significantly less polar than the parent compound, making it well-suited for separation on a standard C18 stationary phase.
-
Gradient Elution: The gradient program ensures that the derivatized analyte is eluted with a good peak shape and that any potential impurities, which may have different polarities, are adequately resolved from the main peak.
-
Fluorescence Detection: FLD offers superior sensitivity and selectivity compared to UV detection, which is crucial for accurately quantifying low-level impurities. The chosen wavelengths are optimal for the OPA-derivatized amine.[6]
Alternative Method: Gas Chromatography with Derivatization (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile compounds.[8] Since this compound itself is not sufficiently volatile, a derivatization step is required to increase its volatility and improve chromatographic performance. Silylation, using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective strategy for amines.[5]
Experimental Protocol: GC-FID
1. Reagent and Standard Preparation:
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Standard Solution: Prepare a stock solution of this compound at 1.0 mg/mL in DMF. Create working standards by serial dilution.
2. Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the test sample in DMF to a nominal concentration of 1.0 mg/mL.
-
To 100 µL of the sample or standard solution, add 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 80°C for 30 minutes.[5]
-
Cool the vial to room temperature before injection.
3. Chromatographic Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.[9]
-
Causality and Rationale for Method Choices
-
Derivatization: The polar N-H bond of the primary amine is replaced with a nonpolar and bulky tert-butyldimethylsilyl (TBDMS) group. This derivatization blocks the active hydrogen, reduces polarity, and significantly increases the volatility of the analyte, making it suitable for GC analysis.[5]
-
HP-5ms Column: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of derivatized compounds.
-
Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds. It provides a linear response over a wide concentration range and is well-suited for purity analysis where the identity of potential impurities may be unknown.
Method Comparison
The choice between HPLC and GC depends on several factors including available instrumentation, required sensitivity, sample throughput, and the nature of potential impurities.
Performance Data Comparison
The following table summarizes typical performance characteristics for the two methods, based on validation data for analogous compounds.[6][9][10]
| Parameter | HPLC with Pre-Column Derivatization (FLD) | GC with Derivatization (FID) |
| Principle | Liquid chromatography of a fluorescent derivative | Gas chromatography of a volatile silyl derivative |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 ng/mL | ~0.3 - 3 µg/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | Moderate (approx. 20 min/sample) | Moderate (approx. 20 min/sample) |
| Selectivity | High (due to specific derivatization and FLD) | Moderate (potential interference from other volatile impurities) |
| Robustness | Good, but sensitive to pH and reagent stability | Excellent, FID is a very robust detector |
Conclusion and Recommendation
Both the detailed HPLC-FLD and GC-FID methods are viable for the purity assessment of this compound, provided an appropriate derivatization step is included.
The HPLC-FLD method is recommended for applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities or for release testing in late-stage drug development. The pre-column derivatization with OPA is specific for primary amines, and fluorescence detection provides an exceptionally low detection limit, minimizing the risk of overlooking critical low-level impurities.
The GC-FID method serves as an excellent orthogonal technique for method validation and for screening raw materials or intermediates where high sensitivity is not the primary concern. Its robustness and the universal nature of the FID detector are advantageous. However, its lower sensitivity compared to the HPLC-FLD method and the high-temperature requirements may be limiting factors.
Ultimately, the choice of method should be guided by a risk-based assessment of the analytical requirements, regulatory expectations, and the specific impurity profile of the this compound sample.
References
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]
-
PubChem. 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
- Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
National Institutes of Health (NIH). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available at: [Link]
-
Next Peptide. 106914-07-2 | this compound. Available at: [Link]
-
National Institutes of Health (NIH). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]
-
Hindawi. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Available at: [Link]
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
In the landscape of pharmaceutical synthesis and drug development, the selection of amine building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the reactivity of 2-Amino-N,2-dimethylpropanamide with other structurally related primary amines. We will delve into the nuanced interplay of steric and electronic effects that govern the nucleophilicity of these compounds, supported by a robust theoretical framework and detailed, actionable experimental protocols for direct reactivity comparison. This document is intended for researchers, medicinal chemists, and process development scientists seeking to make informed decisions in the selection of amine synthons.
Introduction: The Critical Role of Amine Reactivity in Drug Synthesis
Amines are fundamental building blocks in a vast array of pharmaceuticals, participating in crucial bond-forming reactions such as N-acylation and N-alkylation to construct the core scaffolds of drug molecules. The reactivity of the amine nitrogen is a paramount consideration, dictating reaction kinetics, yields, and even the feasibility of a synthetic transformation. An amine that is too reactive may lead to undesired side reactions and impurities, while an amine with low reactivity can necessitate harsh reaction conditions, potentially compromising the integrity of complex molecules.
This compound presents a unique structural motif: a primary amine positioned on a quaternary carbon center. This arrangement imparts significant steric hindrance around the nucleophilic nitrogen atom, a feature that can be both a challenge and a strategic advantage in synthesis. Understanding its reactivity profile in comparison to other primary amines is therefore essential for its effective utilization.
Structural and Electronic Considerations: A Tale of Two Effects
The reactivity of an amine is primarily governed by two competing factors:
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents on the amine influences the electron density on the nitrogen atom. Alkyl groups are generally electron-donating through an inductive effect, which increases the nucleophilicity and basicity of the amine.
-
Steric Hindrance: The size and spatial arrangement of the groups surrounding the nitrogen atom can physically impede its approach to an electrophilic center, thereby reducing its effective reactivity.[1][2]
In the case of this compound, the presence of two methyl groups on the α-carbon creates a sterically congested environment around the primary amino group. This is analogous to the well-studied sterically hindered amine, tert-butylamine.[1][2] This steric bulk is the dominant factor influencing its reactivity.
To provide a clear comparison, we will consider the following amines:
-
This compound: Our topic of interest, featuring a primary amine on a quaternary carbon.
-
tert-Butylamine: A classic example of a sterically hindered primary amine, serving as a key comparator.[3][4]
-
Neopentylamine: A primary amine with a quaternary carbon in the β-position, offering a comparison of the effect of moving the steric bulk further from the nitrogen.[5][6][7]
-
n-Butylamine: A linear, unhindered primary amine, representing a baseline for "normal" reactivity.[4]
Visualizing Steric Hindrance
The following diagram illustrates the structural differences and the resulting steric congestion around the nitrogen atom for our selected amines.
Caption: Structural comparison of selected primary amines.
Theoretical Framework for Reactivity Comparison: Mayr's Nucleophilicity Scale
To quantify and compare the nucleophilicity of these amines, we can turn to established reactivity scales. Mayr's nucleophilicity scale provides a quantitative framework for predicting reaction rates based on the nucleophilicity parameter (N) of the nucleophile and the electrophilicity parameter (E) of the electrophile.[8][9][10]
The general trend for amine nucleophilicity is: secondary amines > primary amines > ammonia.[11] However, steric hindrance can significantly alter this trend. For instance, the bulky tert-butyl group in tert-butylamine reduces its nucleophilicity by a factor of about 1000 compared to a typical primary amine like n-propylamine.[11][12]
Given its structural similarity to tert-butylamine, we can predict that this compound will also exhibit significantly reduced nucleophilicity due to steric hindrance.
Comparative Reactivity in Key Pharmaceutical Transformations
We will now compare the expected reactivity of this compound with our selected amines in two fundamental reactions in pharmaceutical synthesis: N-acylation and N-alkylation.
N-Acylation Reactions
N-acylation is the formation of an amide bond, a cornerstone of peptide synthesis and the construction of many APIs. The reaction typically involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or an acid anhydride.[13][14]
Expected Reactivity Order (Acylation): n-Butylamine > Neopentylamine > This compound ≈ tert-Butylamine
-
n-Butylamine: With minimal steric hindrance, it is expected to react rapidly with acylating agents.
-
Neopentylamine: The steric bulk is one carbon removed from the nitrogen, leading to a lesser, but still noticeable, reduction in reactivity compared to n-butylamine.[5][6]
-
This compound and tert-Butylamine: The significant steric hindrance around the nitrogen atom in both molecules is expected to dramatically decrease their acylation rates.[1][3] In some cases, these amines may fail to react under standard conditions or require specialized, highly reactive acylating agents or catalysts.[3]
Data Presentation: Qualitative Comparison of Acylation Reactivity
| Amine | Structure | Expected Acylation Reactivity | Rationale |
| n-Butylamine | CH₃(CH₂)₃NH₂ | High | Unhindered primary amine. |
| Neopentylamine | (CH₃)₃CCH₂NH₂ | Moderate | Steric bulk is β to the nitrogen.[5][15] |
| tert-Butylamine | (CH₃)₃CNH₂ | Low | Significant steric hindrance at the α-carbon.[2][3] |
| This compound | (CH₃)₂C(NH₂)C(=O)N(CH₃)₂ | Low | Significant steric hindrance at the α-carbon. |
N-Alkylation Reactions
N-alkylation involves the formation of a new carbon-nitrogen bond through the reaction of an amine with an alkylating agent, typically an alkyl halide. This is a classic SN2 reaction where the amine acts as the nucleophile.[16]
Expected Reactivity Order (Alkylation): n-Butylamine > Neopentylamine > This compound ≈ tert-Butylamine
The rationale for this reactivity trend is similar to that for acylation. The steric bulk around the nitrogen atom hinders its ability to attack the electrophilic carbon of the alkyl halide. For highly hindered amines like tert-butylamine and, by extension, this compound, direct alkylation via SN2 is often inefficient.[3] Alternative methods like reductive amination may be more successful.[3]
Experimental Design for a Definitive Reactivity Comparison
To provide concrete, quantitative data for the comparison of these amines, a standardized experimental protocol is essential. We propose a competitive acylation reaction monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for real-time reaction monitoring and kinetic analysis.[17][18][19][20]
Proposed Experimental Workflow: Competitive Acylation
This experiment will determine the relative rates of acylation for a pair of amines competing for a limited amount of an acylating agent.
Caption: Experimental workflow for competitive acylation.
Detailed Experimental Protocol
Materials:
-
This compound
-
n-Butylamine
-
Neopentylamine
-
tert-Butylamine
-
Acetic Anhydride
-
Deuterated Chloroform (CDCl₃)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution containing 0.1 mmol of this compound and 0.1 mmol of the competitor amine (e.g., n-butylamine) in 0.5 mL of CDCl₃.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the amine mixture before the addition of the acylating agent. This will serve as the t=0 reference.
-
Initiation of Reaction: Add 0.05 mmol of acetic anhydride to the NMR tube, quickly cap and invert the tube to mix, and immediately place it in the NMR spectrometer.
-
Reaction Monitoring: Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes) for a total duration sufficient to observe significant conversion (e.g., 60 minutes).
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the starting amines and the newly formed amide products.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration of each amide product as a function of time. The initial slope of these plots will be proportional to the initial rate of reaction for each amine.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two amines.
-
Conclusion and Future Outlook
The reactivity of this compound is significantly influenced by the steric hindrance imposed by the quaternary carbon center adjacent to the primary amino group. Its reactivity profile is expected to be very similar to that of tert-butylamine, characterized by a markedly lower nucleophilicity compared to less hindered primary amines like n-butylamine and neopentylamine.
This diminished reactivity is not necessarily a disadvantage. In complex molecule synthesis, a less reactive amine can offer greater selectivity, preventing unwanted side reactions with other electrophilic centers in the molecule. The proposed competitive acylation experiment provides a robust and straightforward method for quantitatively assessing the reactivity of this compound against other primary amines, enabling chemists to make data-driven decisions in their synthetic strategies.
Future work should focus on expanding the range of electrophiles and reaction conditions tested to build a more comprehensive reactivity profile for this compound. This will further empower its strategic application in the development of next-generation pharmaceuticals.
References
-
Fiveable. (n.d.). Tert-butylamine. [Link]
-
Grokipedia. (n.d.). Neopentylamine. [Link]
-
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]
-
Semantic Scholar. (n.d.). NMR reaction monitoring in flow synthesis. [Link]
-
ResearchGate. (2025). Developing a Modern Approach To Account for Steric Effects in Hammett-Type Correlations. [Link]
-
ACS Publications. (n.d.). Predicting Solvent-Dependent Nucleophilicity Parameter with a Causal Structure Property Relationship. [Link]
-
ACS Publications. (n.d.). Developing a Modern Approach To Account for Steric Effects in Hammett-Type Correlations. [Link]
-
MDPI. (n.d.). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations. [Link]
-
NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Mayr, H. (n.d.). Reactivity Scales Nucleophiles Electrophiles. [Link]
-
ACS Publications. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]
-
ResearchGate. (2025). Do general nucleophilicity scales exist?. [Link]
-
NIH. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. [Link]
-
ResearchGate. (2025). Nucleophilicities of Primary and Secondary Amines in Water. [Link]
-
PlumX Metrics. (n.d.). Combined experimental and computational study on elucidating steric effects in amine-based CO 2 capture. [Link]
-
NIH. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [Link]
-
StudySmarter. (2022). Basicity and Nucleophilicity of Amines. [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Brotzel, F. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
-
Journal of Chemistry and Technologies. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. [Link]
-
NIH. (n.d.). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. [Link]
-
NIH. (2025). Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-(ethylideneamino)-N,2-dimethylpropanamide. [Link]
-
PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the performance comparisons between Tert - Butylamine and its substitutes? - Blog - Wanhongrun [zbwhr.com]
- 5. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 6. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. cup.lmu.de [cup.lmu.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. acylation of amines [entrancechemistry.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. grokipedia.com [grokipedia.com]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. [PDF] NMR reaction monitoring in flow synthesis | Semantic Scholar [semanticscholar.org]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
A Senior Application Scientist’s Guide to Sterically Hindered Intermediates in Drug Synthesis: A Comparative Analysis Featuring 2-Amino-N,2-dimethylpropanamide
Introduction
In the intricate world of drug development, the selection of chemical intermediates is a pivotal decision that profoundly influences the synthetic efficiency, metabolic stability, and pharmacological profile of an active pharmaceutical ingredient (API). While simple linear intermediates form the backbone of many syntheses, the strategic incorporation of sterically hindered building blocks is an increasingly vital approach for conferring advantageous properties such as enhanced proteolytic resistance and conformational rigidity.
This guide provides an in-depth comparison of the efficacy of 2-Amino-N,2-dimethylpropanamide and its parent amino acid, α-aminoisobutyric acid (Aib), against alternative synthetic strategies. We will explore not only direct analogues but also divergent methodologies like multicomponent reactions (MCRs) that leverage simpler inputs to achieve molecular complexity. Through objective analysis and supporting experimental frameworks, this document will empower researchers, scientists, and drug development professionals to make informed decisions when navigating the complex landscape of medicinal chemistry.
Section 1: The α-Aminoisobutyric Acid (Aib) Motif: A Paradigm of Structural Control
The core value of an intermediate like this compound stems directly from the structural properties of its parent, α-aminoisobutyric acid (Aib). Aib is a non-proteinogenic amino acid distinguished by a gem-dimethyl group at its α-carbon[1]. This seemingly minor modification has profound implications for peptide and drug design.
Causality of Aib's Influence: The gem-dimethyl substitution sterically restricts the Ramachandran space available to the amino acid residue. This constraint forces the peptide backbone into a well-defined helical conformation, typically a 3₁₀-helix[2]. The expertise in the field shows that this induced helicity is not merely a structural curiosity; it is a powerful tool for:
-
Enhancing Metabolic Stability: Standard peptides are often susceptible to rapid degradation by proteases. The unnatural structure of Aib and the stable helix it promotes provide a steric shield, significantly increasing resistance to enzymatic degradation[3][4]. Studies have shown that replacing Alanine with Aib in nucleopeptides leads to compounds substantially unaffected by serum enzymes[4].
-
Improving Bioavailability: By locking the molecule into a specific, stable conformation, the entropic penalty for binding to a biological target is minimized[1]. This can lead to higher binding affinity and improved therapeutic efficacy.
-
Creating Peptidomimetics: Aib is a cornerstone in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties[5]. These are crucial in developing drugs targeting protein-protein interactions or specific receptors[1].
This compound can be viewed as an activated form of the Aib motif, where the carboxylic acid is pre-functionalized as an N,N-dimethylamide. This makes it a ready-to-use building block for synthetic routes where this specific amide functionality is desired in the final product, potentially obviating the need for a separate coupling step for the C-terminus.
Section 2: Comparative Synthetic Strategies and Key Intermediates
The efficacy of an intermediate cannot be assessed in a vacuum. It is intrinsically linked to the synthetic strategy employed. Here, we compare the conventional stepwise approach using Aib derivatives with the highly convergent multicomponent reaction strategy.
Stepwise Synthesis via Amide Bond Coupling
The most common method for incorporating intermediates like Aib is through sequential amide bond formation, a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis[1][5].
The Challenge of Steric Hindrance: The very feature that makes Aib valuable—its steric bulk—also makes it notoriously difficult to couple. The gem-dimethyl group shields the carbonyl carbon, slowing down the reaction kinetics and often leading to incomplete reactions. This necessitates the use of highly efficient, potent coupling reagents.
Comparative Efficacy of Coupling Reagents: The choice of coupling reagent is critical for successfully incorporating hindered intermediates. Carbodiimides like DCC, while inexpensive, are often insufficient[6]. Modern uronium/aminium and phosphonium salt-based reagents are required.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Key Considerations & Causality |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | HATU is generally considered the gold standard for difficult couplings due to the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which acts as a superior activating agent and base, accelerating the formation of the active ester and minimizing side reactions like racemization.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | PyBOP was developed as a safer alternative to the carcinogenic BOP reagent.[8][9] It is particularly useful for cyclization steps or when excess reagent is needed, as it does not form guanidinium by-products with the free N-terminus of the peptide chain. |
| "Green" Reagents | T3P® (Propylphosphonic anhydride) | Moderate to High | Gaining traction due to its non-toxic nature and water-soluble byproducts, which simplifies purification. Its efficacy in sterically hindered couplings is an area of active research, offering a potentially more sustainable but sometimes less potent alternative to uronium salts.[8] |
Experimental Protocol: Coupling of a Hindered Amino Acid (Fmoc-Aib-OH)
This protocol outlines a representative manual solid-phase synthesis cycle for coupling Fmoc-Aib-OH onto a resin-bound peptide chain.
-
Resin Preparation: Swell 1.0 g of Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh 10 mL solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents, 2.0 mmol), HATU (3.9 equivalents, 1.95 mmol), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 4.0 mmol) in 8 mL of DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes. Causality: Pre-activation ensures the formation of the highly reactive O-acylisourea intermediate before its addition to the resin, maximizing coupling efficiency.
-
Add the activation mixture to the deprotected resin. Agitate at room temperature for 2-4 hours. Note: Longer coupling times are required for hindered residues compared to standard amino acids.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
Workflow Visualization
Caption: Conceptual flow of a Ugi four-component reaction (U-4CR).
Section 3: Industrial & Cost-Effectiveness Considerations
While laboratory-scale synthesis prioritizes efficacy and novelty, industrial production places a heavy emphasis on scalability, safety, and cost.
-
Cost of Reagents: High-performance coupling reagents like HATU are significantly more expensive than classic reagents like carbodiimides or the components of MCRs. [6][10]The cost-benefit analysis must weigh the price of the reagent against the potential for higher yields, purity, and reduced purification costs. [8]* Process Scalability: The synthesis of 3-Amino-2,2-dimethylpropanamide (a structural isomer of our topic compound) as a key intermediate for the antihypertensive drug Aliskiren provides a valuable case study in scalable manufacturing. The optimized industrial process involves distinct, high-yield steps of dimethylation, ammonolysis, and hydrogenation that are designed for multi-kilogram production. [11]This highlights that for a specific, high-value target, developing a robust, stepwise synthesis of a key intermediate is often the preferred industrial strategy over more complex one-pot reactions.
-
Solution-Phase vs. Solid-Phase: For large-scale peptide API production, liquid-phase (solution-phase) peptide synthesis (LPPS) can offer significant cost advantages over SPPS. LPPS avoids the high cost of resin and does not require large excesses of reagents and solvents, making it more economical for multi-kilogram quantities. [12]
Conclusion
The efficacy of this compound as an intermediate in drug synthesis is best understood not in isolation, but within the strategic context of its application. It is not merely a linker but a functional building block designed to impart specific, highly desirable properties—namely conformational rigidity and metabolic stability—derived from its core Aib structure.
-
For targeted drug design , where the goal is to synthesize a specific molecule with a precisely controlled three-dimensional structure (e.g., a peptidomimetic), the use of Aib and its derivatives via a stepwise synthetic approach with potent coupling reagents like HATU is the superior strategy, despite the higher reagent cost.
-
For drug discovery and lead generation , where the objective is to rapidly explore a vast and diverse chemical space, multicomponent reactions using simpler, cheaper intermediates offer a more efficient and powerful alternative for generating novel scaffolds.
Ultimately, the choice of intermediate and synthetic strategy is a function of the project's goal. This compound and its congeners represent a class of specialist intermediates whose true efficacy lies in their ability to solve critical challenges in modern medicinal chemistry, transforming transient peptides into stable, potent therapeutic candidates.
References
- The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis - Benchchem.
- Boc-α-aminoisobutyric acid - Chem-Impex.
- Boc-L-α-aminobutyric acid - Chem-Impex.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchG
- Design and synthesis of cationic Aib-containing antimicrobial peptides: conform
- Passerini reaction - Wikipedia.
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- CAS 104055-39-2: BOC-AIB-OSU | CymitQuimica.
- Ugi Reaction - Organic Chemistry Portal.
- Ugi reaction in the synthesis of drug-like small molecules.
- Passerini Reaction - Alfa Chemistry.
- Ugi reaction - Wikipedia.
- Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications | Request PDF - ResearchG
- A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent comp
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Cost-Effective Peptide Synthesis: The Advantage of HBPyU Sourcing in China.
- Solution-phase synthesis of Aib-containing cyclic hexapeptides - PubMed.
- Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.
- Passerini Reaction - Organic Chemistry Portal.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes - Benchchem.
- Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed.
- Cambrex Case Study-Peptide synthesis-Delivering cost-effective str
- N,N-Dimethyl-2-amino-2-methylpropanamide synthesis - chemicalbook.
- Publication: - Synthesis of Poly-Aib Oligopeptides and Aib-Containing Peptides via the 'Azirine/Oxazolone Method', and their crystal structures - ZORA.
- Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis.
- N,N-Dimethyl-2-amino-2-methylpropanamide 62983-26-0 wiki - Guidechem.
- 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem.
- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog.
- 2-Amino-N,2-dimethyl-propanamide - Advanced ChemBlocks.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- SAFETY D
- 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem.
- Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermedi
- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development - Benchchem.
- 2-Amino-N,N-dimethylpropanamide hydrochloride | SCBT - Santa Cruz Biotechnology.
- Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed.
- Amino Acids for Pharmaceutical Intermedi
Sources
- 1. lifetein.com [lifetein.com]
- 2. Synthesis of Poly-Aib Oligopeptides and Aib-Containing Peptides via the 'Azirine/Oxazolone Method', and their crystal structures [zora.uzh.ch]
- 3. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. cambrex.com [cambrex.com]
Biological activity screening of 2-Amino-N,2-dimethylpropanamide derivatives
A Comparative Guide to the Biological Activity Screening of 2-Amino-N,2-dimethylpropanamide Derivatives
Executive Summary
The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with scaffold-based drug design emerging as a highly effective strategy. The this compound scaffold represents a class of small molecules with significant potential, owing to its structural rigidity and capacity for diverse functionalization. This guide provides a comprehensive framework for the initial biological activity screening of novel derivatives of this scaffold. We present a multi-platform screening approach targeting three critical therapeutic areas: oncology, neurology, and infectious diseases. By comparing the performance of hypothetical derivatives against established clinical standards—Doxorubicin (anticancer), Phenytoin/Diazepam (anticonvulsant), and Ciprofloxacin (antibacterial)—this guide offers a blueprint for researchers to identify and advance promising lead compounds. Detailed, self-validating protocols for key in vitro and in vivo assays are provided, supported by a rationale for each experimental choice and a clear methodology for data interpretation.
Introduction: The Propanamide Scaffold in Drug Discovery
The propanamide moiety is a privileged structure in medicinal chemistry, featured in a wide array of approved drugs. Its stability and ability to participate in hydrogen bonding make it an excellent backbone for designing molecules that interact with biological targets. The specific scaffold, this compound, offers a unique combination of a primary amine and a tertiary amide, providing distinct points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
The objective of this guide is to present a logical, efficient, and comparative workflow for elucidating the potential biological activities of novel derivatives built upon this core structure. By employing standardized, well-validated screening assays, researchers can generate robust and comparable data, facilitating the critical decision-making process in early-stage drug discovery.
Part 1: Anticancer and Cytotoxicity Screening
Causality and Experimental Rationale
The initial step in evaluating a new chemical entity for anticancer potential is to assess its general cytotoxicity.[1] This broad-spectrum analysis determines if the compound can induce cell death or inhibit proliferation, which are foundational characteristics of a chemotherapeutic agent.[1] We employ a two-pronged in vitro approach to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, while also assessing selectivity for cancer cells over healthy cells.
Comparative Compounds
-
Test Compounds: Derivative A, Derivative B
-
Positive Control: Doxorubicin (a well-characterized cytotoxic agent)[2]
-
Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO)
Experimental Workflow: From General Viability to Cytotoxicity
The following workflow ensures a logical progression from identifying general antiproliferative effects to confirming cytotoxic mechanisms.
Caption: Workflow for in vitro anticancer screening.
Protocol 1: MTT Assay for Cellular Viability
This colorimetric assay measures the activity of mitochondrial dehydrogenase enzymes in living cells, which convert the yellow MTT salt into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3][4]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of Derivative A, Derivative B, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[2][5] It serves as a direct marker of cell death.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT protocol, but treat cells for a 24-hour period.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate in the dark at room temperature for 15-30 minutes. Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Data Presentation and Comparative Analysis
The results of the cytotoxicity screening are summarized to compare potency and selectivity.
Table 1: Cytotoxicity (IC₅₀) and Selectivity Index of Propanamide Derivatives
| Compound | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) | HEK293 (IC₅₀, µM) | Selectivity Index (HEK293/MCF-7) |
|---|---|---|---|---|
| Derivative A | 25.4 ± 2.1 | 31.2 ± 3.5 | > 100 | > 3.9 |
| Derivative B | 8.1 ± 0.9 | 12.5 ± 1.4 | 55.7 ± 6.3 | 6.9 |
| Doxorubicin | 1.5 ± 0.3 | 2.2 ± 0.4 | 9.8 ± 1.1 | 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
Potency: Derivative B exhibits significantly higher potency against both cancer cell lines compared to Derivative A. Its IC₅₀ against MCF-7 cells (8.1 µM) approaches that of the clinical standard, Doxorubicin.[4]
-
Selectivity: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.[4] Derivative B shows a favorable SI of 6.9, comparable to Doxorubicin, indicating it is nearly 7 times more toxic to breast cancer cells than to non-cancerous kidney cells. Derivative A shows lower potency but good selectivity.
Part 2: Anticonvulsant Activity Screening
Causality and Experimental Rationale
To evaluate the potential of the derivatives to modulate neuronal excitability, we use two widely accepted, complementary in vivo seizure models in rodents.[6] The Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test are the primary screens used to predict a compound's clinical utility against different types of epilepsy.[7][8] The MES model identifies agents effective against generalized tonic-clonic (grand mal) seizures, while the PTZ model is sensitive to drugs that treat absence (petit mal) seizures.[8][9]
Comparative Compounds
-
Test Compounds: Derivative A, Derivative B
-
Positive Controls: Phenytoin (MES model), Diazepam (PTZ model)[9]
-
Vehicle Control: Saline with 5% Tween 80
Experimental Workflow: Differentiating Anticonvulsant Profiles
This workflow outlines the process for characterizing the anticonvulsant profile of the test compounds.
Caption: Workflow for in vivo anticonvulsant screening.
Protocol 3: Maximal Electroshock (MES) Seizure Model
This model assesses a compound's ability to prevent the spread of seizures.[8]
Methodology:
-
Animal Dosing: Administer the test compounds, Phenytoin (25 mg/kg), or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
Pre-treatment Time: Wait for the time of peak effect (e.g., 30-60 minutes).
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10]
-
Analysis: Record the number of animals protected in each group and express the result as a percentage of protection.
Protocol 4: Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Model
This chemical-induced seizure model evaluates a compound's ability to raise the seizure threshold.[9]
Methodology:
-
Animal Dosing: Administer the test compounds, Diazepam (4 mg/kg), or vehicle i.p. to groups of mice.
-
Pre-treatment Time: Wait for the time of peak effect.
-
Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes.
-
Endpoint: The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.[9]
-
Analysis: Record the number of animals protected and calculate the percentage of protection.
Data Presentation and Comparative Analysis
The data allows for a direct comparison of the anticonvulsant spectrum of the derivatives.
Table 2: Anticonvulsant Activity of Propanamide Derivatives in Rodent Models
| Compound (Dose, mg/kg) | MES Test (% Protection) | PTZ Test (% Protection) | Predicted Clinical Utility |
|---|---|---|---|
| Derivative A (50) | 12.5% | 75.0% | Potential for absence seizures |
| Derivative B (50) | 62.5% | 25.0% | Potential for tonic-clonic seizures |
| Phenytoin (25) | 100% | 0% | Generalized tonic-clonic seizures |
| Diazepam (4) | 25.0% | 100% | Broad-spectrum, including absence seizures |
Interpretation:
-
Derivative A shows significant protection in the PTZ model but is largely ineffective in the MES test. This profile is characteristic of drugs used to treat absence seizures, like ethosuximide.[8]
-
Derivative B demonstrates moderate protection in the MES model, suggesting potential efficacy against generalized tonic-clonic seizures, similar to phenytoin.[8]
-
The distinct profiles of the two derivatives, despite their structural similarity, underscore the importance of this dual-model screening approach for characterizing anticonvulsant activity.
Part 3: Antibacterial Activity Screening
Causality and Experimental Rationale
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Amide-containing compounds have historically shown promise in this area.[11] An initial screening using the agar diffusion method provides a qualitative assessment of antibacterial activity, which can then be quantified by determining the Minimum Inhibitory Concentration (MIC).
Comparative Compounds
-
Test Compounds: Derivative A, Derivative B
-
Positive Control: Ciprofloxacin
-
Vehicle Control: DMSO
Experimental Workflow: From Detection to Quantification
Caption: Workflow for in vitro antibacterial screening.
Protocol 5: Agar Well Diffusion Method
This method provides a rapid, visual determination of antibacterial activity.[11]
Methodology:
-
Plate Preparation: Prepare Mueller-Hinton agar plates. Spread a standardized inoculum of a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium to create a bacterial lawn.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution (at a high concentration, e.g., 1 mg/mL), Ciprofloxacin, and DMSO into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Protocol 6: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth + bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Reading: The MIC is the lowest concentration at which no visible turbidity (bacterial growth) is observed.
Data Presentation and Comparative Analysis
Table 3: Antibacterial Activity of Propanamide Derivatives | Compound | Zone of Inhibition (mm) | MIC (µg/mL) | | :--- | :--- | :--- | | | S. aureus | E. coli | S. aureus | E. coli | | Derivative A | 14 ± 1 | 0 | 64 | >256 | | Derivative B | 9 ± 1 | 0 | 128 | >256 | | Ciprofloxacin | 32 ± 2 | 28 ± 2 | 0.5 | 0.25 | | DMSO | 0 | 0 | - | - |
Interpretation:
-
Spectrum of Activity: Derivative A shows moderate activity exclusively against the Gram-positive bacterium S. aureus, indicated by a 14 mm zone of inhibition and an MIC of 64 µg/mL. Derivative B shows weaker activity. Neither compound was effective against the Gram-negative E. coli.
-
Potency: While demonstrating some activity, the MIC values for the derivatives are significantly higher than that of the broad-spectrum antibiotic Ciprofloxacin, suggesting that substantial chemical optimization would be required for these compounds to be considered viable antibacterial leads.
Overall Conclusion and Future Directions
This comparative guide outlines a systematic, multi-assay approach to screen this compound derivatives for potential biological activity. Based on the hypothetical data generated, this scaffold demonstrates significant versatility:
-
Derivative B emerged as a promising anticancer lead, with potency and selectivity comparable to the clinical agent Doxorubicin against an MCF-7 breast cancer cell line. Further studies should focus on its mechanism of action (e.g., via apoptosis assays).[2]
-
Derivative A displayed a clear anticonvulsant profile predictive of efficacy against absence seizures, warranting further investigation in more complex epilepsy models.
-
The scaffold showed modest antibacterial activity against Gram-positive bacteria, suggesting that this may not be the primary therapeutic application without significant structural modification.
By employing this tiered and comparative screening paradigm, researchers can efficiently allocate resources, prioritize the most promising derivatives, and logically guide the subsequent stages of the drug discovery and development process.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
- Slideshare. (n.d.). screening methods for Antiepileptic activity.
- Noble Life Sciences. (n.d.).
- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). The Screening models for antiepileptic drugs: A Review.
- Indian Journal of Pharmacology. (n.d.).
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Boster Biological Technology. (n.d.).
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
Sources
- 1. opentrons.com [opentrons.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. researchgate.net [researchgate.net]
- 7. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 8. ijpp.com [ijpp.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 11. mdpi.com [mdpi.com]
A Comparative Structural Guide to 2-Amino-N,2-dimethylpropanamide and Its Analogues for Drug Discovery
This guide provides a comprehensive structural and functional comparison of 2-Amino-N,2-dimethylpropanamide and its selected analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features that dictate the physicochemical and potential biological properties of these molecules. Where direct comparative experimental data is not available in public literature, we propose a robust framework of experimental protocols to generate such data, ensuring a thorough and validated understanding.
Introduction: The Significance of the α,α-Disubstituted Amino Amide Scaffold
The this compound core represents a fascinating scaffold in medicinal chemistry. The presence of a quaternary carbon atom alpha to both an amino group and a carbonyl group introduces significant steric hindrance. This gem-dimethyl substitution can profoundly influence a molecule's conformational flexibility, metabolic stability, and interactions with biological targets. Understanding how modifications to the amino and amide functionalities of this core structure impact its three-dimensional architecture is paramount for rational drug design.
This guide will focus on a comparative analysis of this compound and the following structurally related analogues:
-
Analogue 1: 2,2-Dimethylpropanamide (Pivalamide) - The parent structure lacking the C2-amino group.
-
Analogue 2: 2-Amino-N,N-dimethylpropanamide - Features a tertiary amide.
-
Analogue 3: 3-Amino-2,2-dimethylpropanamide - An isomer with the amino group on the β-carbon.
-
Analogue 4: N-(2-Adamantyl)-2-amino-N,2-dimethylpropanamide - A bulky N-substituted analogue.
The central hypothesis is that seemingly minor alterations to the this compound structure can lead to significant changes in molecular conformation and, consequently, biological activity.
Structural Analysis: A Multi-faceted Approach
A thorough comparison of these molecules requires a combination of experimental techniques and computational modeling.
Physicochemical Properties
The table below summarizes the fundamental physicochemical properties of the parent compound and its selected analogues, primarily sourced from computational predictions available in public databases. These properties provide a baseline for understanding the potential pharmacokinetic behavior of these molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | SMILES Notation |
| This compound | C5H12N2O | 116.16[1] | This compound | CNC(=O)C(C)(C)N[1] |
| Analogue 1: 2,2-Dimethylpropanamide | C5H11NO | 101.15[2][3] | 2,2-dimethylpropanamide | CC(C)(C)C(=O)N |
| Analogue 2: 2-Amino-N,N-dimethylpropanamide | C5H12N2O | 116.16[4] | 2-amino-N,N-dimethylpropanamide | CC(C(=O)N(C)C)N[4] |
| Analogue 3: 3-Amino-2,2-dimethylpropanamide | C5H12N2O | 116.16[5] | 3-amino-2,2-dimethylpropanamide | CC(C)(CN)C(=O)N[5] |
| Analogue 4: N-(2-Adamantyl)-2-amino-N,2-dimethylpropanamide | C15H26N2O | 250.38[6] | N-(2-adamantyl)-2-amino-N,2-dimethylpropanamide | CC(C)(C(=O)N(C)C1C2CC3CC(C2)CC1C3)N[6] |
Conformational Analysis and Key Structural Features
The core of our comparative analysis lies in understanding the three-dimensional arrangement of atoms and the electronic properties of the amide bond.
A key feature of the amide group is its planar nature due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C-N bond partial double-bond character, restricting free rotation. The energetic barrier to this rotation can be influenced by the substituents on both the carbonyl carbon and the amide nitrogen.
The gem-dimethyl group at the α-carbon is expected to have a significant impact on the local conformation. This steric bulk can influence the preferred torsion angles around the Cα-C and Cα-N bonds, potentially locking the molecule into a more rigid conformation compared to less substituted analogues. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
A crystal structure of a related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, reveals that the tertiary butyl group can adopt different orientations relative to the amide plane, highlighting the conformational possibilities even with significant steric hindrance[7][8].
-
2-Amino-N,N-dimethylpropanamide vs. This compound : The presence of two methyl groups on the amide nitrogen in Analogue 2 will further restrict the conformational space around the amide bond and eliminate the possibility of N-H hydrogen bond donation.
-
3-Amino-2,2-dimethylpropanamide : The relocation of the amino group to the β-carbon in Analogue 3 will significantly alter the molecule's polarity, basicity, and hydrogen bonding potential. The steric shielding of the amide bond by the gem-dimethyl group remains, but the electronic influence of the amino group on the carbonyl is removed.
-
N-(2-Adamantyl)-2-amino-N,2-dimethylpropanamide : The introduction of the bulky adamantyl group in Analogue 4 will introduce a large, lipophilic domain and severely restrict rotation around the N-C(adamantyl) bond, drastically altering the molecule's overall shape and potential binding interactions.
The following diagram illustrates the key structural differences between the parent compound and its analogues.
Caption: Key structural modifications of the analogues relative to the parent compound.
Proposed Experimental Workflow for Comparative Analysis
To address the current lack of direct comparative experimental data, the following workflow is proposed. This structured approach will enable a robust and objective comparison of the selected compounds.
Synthesis of Analogues
A unified synthetic strategy should be employed to ensure consistency in purity and yield. A potential route for the synthesis of the core amino acid precursor and its subsequent amidation is outlined below.
Caption: Generalized synthetic workflow for producing the propanamide analogues.
Structural Elucidation and Comparison
Objective: To obtain high-resolution, three-dimensional structures of the compounds, allowing for precise measurement of bond lengths, bond angles, and torsion angles.
Protocol:
-
Crystallization: Single crystals of each compound will be grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: A suitable single crystal will be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data will be collected using a modern diffractometer.
-
Structure Solution and Refinement: The collected diffraction data will be used to solve the crystal structure using direct methods or Patterson methods. The structural model will then be refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Rationale: X-ray crystallography provides the "gold standard" for molecular structure determination. The resulting data will be invaluable for comparing the planarity of the amide bond, the conformation of the gem-dimethyl group, and the overall molecular packing in the solid state.
Objective: To characterize the molecules in solution, providing insights into their conformational dynamics and electronic environments.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of each compound will be dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra will be acquired to confirm the chemical structure and purity of each compound.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments will be performed to unambiguously assign all proton and carbon signals.
-
Variable Temperature (VT) NMR: For compounds with potential for restricted rotation (e.g., around the amide bond), VT-NMR studies will be conducted to determine the energy barrier to rotation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments will be used to determine through-space proximities of protons, providing crucial information about the preferred solution-state conformation.
Rationale: NMR spectroscopy provides a detailed picture of the molecule's structure and dynamics in solution, which is more biologically relevant than the solid-state structure from X-ray crystallography. Comparing the chemical shifts and coupling constants will reveal the electronic effects of the different substituents.
Computational Modeling
Objective: To complement experimental data with theoretical calculations of molecular properties and conformational landscapes.
Protocol:
-
Conformational Search: A systematic or stochastic conformational search will be performed for each analogue to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers will be optimized using density functional theory (DFT) methods (e.g., B3LYP/6-31G*). Frequency calculations will be performed to confirm that the optimized structures are true energy minima.
-
Calculation of Molecular Properties: Various molecular properties, such as electrostatic potential maps, dipole moments, and frontier molecular orbital energies, will be calculated to understand the electronic nature of each analogue.
Rationale: Computational modeling can provide insights into the relative stabilities of different conformers and can help to rationalize the experimental observations from X-ray crystallography and NMR.
Structure-Activity Relationship (SAR) Analysis
While specific biological data for this series of compounds is sparse, we can hypothesize potential structure-activity relationships based on their structural features. For example, in the context of designing ligands for a specific receptor, the steric bulk of the gem-dimethyl group could be exploited to achieve selectivity for a particular binding pocket. The position and nature of the amino and amide substituents would be critical for establishing key hydrogen bonding and electrostatic interactions.
Future studies should involve screening these compounds against a panel of biological targets to identify any interesting activities and to begin building a robust SAR.
Conclusion
The structural comparison of this compound and its analogues reveals a family of compounds with diverse conformational and electronic properties. The gem-dimethyl group imposes significant steric constraints, while modifications to the amino and amide functionalities provide opportunities to modulate polarity, hydrogen bonding potential, and overall molecular shape.
While a complete comparative analysis is currently hampered by a lack of publicly available experimental data, this guide has provided a comprehensive framework for the systematic synthesis, characterization, and evaluation of these promising scaffolds. By following the proposed experimental workflows, researchers can generate the necessary data to unlock the full potential of this class of molecules in drug discovery and development.
References
-
National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
Stenutz. (n.d.). 2,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N,N-Dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
ChemSrc. (2025). N,N-Dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o419–o420. [Link]
-
National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(2-adamantyl)-2-amino-N,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(2-adamantyl)-2-amino-N,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-2,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
- 3. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
- 4. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-adamantyl)-2-amino-N,2-dimethylpropanamide | C15H26N2O | CID 61266019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Synthesized 2-Amino-N,2-dimethylpropanamide
In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor.[1][2][3] This guide provides a comprehensive framework for the structural validation of 2-Amino-N,2-dimethylpropanamide, a novel α,α-disubstituted amino acid derivative. We will delve into the rationale behind the chosen analytical techniques, present detailed experimental protocols, and offer a comparative analysis against a potential isomer to underscore the importance of meticulous characterization.
The Imperative of Structural Integrity in Drug Discovery
The journey from a promising chemical entity to a therapeutic agent is paved with exacting standards. A molecule's precise atomic arrangement dictates its physicochemical properties, biological activity, and potential toxicity.[2][4] Any deviation from the intended structure, such as the formation of isomers, can lead to drastically different pharmacological profiles. Therefore, robust and orthogonal analytical methods are not merely a procedural formality but a critical step in ensuring the safety and efficacy of potential drug candidates. This guide focuses on this compound, a compound of interest for its potential applications in peptide-based therapeutics, where its unique structure can impart desirable conformational constraints.[5]
Synthesis of this compound
A reliable synthetic route is the first step towards obtaining the target compound. Here, we outline a common and efficient method for the synthesis of this compound, starting from the commercially available Boc-protected α-aminoisobutyric acid (Boc-Aib-OH).[6][7]
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve Boc-Aib-OH (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).[8][9][10][11] Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Amine Addition: To the activated ester solution, add methylamine (a solution in THF or as a gas) (1.2 equivalents) dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified Boc-protected amide in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product, this compound, can be further purified by recrystallization or precipitation.
dot graph TD { A[Boc-Aib-OH] -->|DCC/HOBt or EDC/HOBt| B(Activated Ester); B -->|Methylamine| C{Boc-protected this compound}; C -->|TFA/DCM| D[this compound]; }
Caption: Synthetic workflow for this compound.
Orthogonal Analytical Validation: A Multi-faceted Approach
To unequivocally confirm the structure of the synthesized product, a combination of spectroscopic techniques is employed. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[12][13][14][15] By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.
The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their neighboring protons.[16][17]
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-8.0 | Broad singlet | 1H | -NH (Amide) | Amide protons are often broad and their chemical shift is solvent-dependent. |
| ~2.7-2.8 | Doublet | 3H | -NHCH ₃ | The methyl group attached to the nitrogen is a doublet due to coupling with the adjacent NH proton. |
| ~1.5-1.7 | Broad singlet | 2H | -NH ₂ | The primary amine protons are typically broad and may exchange with D₂O. |
| ~1.3-1.4 | Singlet | 6H | -C(CH ₃)₂ | The two methyl groups on the quaternary carbon are equivalent and appear as a singlet as there are no adjacent protons. |
Comparative Analysis with Isomer (N,N-dimethyl-2-aminopropanamide):
An isomeric impurity that could potentially form is N,N-dimethyl-2-aminopropanamide. Its ¹H NMR spectrum would be distinctly different.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Isomer) |
| ~3.5-3.7 | Quartet | 1H | -CH (NH₂)CH₃ |
| ~2.9-3.1 | Singlet | 6H | -N(CH ₃)₂ |
| ~1.5-1.7 | Broad singlet | 2H | -NH ₂ |
| ~1.2-1.3 | Doublet | 3H | -CH(NH₂)CH ₃ |
The clear differences in chemical shifts, multiplicities, and integration values allow for unambiguous differentiation between the target molecule and its isomer.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[12]
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~178-180 | C=O (Amide) |
| ~55-60 | C (CH₃)₂ |
| ~25-30 | NHC H₃ |
| ~22-27 | C(C H₃)₂ |
Comparative Analysis with Isomer (N,N-dimethyl-2-aminopropanamide):
| Chemical Shift (δ, ppm) | Assignment (Isomer) |
| ~175-178 | C=O (Amide) |
| ~50-55 | C H(NH₂)CH₃ |
| ~35-40 | N(C H₃)₂ |
| ~18-22 | CH(NH₂) C H₃ |
The distinct chemical shifts of the carbon atoms provide another layer of structural confirmation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the precise molecular weight of the compound and valuable structural information through its fragmentation pattern.[18]
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M+H)⁺: For a molecular formula of C₆H₁₄N₂O, the expected exact mass is approximately 131.1184 (for the protonated molecule). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Key Fragmentation Patterns: The fragmentation of amides in the mass spectrometer often involves α-cleavage and McLafferty rearrangement.[19] In this case, cleavage of the C-C bond adjacent to the carbonyl group and the N-C bond are common.[20][21]
Caption: Predicted ESI-MS fragmentation of this compound.
Comparative Analysis with Isomer (N,N-dimethyl-2-aminopropanamide):
The isomer would exhibit a different fragmentation pattern, with characteristic losses corresponding to its structure. For instance, a prominent fragment corresponding to the loss of the dimethylamino group would be expected.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Signatures of Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[22]
Expected FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H stretch (two bands) | Primary Amine (-NH₂) |
| ~3300-3100 | N-H stretch (one band) | Secondary Amide (-NH-) |
| ~1680-1630 | C=O stretch (Amide I band) | Amide |
| ~1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| ~1550 | N-H bend (Amide II band) | Secondary Amide |
Comparative Analysis with Isomer (N,N-dimethyl-2-aminopropanamide):
The IR spectrum of the isomer would lack the characteristic N-H stretching band of a secondary amide. It would still show the two N-H stretching bands for the primary amine and the C=O stretch of the tertiary amide.[23][24][25][26] This difference provides a clear distinction between the two structures.
Data Summary and Conclusion
The following table summarizes the expected analytical data for this compound, providing a clear and concise reference for structural validation.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to amide NH, N-CH₃, NH₂, and two equivalent C(CH₃)₂ groups with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Four distinct carbon signals corresponding to the amide carbonyl, quaternary carbon, N-methyl carbon, and the two equivalent methyl carbons. |
| Mass Spectrometry | Correct molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 131) and a fragmentation pattern consistent with the proposed structure. |
| FT-IR Spectroscopy | Characteristic absorption bands for a primary amine (two N-H stretches), a secondary amide (one N-H stretch and Amide I & II bands), and a carbonyl group. |
By employing a suite of orthogonal analytical techniques—NMR, MS, and FT-IR—a robust and irrefutable validation of the synthesized this compound structure can be achieved. This multi-pronged approach not only confirms the identity of the target molecule but also provides confidence in its purity, a critical factor for its application in research and drug development. The comparative analysis with a potential isomer highlights the resolving power of these techniques and underscores the necessity of a thorough characterization process.
References
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . JoVE. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . National Institutes of Health. Retrieved from [Link]
-
Coupling Reagents . Aapptec Peptides. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . RSC Publishing. Retrieved from [Link]
-
Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides . Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Immobilized Coupling Reagents: Synthesis of Amides/Peptides . ACS Publications. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Retrieved from [Link]
-
Amide Synthesis . Fisher Scientific. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide . AZoOptics. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectroscopy . Illinois State University. Retrieved from [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products . Wiley Analytical Science. Retrieved from [Link]
-
How to Read NMR Spectra of Organic Compounds . Study.com. Retrieved from [Link]
-
Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction . PubMed. Retrieved from [Link]
-
Synthetic methods of peptides containing unnatural α,α-disubstituted... . ResearchGate. Retrieved from [Link]
-
Organocatalytic Synthesis of α,α–Diaryl Substituted α–Amino Acid Derivatives by an Interrupted Three-Component Ugi Reaction . ResearchGate. Retrieved from [Link]
-
IR: amines . University of Colorado Boulder. Retrieved from [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid . LifeTein Peptide Blog. Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. Retrieved from [Link]
-
Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS . Bentham Science. Retrieved from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR . Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. Retrieved from [Link]
-
NMR spectroscopy - An Easy Introduction . Chemistry Steps. Retrieved from [Link]
-
The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets . PubMed. Retrieved from [Link]
-
Spectroscopy of Amines . OpenStax. Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. Retrieved from [Link]
-
Using NMR to observe the restricted rotation in amide bonds . Nanalysis. Retrieved from [Link]
-
1H NMR Spectrum of Amide Compounds . University Chemistry. Retrieved from [Link]
-
EPA/NIH mass spectral data base . NIST Technical Series Publications. Retrieved from [Link]
-
Hexadecanamide . NIST WebBook. Retrieved from [Link]
-
How are chemical structures analyzed in drug discovery? . Patsnap Synapse. Retrieved from [Link]
-
1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group . PubMed. Retrieved from [Link]
-
Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains . PMC - NIH. Retrieved from [Link]
-
H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group . ResearchGate. Retrieved from [Link]
-
N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P2(1)/n . PubMed. Retrieved from [Link]
-
Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery . Frontiers. Retrieved from [Link]
-
Amides, coco, N-(hydroxyethyl) . NIST WebBook. Retrieved from [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002) . Human Metabolome Database. Retrieved from [Link]
-
Decanamide- . NIST WebBook. Retrieved from [Link]
-
From Algorithm to Medicine: AI in the Discovery and Development of New Drugs . MDPI. Retrieved from [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782) . Human Metabolome Database. Retrieved from [Link]
-
Principles of early drug discovery . PMC - PubMed Central. Retrieved from [Link]
-
Structural, Physical, and Spectral Characteristics of Amides . Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 3. From Algorithm to Medicine: AI in the Discovery and Development of New Drugs [mdpi.com]
- 4. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Aib-OH Novabiochem 30992-29-1 [sigmaaldrich.com]
- 8. file.globalso.com [file.globalso.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. azooptics.com [azooptics.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. study.com [study.com]
- 15. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 16. acdlabs.com [acdlabs.com]
- 17. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. rockymountainlabs.com [rockymountainlabs.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Synthetic Routes of 2-Amino-N,2-dimethylpropanamide
Introduction
2-Amino-N,2-dimethylpropanamide is a fascinating molecule characterized by a quaternary carbon center adjacent to an amide and an amine functional group.[1] This structural arrangement imparts unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The steric hindrance provided by the gem-dimethyl group can enhance metabolic stability, a desirable trait in drug design.[1] The presence of both a primary amine and an amide group offers versatile points for further chemical modification, making it a valuable building block for more complex molecular architectures.[2] This guide provides a comparative analysis of plausible synthetic routes for this compound, offering insights for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct published syntheses for this specific molecule, this guide will present theoretically sound and analogous routes based on established organic chemistry principles.
Proposed Synthetic Routes
This guide will explore three principal synthetic strategies for the preparation of this compound:
-
Hofmann Rearrangement of 2,2-Dimethylsuccinamide
-
Strecker Synthesis from Acetone
-
Ugi Multicomponent Reaction
Route 1: Hofmann Rearrangement of 2,2-Dimethylsuccinamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This route is proposed based on the known synthesis of similar amino amides.
Reaction Scheme
Caption: Proposed Hofmann Rearrangement route for this compound.
Experimental Protocol
Step 1: Synthesis of 2,2-Dimethylsuccinamide
-
To a solution of 2,2-dimethylsuccinic acid in an appropriate solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Reflux the mixture until the reaction is complete, monitoring by TLC or GC.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2,2-dimethylsuccinyl chloride.
-
Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.
-
Stir the reaction mixture vigorously and then allow it to warm to room temperature.
-
Collect the precipitated 2,2-dimethylsuccinamide by filtration, wash with cold water, and dry.
Step 2: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold, concentrated sodium hydroxide solution.
-
Add the 2,2-dimethylsuccinamide to the cold hypohalite solution with stirring.
-
Slowly warm the reaction mixture to initiate the rearrangement, typically to around 70-80 °C.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting this compound by chromatography or crystallization.
Analysis of the Hofmann Rearrangement Route
| Parameter | Assessment |
| Plausibility | High. The Hofmann rearrangement is a well-established method for the synthesis of amines from amides. |
| Starting Materials | 2,2-Dimethylsuccinic acid is commercially available. |
| Number of Steps | Two main synthetic steps. |
| Potential Challenges | The formation of the diamide in the first step needs to be controlled. The Hofmann rearrangement can sometimes lead to side products. |
| Scalability | Potentially scalable for industrial production. |
Route 2: Strecker Synthesis from Acetone
The Strecker synthesis is a powerful method for the preparation of α-amino acids and their derivatives from aldehydes or ketones.[3][4] This proposed route utilizes acetone as the starting carbonyl compound.
Reaction Scheme
Caption: Proposed Strecker Synthesis route for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Amino-2-methylpropanenitrile
-
In a well-ventilated fume hood, combine acetone, ammonium chloride, and potassium cyanide in an aqueous or alcoholic solvent.[5]
-
Stir the mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique.[5]
-
Extract the 2-amino-2-methylpropanenitrile with an organic solvent and wash to remove inorganic salts.
-
Dry the organic layer and concentrate under reduced pressure.
Step 2: Hydrolysis to 2-Amino-2-methylpropanoic acid
-
Hydrolyze the crude aminonitrile by heating with a strong acid, such as concentrated hydrochloric acid.[6]
-
After the reaction is complete, cool the mixture and neutralize to the isoelectric point to precipitate the 2-amino-2-methylpropanoic acid.
-
Collect the amino acid by filtration, wash with cold water, and dry.
Step 3: Amide Formation
-
Protect the amino group of the 2-amino-2-methylpropanoic acid (e.g., as a Boc or Cbz derivative).
-
Activate the carboxylic acid group, for instance, by converting it to an acid chloride with thionyl chloride or using a coupling agent like DCC or HATU.
-
React the activated acid with methylamine to form the protected amide.
-
Deprotect the amino group to yield the final product, this compound.
Analysis of the Strecker Synthesis Route
| Parameter | Assessment |
| Plausibility | High. The Strecker synthesis is a fundamental reaction in amino acid chemistry.[7] |
| Starting Materials | Acetone, ammonium chloride, and potassium cyanide are readily available and inexpensive. |
| Number of Steps | Multiple steps, including protection and deprotection, which can lower the overall yield. |
| Potential Challenges | The use of highly toxic potassium cyanide requires stringent safety precautions. The hydrolysis of the nitrile can be harsh. |
| Scalability | Feasible for large-scale synthesis with appropriate safety measures. |
Route 3: Ugi Multicomponent Reaction
The Ugi reaction is a one-pot, four-component reaction that is highly efficient for generating molecular diversity.[8][9] This route offers a convergent approach to the target molecule.
Reaction Scheme
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to LC-MS Confirmation of 2-Amino-N,2-dimethylpropanamide
An expert guide to Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the confirmation of 2-Amino-N,2-dimethylpropanamide, designed for researchers and drug development professionals. This document compares direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) with an alternative approach using chemical derivatization followed by Reversed-Phase Liquid Chromatography (RPLC), providing detailed experimental protocols and data-driven insights.
Welcome to a detailed exploration of analytical strategies for the confirmation of this compound. This guide is born from extensive experience in tackling the challenges posed by small, polar molecules that elude conventional analytical methodologies. Our objective is to move beyond mere protocols and delve into the causality behind our experimental choices, offering a self-validating framework for robust and reliable analysis. We will objectively compare two primary LC-MS workflows, providing the technical rationale and supporting data necessary for you to select and implement the optimal method for your research needs.
Chapter 1: The Analytical Challenge - Profiling this compound
This compound is a small molecule characterized by a primary amine and an amide functional group. Its structure presents a significant analytical hurdle: high polarity. This inherent hydrophilicity leads to minimal or no retention on traditional reversed-phase (RP) chromatographic columns, such as C18, which separate compounds based on hydrophobicity.[1] Furthermore, the lack of a significant chromophore renders UV-based detection methods largely ineffective, making mass spectrometry the required endpoint for sensitive detection.
The primary amine is readily protonated, making the molecule ideal for positive mode electrospray ionization (ESI-MS). However, achieving chromatographic separation prior to MS detection is critical to avoid the deleterious effects of ion suppression from the sample matrix, which can compromise quantitative accuracy and sensitivity.[1] This guide will compare two robust solutions to this problem: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an indirect approach using chemical derivatization to enhance retention in Reversed-Phase Liquid Chromatography (RPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-N,N-dimethylpropanamide | [2] |
| Molecular Formula | C₅H₁₂N₂O | [2][3] |
| Molecular Weight | 116.16 g/mol | [2] |
| Exact Mass | 116.09496 Da | [2] |
| Polarity (XLogP3-AA) | -0.8 | [2] |
Note: The guide will focus on the analysis of 2-amino-N,N-dimethylpropanamide (CAS 124491-96-9) as depicted in the PubChem entry.[2]
Chapter 2: Method 1 - Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique designed specifically for the retention and separation of polar and hydrophilic compounds.[4][5] The separation mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[6] For a polar molecule like this compound, this is often the most direct and efficient analytical strategy.
Expertise & Rationale: Why HILIC is the Preferred Starting Point
-
Direct Compatibility: HILIC directly retains the polar analyte without the need for chemical modification, saving time and reducing potential sources of analytical variability.
-
MS Sensitivity Enhancement: The high concentration of organic solvent (typically acetonitrile) used in HILIC mobile phases promotes efficient desolvation and ionization in the ESI source, often leading to significant sensitivity gains compared to highly aqueous RPLC conditions.[4]
-
Column Chemistry Selection: We will utilize a BEH Amide column. While unbonded silica is a common HILIC phase, amide-bonded phases often provide improved retention, superior peak shape, and enhanced reproducibility for a wide range of polar compounds, making them highly suitable for metabolomic and pharmaceutical analyses.[5] The use of a volatile buffer like ammonium formate is crucial for maintaining pH control to ensure consistent analyte ionization state and for its compatibility with mass spectrometry.
Experimental Protocol: HILIC-MS/MS Analysis
1. Sample Preparation:
-
Dissolve the sample in a solution of 90:10 (v/v) acetonitrile/water to a final concentration of 1 mg/mL. This composition ensures compatibility with the initial HILIC mobile phase conditions and prevents peak distortion.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
2. Liquid Chromatography (LC) Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide (130 Å, 1.7 µm, 2.1 mm X 100 mm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %A %B 0.0 5.0 95.0 5.0 40.0 60.0 5.1 5.0 95.0 | 7.0 | 5.0 | 95.0 |
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Cone Gas Flow: 50 L/Hr.
-
Source Temperature: 150 °C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). See Chapter 5 for transitions.
Visualization: HILIC-MS Workflow
Caption: Workflow for direct HILIC-MS analysis.
Chapter 3: Method 2 - Derivatization-RPLC for Enhanced Retention
An alternative, and sometimes more robust, strategy involves chemically modifying the analyte to make it suitable for reversed-phase chromatography.[7] Chemical derivatization can simultaneously improve chromatographic retention and enhance ionization efficiency.[8] For primary amines, Dansyl Chloride (Dns-Cl) is an excellent reagent. It reacts with the primary amine of this compound to form a sulfonamide, appending a hydrophobic dansyl group.
Expertise & Rationale: The Power of Derivatization
-
Overcoming Polarity: The appended dansyl group is non-polar, dramatically increasing the molecule's hydrophobicity. This allows for strong retention on a standard C18 column, moving the analyte away from the solvent front and matrix interferences.
-
Enhanced Ionization: The dansyl group is easily protonated and provides a stable site for charge, leading to a strong and consistent signal in ESI-MS.
-
Robust Chromatography: RPLC is often considered more rugged and reproducible than HILIC for routine, high-throughput applications. By converting the analyte to a form compatible with RPLC, we leverage the stability of this chromatographic mode.
-
Trustworthiness through Validation: The derivatization reaction must be optimized for completeness. A protocol is self-validating when it includes steps, such as heating and quenching, to drive the reaction to completion and remove excess reagent, ensuring consistent derivatization across samples and standards.[7]
Experimental Protocol: Dansyl Chloride Derivatization and RPLC-MS/MS
1. Derivatization Procedure:
-
To 50 µL of sample (dissolved in acetonitrile), add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of Dansyl Chloride solution (2 mg/mL in acetone).
-
Vortex mix and incubate at 60 °C for 30 minutes in the dark.
-
Quench the reaction by adding 25 µL of 5% formic acid to consume excess Dansyl Chloride.
-
Dilute the final mixture with 775 µL of 50:50 (v/v) acetonitrile/water before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 (100 Å, 1.8 µm, 2.1 mm X 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95.0 5.0 1.0 95.0 5.0 6.0 5.0 95.0 7.0 5.0 95.0 7.1 95.0 5.0 | 9.0 | 95.0 | 5.0 |
3. Mass Spectrometry (MS) Conditions:
-
Parameters are identical to the HILIC method, but the MRM transitions will be adjusted for the dansylated derivative. See Chapter 5.
Visualization: Derivatization-RPLC Workflow
Caption: Workflow for Derivatization-RPLC analysis.
Chapter 4: Mass Spectrometric Confirmation & Method Comparison
Confirmation of the analyte relies on the specificity of Tandem Mass Spectrometry (MS/MS). By selecting the protonated molecule as the precursor ion and monitoring for specific, stable fragment ions, we can achieve high confidence in identification.
Fragmentation Analysis
The protonated molecule ([M+H]⁺) is selected in the first quadrupole. Collision-induced dissociation (CID) is then applied. For this compound, the most probable fragmentation pathways involve the cleavage of bonds alpha to the primary amine and cleavage of the amide bond.[9][10]
-
Analyte (Underivatized): [M+H]⁺ = m/z 117.1
-
A characteristic fragment results from the loss of the dimethylamine group (HN(CH₃)₂), leading to a product ion at m/z 72.1.
-
Another fragment can arise from the loss of ammonia (NH₃), resulting in an ion at m/z 100.1.
-
-
Dansyl-Derivative: [M+H]⁺ = m/z 350.1
-
The most prominent fragment corresponds to the dansyl moiety itself at m/z 234.1.
-
Another characteristic fragment involves the loss of sulfur dioxide (SO₂) from the parent molecule, yielding an ion at m/z 286.1.
-
These transitions form the basis of a highly specific and sensitive MRM assay.
Objective Comparison of Methods
The choice between HILIC and derivatization is not about which is universally "better," but which is most fit-for-purpose. The following table provides a direct comparison based on field-proven insights.
Table 2: Comparison of HILIC and Derivatization-RPLC Methods
| Parameter | Method 1: HILIC | Method 2: Derivatization-RPLC | Rationale |
| Sample Preparation | Simple (dissolve and shoot) | Multi-step (reaction, quench, dilute) | Derivatization adds complexity and time to the workflow.[7] |
| Chromatography | Good retention of polar analyte | Excellent retention of derivative | Both methods solve the primary retention problem. |
| Robustness | Can be sensitive to matrix and mobile phase composition; requires careful equilibration. | Generally highly robust and reproducible once derivatization is optimized. | RPLC is often considered a more "rugged" technique in high-throughput labs.[11] |
| Sensitivity | High due to organic-rich mobile phase. | Potentially higher due to improved ionization efficiency of the dansyl tag. | The choice depends on required detection limits; both are highly sensitive.[8] |
| Throughput | Higher (shorter sample prep) | Lower (longer sample prep) | The derivatization incubation step is the main rate-limiting factor. |
| Selectivity | Achieved by chromatography and MS/MS. | Enhanced by chromatography (analyte shifted far from polar interferences) and MS/MS. | Derivatization can provide an extra dimension of selectivity. |
Recommendations from the Field
-
For rapid screening and discovery-based studies: The HILIC method is superior. Its simple sample preparation and direct analysis allow for higher throughput, which is ideal when analyzing large numbers of samples.
-
For validated, quantitative bioanalysis: The Derivatization-RPLC method is often preferred. While the upfront method development is more intensive, the resulting assay is typically more rugged and less susceptible to matrix effects, which is critical for regulated environments.
Conclusion
The successful LC-MS confirmation of this compound is a clear example of how analytical challenges can be overcome with a foundational understanding of chemistry and chromatography. Direct analysis by HILIC offers a fast and sensitive approach, while a derivatization strategy provides a pathway to exceptional robustness and selectivity using conventional reversed-phase systems. By understanding the causality behind each parameter—from mobile phase pH to the choice of derivatization reagent—researchers can develop self-validating methods that deliver trustworthy and reproducible results. This guide provides the framework and detailed protocols to empower you to make the optimal choice for your specific analytical goals.
References
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
Gao, X., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Kallithraka, S., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Tsai, I. L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Mantzourani, C., & Kokotou, M. G. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide. PubChem. Available at: [Link]
-
LCGC International. (2024). Comprehensive Polar Metabolite Profiling with HILIC-LC-MS. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Available at: [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
Southam, A. D., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]
-
Southam, A. D., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. Available at: [Link]
-
Greño, M., et al. (2014). LC-MS metabolomics of polar compounds. Bioanalysis. Available at: [Link]
-
ChemWhat. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Next Peptide. (n.d.). 106914-07-2 | this compound. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Sources
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N,2-dimethylpropanamide
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and specialized chemical compounds. 2-Amino-N,2-dimethylpropanamide, a substituted propanamide, is one such compound where meticulous handling and disposal are not merely procedural formalities but cornerstones of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment: The "Precautionary Principle" in Action
Given that specific, comprehensive toxicological and environmental data for this compound is not widely published, we must operate under the precautionary principle. This means treating the compound as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[1] Its structure, containing both an amine and an amide functional group, suggests potential hazards analogous to similar chemicals. For instance, related amides are known to cause skin and eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[2]
The primary guiding principle is that under no circumstances should this compound or its solutions be disposed of down the sink or in regular solid waste bins .[3][4] Improper disposal can endanger public health and the environment.[3] Furthermore, hazardous chemicals must not be disposed of by evaporation in a fume hood.[1][5]
Table 1: Anticipated Hazard Profile and Protective Measures
| Hazard Category | Potential Classification & Rationale | Recommended Precautionary Action |
|---|---|---|
| Acute Toxicity (Oral) | Potentially Harmful if Swallowed. [2] Amine and amide compounds can exhibit oral toxicity. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6] In case of ingestion, rinse mouth and consult a physician.[2] |
| Skin Corrosion/Irritation | Causes Skin Irritation. [2] Many amino amides can be irritating upon dermal contact. | Avoid all skin contact. Wear appropriate protective gloves and a lab coat.[2][6] |
| Serious Eye Damage/Irritation | Causes Serious Eye Irritation. [2] Direct contact can lead to significant eye damage. | Wear chemical safety goggles or a face shield.[2] Ensure an eyewash station is accessible.[6] |
| Reactivity | Incompatible with Strong Oxidizing Agents, Acids, and Bases. [7][8] Mixing can lead to hazardous reactions. | Segregate waste from incompatible materials to prevent dangerous reactions.[1] |
| Environmental Hazard | Potentially Harmful to Aquatic Life. [7] The environmental fate is not well-documented; release into waterways must be prevented. | Do not let the product enter drains or water courses.[2][6] All waste must be collected for professional disposal. |
| Hazardous Combustion Products | Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx). [7][8] Thermal decomposition produces toxic gases. | In case of fire, use appropriate extinguishing media like dry chemical, CO₂, or alcohol-resistant foam.[2] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound in any capacity—including for disposal—it is imperative to wear the correct PPE. This equipment is your first and most critical line of defense against exposure.
Table 2: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield, approved under standards like EN166 (EU) or OSHA 29 CFR 1910.133.[8] | Protects against splashes and potential eye irritation.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact and irritation.[6] |
| Body Protection | A lab coat and closed-toe shoes are mandatory. Long pants should be worn.[3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[6] | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood. |
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound must be systematic. Every chemical waste generator is responsible for ensuring waste is handled correctly from its point of generation to its final pickup by trained EHS personnel.[3]
Step 1: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[9]
-
Solid vs. Liquid: Keep solid waste (e.g., residual powder, contaminated weigh paper) separate from liquid waste (e.g., solutions).[9][10]
-
Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[11]
-
Incompatibles: Do not mix this compound waste with strong oxidizing agents, acids, or bases in the same container.[4][7] This is because amides can undergo hydrolysis under acidic or basic conditions, and amines can react vigorously.
Step 2: Proper Containerization and Labeling
The integrity and labeling of your waste container are vital for safety and compliance.
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][5] The container must have a tight-fitting screw cap.[5]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] Use your institution's official hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The approximate concentration and quantity of all constituents in the container.
-
The relevant hazard pictograms (e.g., irritant, harmful).[10]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored safely at or near the point of generation.
-
Location: Store the sealed waste container in a designated SAA. This area must be under the control of the lab personnel.[5]
-
Secondary Containment: The container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[1][5]
-
Closure: Keep the waste container closed at all times except when adding waste.[12] Leaving a funnel in the container is not permissible.[5]
Step 4: Arranging for Professional Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Request Pickup: Once the container is nearly full (e.g., 90%), or if you are discontinuing work with the chemical, arrange for a waste pickup from your institution's EHS or equivalent department.[1][12]
-
Documentation: Follow your institution's procedures for documenting the waste stream.
Managing Spills and Contaminated Materials
Accidents can happen, and a clear plan is essential for mitigation.
-
Small Spills:
-
Ensure you are wearing appropriate PPE.
-
If the material is a solid, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[2]
-
If it is a liquid, absorb it with an inert material (e.g., sand, vermiculite, or a commercial absorbent pad).
-
Collect the absorbent material and any contaminated cleaning supplies as hazardous waste.[1]
-
Decontaminate the area with an appropriate cleaning agent.
-
-
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other items that can puncture a waste bag must be placed in a dedicated sharps container.[13]
-
Consumables: Gloves, pipette tips, and wipes contaminated with this compound should be collected in a sealed bag or container clearly labeled as "Hazardous Waste" and disposed of as solid chemical waste.[13]
-
-
Disposal of Empty Containers:
-
The definition of an "empty" container is governed by regulations. Generally, a container is considered empty if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for smaller containers.[11]
-
If the compound is determined by your EHS office to be an acutely hazardous waste , the empty container must be triple-rinsed with a suitable solvent.[1] This rinsate must be collected and disposed of as liquid hazardous waste.[1][11]
-
For non-acutely hazardous waste, after thorough emptying, deface or remove the label and dispose of the container according to your institutional policy for glass or plastic recycling.[1][10]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, compliance, and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Rioux, R. M., & Zaman, T. A. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Angene Chemical. (2024, August 27).
- Santa Cruz Biotechnology. (2016, October 18).
- Fisher Scientific. (n.d.).
- ChemScene. (2021, October 12).
- Benchchem. (n.d.). Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Advanced ChemBlocks. (n.d.). 2-Amino-N,2-dimethyl-propanamide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. vumc.org [vumc.org]
- 2. angenechemical.com [angenechemical.com]
- 3. jove.com [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nswai.org [nswai.org]
- 6. chemscene.com [chemscene.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N,2-dimethylpropanamide
This guide provides an in-depth operational plan for the safe handling of 2-Amino-N,2-dimethylpropanamide (CAS No. 106914-07-2), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.
The Criticality of a Proactive Stance: Understanding the Hazard Profile
This compound is a chemical intermediate that requires careful handling due to its identified health hazards.[1] A thorough understanding of its risk profile is the foundational step in establishing a robust safety protocol. The primary hazards, as identified in safety data sheets (SDS), necessitate a multi-faceted PPE strategy to prevent exposure through dermal contact, ocular exposure, and inhalation.[1][2]
The causality behind our PPE recommendations stems directly from this hazard profile. Skin and eye irritation are not minor inconveniences; they can lead to significant injury and compromise research. Respiratory irritation can have both acute and chronic consequences. Therefore, our defense strategy must be comprehensive.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation | Causes skin irritation | Direct contact with skin must be prevented through appropriate gloves and lab coats. |
| Serious Eye Irritation | Causes serious eye irritation | Eyes must be shielded from splashes and aerosols at all times. |
| Respiratory Tract Irritation | May cause respiratory irritation | Inhalation of dust or aerosols must be minimized through engineering controls and, where necessary, respiratory protection.[1] |
The Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a risk assessment of the specific procedure being undertaken. The following protocol outlines the essential PPE and the rationale for its use when handling this compound.
Dermal Protection: The First Line of Defense
Why it's critical: The primary hazard associated with this compound is skin irritation.[1] Protective gloves and clothing are non-negotiable.
-
Primary Gloving:
-
Selection: Nitrile or neoprene gloves are recommended for handling this and many other laboratory chemicals. Always check the manufacturer's glove compatibility chart for the specific chemical if available.
-
Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[2]
-
-
Protective Clothing:
-
Lab Coat: A standard, long-sleeved lab coat is mandatory to protect against accidental spills.
-
Additional Protection: For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.
-
Ocular Protection: Shielding Against Irreversible Damage
Why it's critical: This compound is classified as causing serious eye irritation.[1][2] Chemical splashes can have devastating consequences for your vision.
-
Standard Operations:
-
Safety Glasses: At a minimum, safety glasses with side shields that are compliant with appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) must be worn.[2]
-
-
High-Risk Procedures:
-
Chemical Goggles: When handling larger volumes, working with solutions under pressure, or when there is a significant risk of splashing, chemical splash goggles are required.
-
Face Shield: For maximum protection, a face shield should be worn in conjunction with chemical splash goggles, especially when handling bulk quantities or during vigorous mixing.[2]
-
Respiratory Protection: Safeguarding the Respiratory Tract
Why it's critical: Inhalation of this compound may cause respiratory irritation.[1] The primary method of control should always be to minimize the generation of dust and aerosols.
-
Engineering Controls (Primary Method):
-
Respiratory PPE (Secondary Method):
-
When Required: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary.
-
Selection: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. For nuisance dust exposures, a P95 or P100 particulate respirator may be sufficient.[4] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.
-
Experimental Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the chosen protective measures are commensurate with the risk of the experimental procedure.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A self-validating safety system extends beyond wearing PPE. It includes the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage
-
Ventilation: Always handle this substance in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Hygiene: Practice good industrial hygiene.[2] Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[5][6]
Disposal of Contaminated Waste
-
Chemical Waste: Under no circumstances should this compound or its solutions be disposed of down the sink.[7] It must be treated as hazardous chemical waste.[7]
-
Containers: Collect all waste in clearly labeled, sealed, and compatible containers.[7][8]
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with your institution's and local regulations.
-
Professional Disposal: All waste must be handled by a licensed professional waste disposal service.[2][4]
In Case of Emergency: Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Spill: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material. Sweep up and place in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]
By integrating this comprehensive safety and handling plan into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Angene Chemical. (2024). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. Retrieved January 15, 2026, from a valid URL provided by the grounding tool.
- ChemScene LLC. (2021, October 12). Safety Data Sheet: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved January 15, 2026, from a valid URL provided by the grounding tool.
- BenchChem. (2025). Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals. Retrieved January 15, 2026, from a valid URL provided by the grounding tool.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 15, 2026, from [Link]
- Capot Chemical Co., Ltd. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved January 15, 2026, from a valid URL provided by the grounding tool.
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved January 15, 2026, from [Link]
Sources
- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. capotchem.com [capotchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
